molecular formula C15H12N2O B1295790 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 16439-95-5

4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B1295790
CAS No.: 16439-95-5
M. Wt: 236.27 g/mol
InChI Key: SRZDVYZVEYALFB-UHFFFAOYSA-N
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Description

4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one is a high-value 1,5-benzodiazepine derivative of significant interest in medicinal chemistry research. The core benzodiazepine structure is a privileged scaffold in pharmaceutical development, known for a wide spectrum of biological activities . The specific presence of the phenyl substituent on the diazepine ring makes this compound a versatile intermediate for the synthesis of novel tri- and tetrapod pharmacophoric conjugates, which are explored for enhanced efficacy . In vitro cytotoxic activity studies against panels of human tumor cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116), have demonstrated that structurally related benzodiazepine conjugates exhibit promising anti-tumor potential, underscoring the research value of this chemical class in oncology . Beyond oncology, benzodiazepine derivatives are extensively investigated for their activity within the central nervous system (CNS), with applications as anxiolytics, anticonvulsants, and sedatives, primarily through interaction with the GABA-A receptor . The molecular structure of this compound has been confirmed by X-ray crystallography, which shows the seven-membered diazepine ring in a boat conformation and the phenyl ring making a dihedral angle of 32.45° with the benzodiazepinone unit . This high-quality reference standard is provided for research applications only, including as a building block in organic synthesis, a precursor for developing novel bioactive molecules, and a standard for analytical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZDVYZVEYALFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936943
Record name 4-Phenyl-3H-1,5-benzodiazepin-2-ol
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Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16439-95-5
Record name 1,3-Dihydro-4-phenyl-2H-1,5-benzodiazepin-2-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-3H-1,5-benzodiazepin-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-4-phenyl-2H-1,5-benzodiazepin-2-one
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Strategic Synthesis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one: A Mechanistic and Practical Approach

Strategic Synthesis of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one: A Mechanistic and Practical Approach

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one, a key scaffold in medicinal chemistry, from o-phenylenediamine and ethyl benzoylacetate. The document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and discusses critical process parameters that influence reaction outcomes. By integrating mechanistic causality with practical, field-proven insights, this guide serves as an essential resource for researchers and scientists in organic synthesis and drug development, aiming to facilitate the efficient and reproducible synthesis of this valuable heterocyclic compound.

Introduction: The Enduring Significance of the 1,5-Benzodiazepine Core

The 1,5-benzodiazepine framework is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this seven-membered ring system are recognized for their diverse biological properties, including anti-inflammatory, antimicrobial, anticancer, and sedative effects.[2][3] Their value extends beyond direct application, as they also serve as versatile synthons for creating more complex fused-ring systems.[1]

The target molecule of this guide, 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one, represents a foundational structure within this class. Its synthesis via the condensation of o-phenylenediamine with a β-keto ester is a classic yet highly relevant transformation that provides a reliable entry point to a rich chemical space for drug discovery and development.[4][5] Understanding the nuances of this reaction is paramount for chemists aiming to explore this scaffold for novel therapeutic agents.

Overview of the Synthetic Strategy

The synthesis is achieved through a direct and efficient cyclocondensation reaction between two primary components: o-phenylenediamine and ethyl benzoylacetate. This one-pot reaction elegantly constructs the seven-membered diazepine ring fused to a benzene ring. The overall transformation is depicted below.

Synthesis_OverviewOPDo-PhenylenediaminePlus+EBAEthyl BenzoylacetateProduct4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-oneReaction_ArrowReflux(p-xylene)Reaction_Arrow->Productcluster_reactantscluster_reactantscluster_reactants->Reaction_Arrow

Caption: Overall synthetic workflow for the target benzodiazepine.

Mechanistic Insights: A Stepwise Analysis

The efficacy of this synthesis lies in the inherent reactivity of the starting materials. The reaction proceeds through a well-defined sequence of nucleophilic attack and intramolecular cyclization. A thorough understanding of this mechanism is crucial for optimizing conditions and troubleshooting potential issues. The condensation reaction hinges on the nucleophilic character of the amino groups in o-phenylenediamine.[6]

The key mechanistic steps are as follows:

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the more electrophilic ketone carbonyl of ethyl benzoylacetate.

  • Formation of Hemiaminal & Dehydration: This attack forms an unstable hemiaminal intermediate, which rapidly dehydrates to yield a stable enamine intermediate.

  • Intramolecular Cyclization: The second amino group of the phenylenediamine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This is the key ring-forming step.

  • Elimination of Ethanol: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to afford the final, stable 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one product.

This sequence is visualized in the diagram below.

MechanismStartReactants:o-Phenylenediamine+ Ethyl BenzoylacetateStep1Nucleophilic Attack(on Ketone)Start->Step1Intermediate1Hemiaminal IntermediateStep1->Intermediate1Step2Dehydration(-H₂O)Intermediate1->Step2Intermediate2Enamine IntermediateStep2->Intermediate2Step3IntramolecularNucleophilic Attack(on Ester)Intermediate2->Step3Intermediate3Tetrahedral IntermediateStep3->Intermediate3Step4Elimination(-EtOH)Intermediate3->Step4ProductFinal Product:4-phenyl-1H-benzo[b][1,4]-diazepin-2(3H)-oneStep4->Product

Caption: The step-by-step reaction mechanism.

Validated Experimental Protocol

This protocol is based on a verified literature procedure that consistently produces high yields of the target compound.[7]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Required PuritySupplier Example
o-PhenylenediamineC₆H₈N₂108.14≥99%Sigma-Aldrich
Ethyl BenzoylacetateC₁₁H₁₂O₃192.21≥98%Sigma-Aldrich
p-XyleneC₈H₁₀106.16Anhydrous, ≥99%Sigma-Aldrich
BenzeneC₆H₆78.11Reagent GradeFisher Scientific
EthanolC₂H₅OH46.07Reagent GradeVWR
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and p-xylene (100 mL).

  • Initiation: Heat the solution to a vigorous boil with continuous stirring.

  • Reagent Addition: Add ethyl benzoylacetate (23.1 g, 0.12 mol) dropwise to the boiling solution over a period of 15-20 minutes.

  • Reflux: Maintain the reaction mixture at reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Crystallization: After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Let the mixture stand for 24 hours, during which the product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with a small amount of cold ethanol to remove any residual solvent and impurities.

Purification and Characterization
  • Purification: Recrystallize the crude solid from benzene to obtain colorless, rod-shaped crystals.[7]

  • Yield: The expected yield is approximately 90%.[7]

  • Melting Point: 207 °C (480 K).[7]

  • Structural Characterization: The structure of the final compound, C₁₅H₁₂N₂O, is confirmed by spectroscopic methods. The seven-membered ring typically adopts a boat conformation.[7] In the crystalline state, molecules often form inversion dimers linked by N—H⋯O hydrogen bonds.[7]

Critical Process Parameters and Optimization

The success of the synthesis is dependent on several key factors. The following table summarizes these parameters and their impact on the reaction.

ParameterRecommended ConditionRationale & Impact on Outcome
Reactant Ratio 1.2 equivalents of ethyl benzoylacetateA slight excess of the β-keto ester ensures complete consumption of the diamine, driving the reaction to completion and maximizing yield.[7]
Solvent p-XyleneThe high boiling point of p-xylene (138 °C) provides the necessary thermal energy to overcome the activation barrier for both enamine formation and subsequent cyclization.
Temperature Reflux (~138 °C)Crucial for achieving a reasonable reaction rate. Lower temperatures may lead to incomplete conversion or the isolation of the intermediate enamine.
Reaction Time 2 hoursSufficient time for the reaction to proceed to completion. Prolonged heating is unnecessary and may lead to degradation.
Catalysis Catalyst-freeWhile some benzodiazepine syntheses benefit from acid or base catalysis, this specific transformation proceeds efficiently under neutral, thermal conditions, simplifying the workup.[7][8][9]

Potential Side Reactions and Troubleshooting

While the described protocol is robust, deviations can lead to the formation of undesired side products. The most common side reaction in the condensation of o-phenylenediamine with β-dicarbonyl compounds is the formation of benzimidazoles.[9][10]

  • Side Product: 2-Phenacylbenzimidazole can form if the enamine intermediate undergoes an alternative cyclization pathway, followed by elimination. This is often favored under different reaction conditions, particularly in aqueous or highly acidic media.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: The use of anhydrous p-xylene is recommended to disfavor pathways that may be promoted by water.

    • Maintain Neutral pH: The absence of a strong acid or base catalyst favors the formation of the seven-membered diazepine ring over the five-membered imidazole ring.[9]

    • Control Temperature: Adhering to the reflux temperature in a high-boiling solvent like xylene ensures the desired kinetic pathway is followed.

Conclusion

The synthesis of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one from o-phenylenediamine and ethyl benzoylacetate is a highly efficient and reliable method for constructing the valuable 1,5-benzodiazepine core. By understanding the reaction mechanism and carefully controlling key experimental parameters such as stoichiometry, solvent, and temperature, researchers can consistently achieve high yields of the pure product. This guide provides the necessary technical details and mechanistic rationale to empower scientists in the fields of medicinal chemistry and drug development to successfully implement and adapt this important synthetic transformation.

References

  • Title: Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives Source: ResearchGate URL: [Link]

  • Title: Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature Source: ResearchGate URL: [Link]

  • Title: Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents Source: PubMed URL: [Link]

  • Title: Solvent Free Synthesis and Biological Evaluation of 1, 5-Benzodiazepine Source: TSI Journals URL: [Link]

  • Title: Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines Source: ResearchGate URL: [Link]

  • Title: [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate] Source: PubMed URL: [Link]

  • Title: Synthesis of Novel 1,5-Benzodiazepine Derivatives and their In Vivo Antiulcer Activity Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1,5- Benzodiazepines A Review Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL: [Link]

  • Title: Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthesis and Pharmacological Valorization of Derivatives of 4-Phenyl-1,5-Benzodiazepin-2-One Source: PubMed URL: [Link]

  • Title: 4-Phenyl-1,5-benzodiazepin-2-one Compound as a Precursor of Various New heterocyclic Systems with Potent pharmacological Properties Source: ResearchGate URL: [Link]

  • Title: 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 55. The Condensation of o-Phenylenediamine with Ethyl Acetoacetate. I Source: ElectronicsAndBooks.com URL: [Link]

  • Title: 55. The condensation of o-phenylenediamine with ethyl acetoacetate Source: Semantic Scholar URL: [Link]

  • Title: Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism Source: MDPI URL: [Link]

An In-Depth Mechanistic Guide to the Synthesis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

An In-Depth Mechanistic Guide to the Synthesis of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the formation of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one, a core scaffold in medicinal chemistry. Benzodiazepines are a critical class of heterocyclic compounds renowned for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties.[1][2][3] This document elucidates the fundamental cyclocondensation reaction between o-phenylenediamine and ethyl benzoylacetate, detailing the step-by-step mechanistic pathway. It further presents a field-proven experimental protocol, discusses critical reaction parameters, and offers insights into process validation. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, actionable methodologies to ensure a thorough understanding of this important synthetic transformation.

Introduction: The Significance of the 1,5-Benzodiazepine Scaffold

Benzodiazepines (BZDs) represent a privileged class of seven-membered nitrogen-containing heterocyclic compounds that are foundational to modern pharmacology.[2][3] Their unique three-dimensional structure allows them to interact with a wide array of biological targets, leading to applications as anticonvulsant, anti-inflammatory, analgesic, and hypnotic agents.[1][4] The 1,5-benzodiazepine core, specifically, is a versatile precursor for the synthesis of fused-ring systems like triazolo- and oxazolo-benzodiazepines, further expanding its chemical and therapeutic diversity.[1][5]

The target molecule of this guide, 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one, is a structurally important member of this family. The presence of the phenyl group at the 4-position and the keto group at the 2-position provides distinct sites for further functionalization, making it a valuable intermediate in synthetic and medicinal chemistry programs.[6][7] Understanding its formation is paramount for the rational design and efficient production of novel BZD derivatives.

The Core Reaction: Cyclocondensation of o-Phenylenediamine and Ethyl Benzoylacetate

The most direct and widely employed route for synthesizing the 1,5-benzodiazepine-2-one ring system is the condensation reaction between o-phenylenediamine (OPD) and a suitable β-keto ester.[8] For the specific synthesis of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one, the reactants of choice are benzene-1,2-diamine (OPD) and ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate).

The overall transformation involves the formation of two new bonds to create the seven-membered diazepine ring, which contains an embedded amide (lactam) functionality.

Overall Reaction Scheme:

o-Phenylenediamine + Ethyl Benzoylacetate → 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one + Ethanol + Water

This reaction is typically performed under thermal conditions in a high-boiling solvent, such as p-xylene, which facilitates the removal of volatile byproducts (water and ethanol) and drives the equilibrium towards the cyclized product.[7] While often successful without a catalyst, various acid catalysts can be employed to accelerate the condensation steps.[1][9]

A Step-by-Step Elucidation of the Reaction Mechanism

The formation of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one proceeds through a logical sequence of nucleophilic attack, intramolecular cyclization, and elimination steps. The dual nucleophilic nature of o-phenylenediamine and the two distinct electrophilic centers of ethyl benzoylacetate (the ketone and the ester carbonyls) dictate the pathway.

Step 1: Nucleophilic Attack and Enamine Formation The reaction initiates with the nucleophilic attack of one amino group of OPD on the more electrophilic carbonyl carbon—the ketone of ethyl benzoylacetate. This selectivity is a cornerstone of the reaction; the ketone is significantly more reactive towards nucleophilic attack than the resonance-stabilized ester carbonyl. This attack forms a tetrahedral hemiaminal intermediate, which rapidly dehydrates to yield a stable, conjugated enamine intermediate.

Step 2: Intramolecular Amidation (Cyclization) The second amino group of the OPD moiety is now positioned to act as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the ester group. This key step, an intramolecular amidation, forms a new seven-membered heterocyclic ring. This process results in a second tetrahedral intermediate, which is poised to eliminate the ethoxide leaving group.

Step 3: Elimination and Tautomerization to the Final Product The tetrahedral intermediate from Step 2 collapses, eliminating ethanol and forming the stable amide (lactam) within the seven-membered ring. The resulting intermediate undergoes tautomerization to yield the final, thermodynamically stable product: 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one.

Below is a visual representation of the complete reaction mechanism.

reaction_mechanismReaction Mechanism of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one Formationreactantso-Phenylenediamine+Ethyl BenzoylacetatehemiaminalHemiaminal Intermediatereactants->hemiaminalStep 1a: Nucleophilic Attack(on Ketone)enamineEnamine Intermediatehemiaminal->enamineStep 1b: Dehydration (-H₂O)cyclic_intermediateCyclic Tetrahedral Intermediateenamine->cyclic_intermediateStep 2: Intramolecular Amidation(Attack on Ester)pre_productInitial Cyclic Productcyclic_intermediate->pre_productStep 3a: Elimination (-EtOH)product4-phenyl-1H-benzo[b]diazepin-2(3H)-onepre_product->productStep 3b: Tautomerization

Caption: A step-by-step diagram of the proposed reaction mechanism.

Experimental Protocol: A Validated Synthesis

This protocol is adapted from established literature procedures and represents a reliable method for the laboratory-scale synthesis of the target compound.[7] It is designed as a self-validating system, where successful completion of each step provides clear indicators for proceeding.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Benzene-1,2-diamine108.1410.8 g100High purity grade (>99%)
Ethyl 3-oxo-3-phenylpropanoate192.2123.1 g120Reagent grade
p-Xylene106.16100 mL-Anhydrous
Benzene78.11~50 mL-For recrystallization
Step-by-Step Procedure
  • Reaction Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Add benzene-1,2-diamine (10.8 g, 100 mmol) and p-xylene (100 mL).

  • Initiation: Begin stirring and heat the solution to a vigorous boil. The diamine should fully dissolve.

  • Reagent Addition: To the boiling solution, add ethyl 3-oxo-3-phenylpropanoate (23.1 g, 120 mmol) dropwise over 15-20 minutes. The use of an excess of the β-keto ester ensures complete consumption of the diamine.

  • Reflux: Maintain the reaction mixture at reflux for 2 hours. Self-Validation Checkpoint: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Crystallization: After 2 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature. Let the mixture stand for at least 12-24 hours. A crystalline solid should precipitate from the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold p-xylene or hexane to remove soluble impurities.

  • Purification: Recrystallize the crude product from benzene to afford colorless, rod-shaped crystals.

  • Drying and Yield: Dry the purified crystals in a vacuum oven. The expected yield is approximately 90%.

Product Characterization and Validation
  • Melting Point: The purified product should exhibit a sharp melting point around 207°C (480 K).[7]

  • Spectroscopic Analysis: Confirmation of the structure should be performed using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR). The IR spectrum will show a characteristic N-H stretch and a strong C=O (amide) stretch. NMR spectroscopy will confirm the number and connectivity of all protons and carbons.

Factors Influencing Reaction Outcome: A Scientist's Perspective

The Role of the Catalyst

While this synthesis proceeds efficiently under thermal conditions, many benzodiazepine syntheses are accelerated by acid catalysis.[1] Catalysts such as BF₃-etherate, Yb(OTf)₃, or solid acids like H-MCM-22 function by protonating the carbonyl oxygen of the ketone, rendering it more electrophilic and susceptible to nucleophilic attack by the diamine.[1][9] The choice to proceed without a catalyst simplifies the workup procedure and avoids potential side reactions, but may require higher temperatures and longer reaction times. The thermal approach described here is effective because the high temperature provides sufficient activation energy for the uncatalyzed reaction.

Solvent Choice

The selection of p-xylene (boiling point ~138°C) is critical. Its high boiling point ensures the reaction has sufficient thermal energy to proceed. Furthermore, it can form an azeotrope with water, which helps to drive the dehydration and cyclization equilibria towards the product side by continuously removing water from the reaction mixture.

Workflow and Logic Visualization

The following diagram outlines the logical flow of the experimental process, from initial setup to final product validation.

experimental_workflowExperimental Synthesis Workflowsetup1. Reaction Setup(Flask, Condenser, Stirrer)reagents2. Add Reactants(OPD, p-Xylene)setup->reagentsheat3. Heat to Refluxreagents->heataddition4. Add Ethyl Benzoylacetate(Dropwise)heat->additionreflux5. Reflux for 2 Hours(Monitor by TLC)addition->refluxcool6. Cool to Room Temp.(Stand for 12-24h)reflux->coolprecipitatePrecipitation Occurscool->precipitatefilter7. Isolate Product(Vacuum Filtration)precipitate->filterrecrystallize8. Purify(Recrystallization from Benzene)filter->recrystallizedry9. Dry Product(Vacuum Oven)recrystallize->drycharacterize10. Characterization(MP, NMR, IR)dry->characterize

Caption: Logical workflow for the synthesis and validation of the target compound.

Conclusion

The synthesis of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one via the thermal cyclocondensation of o-phenylenediamine and ethyl benzoylacetate is a robust and high-yielding reaction. The mechanism is governed by the differential electrophilicity of the ketone and ester carbonyls, proceeding through a well-defined pathway of enamine formation, intramolecular amidation, and elimination. The provided protocol represents an efficient and reproducible method for obtaining this valuable chemical intermediate. A thorough understanding of this mechanism and the factors influencing the reaction allows for greater control and optimization in the synthesis of novel benzodiazepine derivatives for pharmaceutical research and development.

References

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-8.
  • More, P. L., & Bhalvankar, R. B. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745-749.
  • Kumari, P., & Singh, R. K. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3895-3918.
  • Kumari, P., & Singh, R. K. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3895-3918.
  • Kaur, H., & Singh, S. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-502.
  • Sexton, W. A. (1942). 55. The condensation of o-phenylenediamine with ethyl acetoacetate. Journal of the Chemical Society (Resumed), 303-304.
  • Sexton, W. A. (1942). 55.
  • Sexton, W. A. (1942). 55. The condensation of o-phenylenediamine with ethyl acetoacetate. Journal of the Chemical Society (Resumed), 303.
  • The condensation of o-phenylenediamine with ketones in the presence of silver nitrate.
  • Gzella, A., & Wolska, I. (2011). 4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2075-o2076.
  • Arshad, S., et al. (2012). 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3356.
  • Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(6), 6342-6355.
  • Reddy, C. S., et al. (2014). Synthesis and Antimicrobial Activity of 2-Substituted Benzimidazoles and Benzodiazepinones. International Journal of Research in Pharmacy and Chemistry, 4(3), 643-651.

Spectroscopic characterization of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-phenyl-1H-1,5-benzo[b]diazepin-2(3H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-phenyl-1H-1,5-benzo[b]diazepin-2(3H)-one, a member of the pharmacologically significant benzodiazepine class of compounds.[1] Benzodiazepines are widely utilized for their anxiolytic, sedative, hypnotic, and anticonvulsant properties, which stem from their ability to modulate the GABA-A receptor in the central nervous system.[2] Rigorous structural elucidation is paramount for drug development, quality control, and forensic analysis. This document details the application of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy to achieve an unambiguous structural confirmation of the target molecule. Each section explains the causality behind experimental choices, provides detailed protocols, and interprets the expected spectral data, grounding the analysis in established scientific principles.

Introduction and Molecular Structure

The structural characterization of synthetic compounds like benzodiazepines is a critical step in chemical and pharmaceutical research. It validates the synthetic pathway and ensures the purity and identity of the molecule before further biological evaluation. This guide focuses on 4-phenyl-1H-1,5-benzo[b]diazepin-2(3H)-one. The choice of spectroscopic techniques is driven by their complementary nature: MS determines the molecular weight and fragmentation pattern, NMR elucidates the precise arrangement of atoms in the carbon-hydrogen framework, IR identifies key functional groups, and UV-Vis analyzes the electronic conjugation.[3]

The structure and atom numbering for 4-phenyl-1H-1,5-benzo[b]diazepin-2(3H)-one are presented below for reference in the subsequent spectroscopic discussions.

Chemical structure of 4-phenyl-1H-1,5-benzo[b]diazepin-2(3H)-one with numbered atoms for spectroscopic assignment.

Figure 1: Chemical structure of 4-phenyl-1H-1,5-benzo[b]diazepin-2(3H)-one with atom numbering.

Mass Spectrometry (MS)

Principle and Rationale

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For benzodiazepines, techniques like Electrospray Ionization (ESI) or Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) are highly effective.[4] ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, confirming the molecular mass with high accuracy. Subsequent fragmentation analysis (MS/MS) by increasing the declustering potential or using collision-induced dissociation (CID) helps to piece together the molecular structure by breaking the molecule into characteristic fragments.[5][6]

Experimental Workflow: ESI-MS

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing prep1 Dissolve sample in Methanol/Water (1:1) ~10 µg/mL prep2 Add 0.1% Formic Acid (Promotes protonation) prep1->prep2 infusion Direct Infusion via Syringe Pump prep2->infusion esi Electrospray Ionization (Positive Ion Mode) infusion->esi ms1 MS1 Scan (Detect [M+H]⁺) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Detect Fragment Ions) cid->ms2 data_acq Acquire Mass Spectrum ms2->data_acq data_proc Identify m/z values of parent and fragment ions data_acq->data_proc

Caption: Workflow for ESI-MS analysis of 4-phenyl-1H-1,5-benzo[b]diazepin-2(3H)-one.

Detailed Experimental Protocol
  • Sample Preparation: Prepare a stock solution of the compound in methanol at 1 mg/mL. Dilute this stock solution with a 50:50 mixture of methanol and deionized water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid aids in the protonation of the molecule.

  • Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Analysis: Operate the ESI source in positive ion mode. Acquire a full scan mass spectrum (MS1) over a mass-to-charge (m/z) range of 50-500 to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion for fragmentation. Perform a product ion scan (MS2) using collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.

Expected Data and Interpretation

The molecular formula is C₁₅H₁₂N₂O, with a monoisotopic mass of 236.0950 Da. The high-resolution mass spectrum should confirm this mass.

Table 1: Predicted Mass Spectrometry Data

m/z (Predicted) Ion Identity Interpretation
237.1022 [M+H]⁺ Protonated molecular ion, confirming the molecular weight.
209.09 [M+H - CO]⁺ Loss of a neutral carbon monoxide molecule from the lactam carbonyl group. This is a common fragmentation for benzodiazepines.[6][7]
194.08 [M+H - CO - CH₃]⁺ Subsequent fragmentation involving rearrangement and loss of a methyl radical.
180.08 [M+H - C₆H₅]⁺ Loss of the phenyl substituent.
105.03 [C₆H₅CO]⁺ Benzoyl ion, a characteristic fragment indicating a phenyl group attached to a carbonyl or imine system.[7]

| 77.04 | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the bond to the diazepine ring.[7] |

The fragmentation pattern, particularly the loss of CO and the presence of the benzoyl and phenyl ions, provides strong evidence for the core structure and the phenyl substituent.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds in solution.[3] ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. The combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments allows for the complete assignment of all protons and carbons.[8] For this molecule, ¹H NMR will be crucial for identifying the aromatic protons on two different rings, the isolated methylene (CH₂) group, and the exchangeable amide (NH) proton.

Experimental Logic for NMR Interpretation

cluster_H1_params Analyze ¹H Parameters H1 ¹H NMR Spectrum Integration Integration (Proton Count) H1->Integration Shift Chemical Shift (δ) (Electronic Environment) H1->Shift Multiplicity Multiplicity (Neighboring Protons) H1->Multiplicity J_coupling Coupling Constant (J) (Connectivity) H1->J_coupling TwoD 2D NMR (COSY, HSQC) (Direct Connectivity) Integration->TwoD Shift->TwoD Multiplicity->TwoD J_coupling->TwoD C13 ¹³C NMR Spectrum (Carbon Count & Type) DEPT DEPT-135 (CH vs CH₂ vs CH₃) C13->DEPT C13->TwoD DEPT->TwoD Structure Final Structure Confirmation TwoD->Structure

Caption: Logical flow for structural elucidation using 1D and 2D NMR techniques.

Detailed Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for ensuring that the N-H proton is observable and not exchanged away as it might be in D₂O or CD₃OD.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D NMR (Optional but Recommended): Acquire a COSY (¹H-¹H correlation) spectrum to establish proton-proton connectivities and an HSQC (¹H-¹³C correlation) spectrum to map protons to their directly attached carbons.

Expected Data and Interpretation

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Atom # Predicted δ (ppm) Multiplicity Integration Interpretation
1 (N-H) ~10.5 Singlet, broad 1H Amide proton, deshielded and often broad.
6, 7, 8, 9 7.0 - 7.8 Multiplets 4H Protons on the fused benzene ring.
11, 12, 13 7.4 - 7.9 Multiplets 5H Protons on the C4-phenyl substituent.
3 (CH₂) ~3.5 Singlet 2H Methylene protons adjacent to the amide carbonyl. Appears as a singlet as it has no adjacent proton neighbors.

| 5 (N-H) | ~5.0 | Singlet, broad | 1H | Imine proton tautomer (minor) or proton on N5. |

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Atom # Predicted δ (ppm) Interpretation
2 (C=O) ~168-172 Amide (lactam) carbonyl carbon, highly deshielded.[9]
4 (C=N) ~160-165 Imine carbon, deshielded.
5a, 9a ~120-140 Aromatic carbons at the ring fusion.
6, 7, 8, 9 ~115-135 Aromatic carbons of the fused benzene ring.
10 ~135-140 Quaternary aromatic carbon of the phenyl ring attached to C4.
11, 12, 13 ~125-130 Aromatic carbons of the phenyl ring.

| 3 (CH₂) | ~40-45 | Aliphatic methylene carbon. |

Infrared (IR) Spectroscopy

Principle and Rationale

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10] Molecular vibrations (stretching, bending) absorb IR radiation at specific frequencies, which are characteristic of the bonds involved. For 4-phenyl-1H-1,5-benzo[b]diazepin-2(3H)-one, IR is essential for confirming the presence of the amide (lactam) group, the imine group, N-H bonds, and the aromatic rings.

Detailed Experimental Protocol
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The simplest method is using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample spectrum.

Expected Data and Interpretation

The IR spectrum will provide a unique "fingerprint" for the molecule, with key absorption bands confirming its functional groups.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 3100 N-H Stretch Amide (N-H)
3100 - 3000 C-H Stretch Aromatic (sp² C-H)
2950 - 2850 C-H Stretch Aliphatic (sp³ C-H from CH₂)
~1670 C=O Stretch Amide I band (Lactam carbonyl). This is a strong, characteristic peak.[10][11]
~1610 C=N Stretch Imine
1600, 1480 C=C Stretch Aromatic rings

| 750, 690 | C-H Bend (out-of-plane) | Monosubstituted and ortho-disubstituted benzene rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle and Rationale

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[3] The extensive π-system in 4-phenyl-1H-1,5-benzo[b]diazepin-2(3H)-one, which includes the fused benzene ring, the diazepine ring with its C=N bond, and the phenyl substituent, is expected to produce characteristic absorption bands. While not as structurally detailed as NMR or MS, it is an excellent technique for quantitative analysis according to the Beer-Lambert law.[12][13]

Detailed Experimental Protocol
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent, such as methanol or ethanol, at a known concentration (e.g., 1 mg/mL). Create a dilute solution (e.g., 10 µg/mL) from the stock.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Use the pure solvent as a reference blank. Scan the sample from approximately 200 nm to 400 nm to record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Expected Data and Interpretation

The molecule is expected to exhibit strong absorption in the UV region due to π → π* and n → π* electronic transitions.

  • λₘₐₓ ~230-240 nm: This strong absorption band is likely due to the π → π* transitions within the highly conjugated benzodiazepinone system.

  • λₘₐₓ ~280-320 nm: A second, potentially less intense band may appear at a longer wavelength, corresponding to n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms, or other π → π* transitions of the extended conjugated system.[3][12]

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in combining the data from these complementary techniques. No single method provides the complete picture, but together they offer unambiguous proof of structure.

cluster_info Information Gained MS Mass Spectrometry (m/z = 237.1) mw Molecular Weight = 236 MS->mw NMR NMR Spectroscopy (Aromatic, CH₂, NH protons) conn Atom Connectivity & C-H Framework NMR->conn IR IR Spectroscopy (C=O, N-H, C=N bands) fg Functional Groups: Amide, Imine, Aromatic IR->fg UV UV-Vis Spectroscopy (λₘₐₓ at ~235 nm) conj Conjugated π-System UV->conj Structure Confirmed Structure: 4-phenyl-1H-1,5-benzo[b] diazepin-2(3H)-one mw->Structure fg->Structure conn->Structure conj->Structure

Caption: Integrated approach combining four spectroscopic techniques for structural confirmation.

Conclusion

The spectroscopic characterization of 4-phenyl-1H-1,5-benzo[b]diazepin-2(3H)-one is achieved through a multi-technique approach. Mass spectrometry confirms the molecular formula C₁₅H₁₂N₂O. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, identifying the distinct aromatic systems, the methylene group, and the amide proton. FT-IR spectroscopy provides definitive evidence for the key lactam, imine, and aromatic functional groups. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. The collective data from these methods provide a self-validating and comprehensive confirmation of the molecular structure, a critical requirement for researchers, scientists, and drug development professionals.

References

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one. Benzodiazepine derivatives are a cornerstone in medicinal chemistry, serving as privileged scaffolds in the development of therapeutics targeting the central nervous system.[3] Accurate and unambiguous structural elucidation is paramount for drug development and quality control. This document offers a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, establishes a standard protocol for data acquisition, and presents the data in a clear, accessible format for researchers, scientists, and drug development professionals. The analysis is grounded in fundamental NMR principles and supported by comparative data from structurally related analogs.

Introduction: The Significance of the Benzodiazepine Scaffold

The benzo[b][1][2]diazepine core is a seven-membered diazepine ring fused to a benzene ring, forming a versatile heterocyclic system.[3] This scaffold is of immense interest due to its wide range of pharmacological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. The biological activity of these compounds is highly dependent on the substitution pattern on the core structure. 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one is a key analog, and understanding its precise three-dimensional structure is critical for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics. NMR spectroscopy is the most powerful technique for the non-destructive and definitive structural analysis of such organic molecules in solution.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering system for the benzodiazepine ring is employed. The structure and numbering of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one are presented below.

4_phenyl_1H_benzo_b_diazepin_2_3H_onecluster_molecule4-phenyl-1H-benzo[b]diazepin-2(3H)-oneN1N1-HC2C2=ON1->C2C3C3H₂C2->C3N4N4C3->N4C5C5N4->C5C9aC9aC5->C9aC1_primeC1'C5->C1_primeC5aC5aC5a->C9aC6C6-HC6->C5aC7C7-HC7->C6C8C8-HC8->C7C9C9-HC9->C8C9a->N1C9a->C9C2_primeC2'-HC1_prime->C2_primeC3_primeC3'-HC2_prime->C3_primeC4_primeC4'-HC3_prime->C4_primeC5_primeC5'-HC4_prime->C5_primeC6_primeC6'-HC5_prime->C6_primeC6_prime->C1_prime

Figure 1: Molecular structure and IUPAC numbering of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one.

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized, field-proven protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound. Adherence to a consistent methodology ensures reproducibility and data integrity.

3.1. Sample Preparation

  • Mass Measurement: Accurately weigh approximately 5-10 mg of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it effectively solubilizes the compound and allows for the observation of exchangeable protons (e.g., N-H). Chloroform-d (CDCl₃) is an alternative, though N-H protons may appear broader or exchange more readily.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

3.2. NMR Spectrometer and Parameters

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Temperature: 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration). The predicted assignments are based on established chemical shift ranges and data from analogous structures such as Nordiazepam.[1][4]

Table 1: Predicted ¹H NMR Spectral Data for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Expert Insights
~10.2s (broad)1HH-1 (N-H)The amide proton is acidic and often appears as a broad singlet due to quadrupole broadening and potential exchange with trace water. Its downfield shift is characteristic of a deshielded amide environment.
~7.2-7.6m9HH-6, H-7, H-8, H-9, Phenyl-H (H-2' to H-6')A complex, overlapping multiplet region is expected for the 9 aromatic protons. The phenyl group protons and the four protons of the benzo-fused ring typically resonate in this range. 2D NMR techniques like COSY would be required for definitive individual assignment.
~3.4s2HH-3 (CH₂)The methylene protons at the C3 position are adjacent to a carbonyl group (C2) and an imine-like nitrogen (N4), but not coupled to other protons, resulting in a singlet. This chemical shift is consistent with a methylene group flanked by these functionalities.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon typically appears as a single line, simplifying the spectrum. The predicted assignments are based on typical chemical shifts for carbonyl, aromatic, and aliphatic carbons.[5][6]

Table 2: Predicted ¹³C NMR Spectral Data for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale & Expert Insights
~170C-2 (C=O)The carbonyl carbon of the amide group is highly deshielded and characteristically appears in this downfield region.
~165C-5 (C=N)The imine carbon is also significantly deshielded, resonating at a lower field than aromatic C-H carbons but typically upfield from a carbonyl carbon.
~120-140C-5a, C-6, C-7, C-8, C-9, C-9a, C-1' to C-6'This region contains the signals for all 12 aromatic carbons. Quaternary carbons (C-5a, C-9a, C-1') will typically have lower intensities due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE).
~56C-3 (CH₂)The aliphatic methylene carbon appears in the upfield region, consistent with an sp³-hybridized carbon adjacent to a carbonyl group and a nitrogen atom.

Integrated Spectroscopic Workflow and Structural Confirmation

The definitive structural confirmation of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one arises from the synergistic integration of both ¹H and ¹³C NMR data. The workflow for this analysis is a self-validating system.

NMR_Workflowcluster_prepSample Preparationcluster_acqData Acquisition (400 MHz)cluster_analysisSpectral Analysiscluster_confirmConfirmationPrepDissolve 5-10 mgin 0.6 mL DMSO-d₆H1_NMR¹H NMR SpectrumPrep->H1_NMRC13_NMR¹³C NMR SpectrumPrep->C13_NMRH1_AnalysisAnalyze δ, Integration,MultiplicityH1_NMR->H1_AnalysisC13_AnalysisAnalyze δ,Number of SignalsC13_NMR->C13_AnalysisIntegrationData IntegrationH1_Analysis->IntegrationC13_Analysis->IntegrationStructureStructure Confirmed:4-phenyl-1H-benzo[b]diazepin-2(3H)-oneIntegration->Structure

Figure 2: Workflow for the NMR-based structural elucidation of the target compound.

Key Confirmation Points:

  • The ¹H NMR spectrum confirms the presence of 12 protons, with distinct signals for the amide N-H, a CH₂ group, and a complex aromatic region, consistent with the proposed structure.

  • The ¹³C NMR spectrum shows the expected number of carbon signals, including the characteristic downfield shifts for the amide carbonyl (C=O) and imine (C=N) carbons.

  • The presence of a singlet integrating to 2H at ~3.4 ppm in the ¹H spectrum strongly supports the -C(=O)-CH₂-N- fragment of the diazepine ring.

  • The combined data from both spectra are fully consistent and leave no ambiguity regarding the constitution of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one. For more complex derivatives, 2D NMR experiments such as HSQC and HMBC would be employed to definitively link proton and carbon signals.

Conclusion

This guide provides a robust framework for the ¹H and ¹³C NMR analysis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one. By combining standardized experimental protocols with a detailed, theory-grounded interpretation of the spectral data, researchers can confidently confirm the structure of this important pharmaceutical scaffold. The presented tables and workflow serve as a practical reference for scientists in the fields of synthetic chemistry, medicinal chemistry, and pharmaceutical analysis, ensuring the integrity and accuracy of their structural characterization efforts.

References

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  • Vione, M., et al. (2019). Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry. Environmental Science and Pollution Research, 26(15), 15003-15011. Retrieved from [Link]

  • El-Faham, A., et al. (2022). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 27(21), 7244. Retrieved from [Link]

  • Özdemir, Ü., et al. (2012). 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3356. Retrieved from [Link]

  • Reddy, K. S., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(7), 8138-8158. Retrieved from [Link]

  • Benelbaghdadi, M., et al. (2011). 4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2075–o2076. Retrieved from [Link]

  • Gaber, H. M., et al. (2018). Reaction of 4-phenyl-1H-[1][3]benzodiazepin-2(3H)-one (1) with 3-formylchromone (2). Journal of the Serbian Chemical Society, 83(1), 35-46. Retrieved from [Link]

  • Tene Ghomsi, J., et al. (2016). 4-Phenyl-1,5-benzodiazepin-2-one Compound as a Precursor of Various New heterocyclic Systems with Potent pharmacological Properties. Frontiers in Science and Engineering, 6(1). Retrieved from [Link]

  • O'Connor, C. J., et al. (2017). N 1-Arylation of 1,4-Benzodiazepine-2-ones with Diaryliodonium Salts. Synlett, 28(09), 1086-1090. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b][1][2]oxazepines. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • American Chemical Society. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Retrieved from [Link]

  • PubChem. (n.d.). 5-Phenyl-1,4-benzodiazepin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

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  • Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. Retrieved from [Link]

  • NIST. (n.d.). Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. National Institute of Standards and Technology. Retrieved from [Link]

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  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This guide provides a detailed examination of the mass spectrometric behavior of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one, a member of the pharmacologically significant benzodiazepine class. Understanding the fragmentation patterns of this molecule is crucial for its unambiguous identification in complex matrices, such as biological fluids and pharmaceutical formulations. This document synthesizes established principles of benzodiazepine mass spectrometry to predict the fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. Key fragment ions are identified, and their formation is rationalized through detailed mechanistic schemes. This guide serves as a foundational resource for method development, structural elucidation, and impurity profiling in analytical and forensic laboratories.

Introduction to 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one

4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one belongs to the 1,4-benzodiazepine class of compounds, which are widely used as anxiolytics, sedatives, hypnotics, and anticonvulsants.[3][4] The core structure consists of a benzene ring fused to a seven-membered diazepine ring. The specific molecule of interest, with a phenyl group at position 4, is a fundamental scaffold in this class. Mass spectrometry (MS) is an indispensable tool for the analysis of these compounds due to its high sensitivity and specificity, allowing for detection and structural characterization at low concentrations.[5] This guide will focus on predicting the fragmentation pathways based on the analysis of closely related and well-studied analogs like diazepam.[6][7][8]

Principles of Ionization and Fragmentation in Benzodiazepines

The choice of ionization technique profoundly influences the resulting mass spectrum. Electron Ionization (EI) is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed structural fingerprint.[9] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically produces a protonated molecule ([M+H]⁺), which can then be subjected to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) to elicit structurally informative fragments.[2][5][10] For benzodiazepines, fragmentation primarily occurs within the seven-membered diazepine ring, which is the most labile part of the molecule.[1][11]

Predicted Fragmentation Pathway under Electron Ionization (EI-MS)

Under standard 70 eV EI conditions, 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one (Molecular Weight: 236.27 g/mol ) is expected to produce a distinct molecular ion (M⁺•) at m/z 236, followed by a series of characteristic fragmentation steps. The pathway is largely dictated by the stability of the resulting fragment ions.

Key Fragmentation Steps:

  • Loss of CO: A common fragmentation for benzodiazepines containing a lactam function is the neutral loss of carbon monoxide (28 Da) from the molecular ion.[2][6] This would lead to a significant fragment ion at m/z 208 .

  • Ring Contraction and Formation of Acridine-like Structures: The loss of CO often initiates a rearrangement. The subsequent loss of a hydrogen atom (H•) can lead to the formation of a stable, conjugated system.

  • Cleavage of the Diazepine Ring: The seven-membered ring can undergo several cleavages. A key fragmentation involves the loss of the CH₂N moiety, leading to ions that retain the phenyl-substituted aromatic core.

  • Formation of Phenyl-containing Ions: Cleavage can also yield ions corresponding to the phenyl group and associated fragments, such as the benzoyl cation (C₆H₅CO⁺) at m/z 105 or the phenyl cation (C₆H₅⁺) at m/z 77, although these may be less prominent depending on the competing fragmentation pathways.

EI_FragmentationMM+•m/z 2364-phenyl-1H-benzo[b]diazepin-2(3H)-oneF208[M - CO]+•m/z 208M->F208- CO (28 Da)F207[M - CO - H]+ m/z 207F208->F207- H• (1 Da)F180[M - 2CO]+•m/z 180F208->F180- CO (28 Da)F103C₇H₅N+• m/z 103 (Benzonitrile ion)F208->F103- C₇H₅NESI_FragmentationMH[M+H]+m/z 237F209[M+H - CO]+m/z 209MH->F209- CO (28 Da)F194[M+H - HNCO]+m/z 194MH->F194- HNCO (43 Da)F134[M+H - C₇H₅N]+m/z 134MH->F134- C₇H₅N (103 Da)F192[M+H - CO - NH₃]+m/z 192F209->F192- NH₃ (17 Da)F131[M+H - CO - C₆H₆]+m/z 131F209->F131- C₆H₆ (78 Da)

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 4-phenyl-1H-benzo[b]diazepin-2(3H)-one.

Summary of Predicted Key Fragment Ions

The following table summarizes the major ions predicted to be observed in the mass spectra of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one.

IonizationPrecursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure/Notes
EI236 (M⁺•)208COPrimary loss from the lactam ring
EI236 (M⁺•)207CO, H•Stabilized ring-contracted structure
ESI-MS/MS237 ([M+H]⁺)209COCharacteristic loss from protonated molecule [12]
ESI-MS/MS237 ([M+H]⁺)194HNCOAlternative ring cleavage pathway [12]
ESI-MS/MS237 ([M+H]⁺)134C₇H₅N (Benzonitrile)Loss of the C5-phenyl substituent group [12]
ESI-MS/MS209192NH₃Secondary fragmentation [12]
ESI-MS/MS209131C₆H₆ (Benzene)Secondary fragmentation [12]

Experimental Protocol: LC-MS/MS Analysis

This section provides a generalized protocol for the analysis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Objective: To acquire the full scan and product ion spectra of the target compound.

Workflow Diagram:

Workflowcluster_prepSample Preparationcluster_lcLC Separationcluster_msMS DetectionAPrepare 1 µg/mL solutionin Methanol/Water (50:50)BAdd 0.1% Formic AcidA->BCInject 1-5 µLB->CDC18 Column (e.g., 2.1x50 mm)C->DEGradient Elution:Water (0.1% FA) toAcetonitrile (0.1% FA)D->EFESI Positive Ion ModeE->FGFull Scan (m/z 100-300)to find [M+H]+F->GHProduct Ion Scanof m/z 237G->H

Caption: General workflow for LC-MS/MS analysis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one in methanol at 1 mg/mL.

    • Dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The acid promotes protonation for ESI.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent Zorbax, Waters Acquity).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5-8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 2 - 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode 1 (Full Scan): Acquire data from m/z 100 to 300 to confirm the presence of the protonated molecule at m/z 237.

    • Scan Mode 2 (Product Ion Scan / MS/MS):

      • Select m/z 237 as the precursor ion.

      • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

      • Acquire product ion spectra to observe the fragments (e.g., m/z 209, 194, etc.).

Conclusion

The mass spectrometric fragmentation of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one is predicted to follow pathways characteristic of the 1,4-benzodiazepine class. Under EI, the primary fragmentation will likely involve the loss of CO from the molecular ion (m/z 236 -> 208). Under ESI-MS/MS, the protonated molecule (m/z 237) is expected to predominantly lose CO to form a stable product ion at m/z 209, with other cleavages of the diazepine ring providing additional diagnostic fragments. These predictable and rational fragmentation patterns provide a robust foundation for the development of sensitive and specific analytical methods for the identification and quantification of this compound and its related analogs.

References

  • Antelo, F., et al. (2012). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 47(5), 628-637. Available at: [Link]

  • Dinis-Oliveira, R. J., et al. (2012). Simultaneous ESI-APCI+ ionization and fragmentation pathways for nine benzodiazepines and zolpidem using single quadrupole LC-MS. Current Drug Abuse Reviews, 5(2), 127-137. Available at: [Link]

  • Zayed, M. A., et al. (2005). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(5), 799-805. Available at: [Link]

  • George, B., & Jumbam, D. N. (2004). A study of the electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer. Rapid Communications in Mass Spectrometry, 18(11), 1239-1246. Available at: [Link]

  • Feeney, W., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 31, 100459. Available at: [Link]

  • Cooks, R. G., et al. (n.d.). Supplementary Material: Diazepam Codeine. The Royal Society of Chemistry. Available at: [Link]

  • Cooks, R. G., et al. (2009). Scheme S1: The product ion MS/MS spectrum of [diazepam+H]+. ResearchGate. Available at: [Link]

  • Antelo, F., et al. (2012). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Risoli, A., et al. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry, 21(14), 2273-2281. Available at: [Link]

  • Wang, R., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Drug Metabolism, 24(3), 223-237. Available at: [Link]

  • Rahman, M., et al. (2016). Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). ResearchGate. Available at: [Link]

  • Sadée, W., & van der Schoot, J. B. (1970). Mechanism of metabolic 3-hydroxylation of benzodiazepines. Fragmentation pattern of 1,4-benzodiazepin-2-ones under electron impact. Journal of Medicinal Chemistry, 13(3), 475-479. Available at: [Link]

  • Hoppilliard, Y., et al. (2002). Chemical structures of substituted 1,4-benzodiazepines N, D, L, O and T. ResearchGate. Available at: [Link]

  • Moore, C., et al. (2002). The MS/MS spectrum for each of the benzodiazepines. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Available at: [Link]

  • Michel, H. M. (2019). Development of a Method for the Detection and Quantification of Various Benzodiazepines and Z-Drugs in Human Blood and Qualitative Identification in Urine Samples Using Liquid Chromatography Mass Spectrometry (LC-MS/MS). IdeaExchange@UAkron. Available at: [Link]

Physical and chemical properties of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

An In-depth Technical Guide to 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and structural properties of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one, a member of the benzodiazepine class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates available data on the synthesis, characterization, and potential pharmacological relevance of this molecule, supported by experimental protocols and structural analysis. While specific biological activity data for this compound is limited, the guide draws parallels with structurally related benzodiazepines to provide a contextual understanding of its potential applications.

Introduction: The Benzodiazepine Scaffold

Benzodiazepines (BDZs) are a class of psychoactive drugs that have been extensively studied and utilized in medicine for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] The therapeutic effects of many benzodiazepines are mediated through their interaction with the γ-aminobutyric acid (GABA) type A receptor, a ligand-gated ion channel in the central nervous system.[1] The core structure of a benzodiazepine consists of a benzene ring fused to a seven-membered diazepine ring. The compound of focus in this guide, 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one, is a specific derivative within this broad and pharmacologically significant family. Understanding its unique physicochemical properties is a critical first step in exploring its potential as a therapeutic agent or as a scaffold for the development of novel pharmaceuticals.

Molecular and Structural Properties

The foundational characteristics of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one are summarized below. This data is crucial for its identification, characterization, and manipulation in a laboratory setting.

Core Identifiers
PropertyValueSource
IUPAC Name 4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-oneN/A
CAS Number Not explicitly foundN/A
Molecular Formula C₁₅H₁₂N₂O[3]
Molecular Weight 236.27 g/mol [3]
Crystallographic and Structural Analysis

X-ray crystallography has provided detailed insights into the three-dimensional structure of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one. The molecule crystallizes in a triclinic system.[3] A key structural feature is the boat conformation of the seven-membered diazepine ring.[3] The phenyl ring is not coplanar with the fused benzene ring, exhibiting a dihedral angle of 32.45(9)°.[3] In the crystalline state, molecules form inversion dimers through N—H⋯O hydrogen bonds.[3]

Caption: 2D representation of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, formulation, and behavior in biological systems.

Physical Properties
PropertyValueSource
Appearance Colorless rods[3]
Melting Point 480 K (207 °C)[3]
Solubility Recrystallized from benzene, suggesting solubility in hot benzene. A related compound, Clobazam, is sparingly soluble in ethanol and freely soluble in methylene chloride.[3][4]
Spectroscopic Data (Predicted)
  • ¹H NMR: Aromatic protons are expected in the range of δ 6.8-7.5 ppm. The methylene protons of the diazepine ring would likely appear as a singlet or a multiplet around δ 2.5-3.5 ppm. The N-H proton would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm region. The carbonyl carbon of the lactam is expected to be significantly downfield, likely above δ 160 ppm. The methylene carbon would appear in the aliphatic region, around δ 30-50 ppm.

  • IR Spectroscopy: Key characteristic peaks would include a C=O stretch for the lactam at approximately 1680-1710 cm⁻¹, N-H stretching around 3200-3400 cm⁻¹, and C=C and C=N stretching in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 236. Common fragmentation patterns for benzodiazepines involve cleavage of the diazepine ring.

Synthesis and Reactivity

Synthetic Protocol

A high-yield synthesis of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one has been reported.[3] The procedure involves the condensation of benzene-1,2-diamine with ethyl 3-oxo-3-phenylpropanoate.

Step-by-Step Methodology:

  • To a stirred, boiling solution of 0.1 mol (10.8 g) of benzene-1,2-diamine in 100 ml of p-xylene, add 0.12 mol (23.12 g) of ethyl 3-oxo-3-phenylpropanoate dropwise.

  • Reflux the reaction mixture for 2 hours.

  • Allow the mixture to stand at room temperature for 24 hours.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from benzene to yield colorless rods of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one (90% yield).[3]

Benzene-1,2-diamineBenzene-1,2-diamineReaction_MixtureReaction_MixtureBenzene-1,2-diamine->Reaction_Mixturep-xylene (solvent)RefluxRefluxReaction_Mixture->Reflux2 hoursEthyl_3-oxo-3-phenylpropanoateEthyl_3-oxo-3-phenylpropanoateEthyl_3-oxo-3-phenylpropanoate->Reaction_Mixturedropwise additionCoolingCoolingReflux->Cooling24 hours at RTFiltrationFiltrationCooling->FiltrationRecrystallizationRecrystallizationFiltration->RecrystallizationBenzeneFinal_ProductFinal_ProductRecrystallization->Final_Product90% yield

Caption: Synthetic workflow for 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one.

Chemical Reactivity

The chemical reactivity of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one is characteristic of a secondary lactam. The nitrogen atom at position 1 can be alkylated. For instance, it reacts with propargyl bromide in the presence of a phase transfer catalyst to yield the corresponding N-propargyl derivative.[5] This highlights the potential for further chemical modification at this position to generate a library of derivatives for structure-activity relationship (SAR) studies.

Potential Pharmacological Significance

While no specific pharmacological studies on 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one were identified in the literature search, its structural classification as a benzodiazepine suggests a potential for biological activity. Benzodiazepines are known to exhibit a wide range of pharmacological effects, including:

  • Anxiolytic

  • Anticonvulsant

  • Sedative and Hypnotic

  • Muscle Relaxant

Furthermore, recent research has explored the potential of benzodiazepine derivatives as antimicrobial and anticancer agents.[1][2] It is important to note that not all benzodiazepine derivatives exhibit the classic central nervous system effects. Some may be inactive or possess different pharmacological profiles. Therefore, the biological activity of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one would need to be determined through empirical testing.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one was found. However, based on the GHS classifications for the structurally related compound Phenazepam, the following potential hazards should be considered when handling this class of compounds:

  • H319: Causes serious eye irritation.

  • H340: May cause genetic defects.

  • H360: May damage fertility or the unborn child.

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one is a well-characterized compound from a structural and synthetic perspective. The available data provides a solid foundation for its preparation and identification. However, there is a clear gap in the understanding of its pharmacological and toxicological profiles. Future research should focus on:

  • In vitro screening: Assessing the binding affinity of the compound to various receptors, particularly the GABA-A receptor, and evaluating its activity in a panel of cancer cell lines.

  • In vivo studies: Investigating the effects of the compound on animal models of anxiety, epilepsy, and other relevant disease states, as well as determining its pharmacokinetic and toxicological properties.

  • Derivative synthesis: Utilizing the reactive N-H group to synthesize a library of derivatives to explore structure-activity relationships.

By systematically exploring the biological properties of this and related compounds, the scientific community can continue to unlock the therapeutic potential of the versatile benzodiazepine scaffold.

References

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. Available at: [Link]

  • Akkurt, M., et al. (2012). 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3356. Available at: [Link]

  • Clobazam. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. Molecules, 25(18), 4239. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Phenazepam. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one. PubMed. National Center for Biotechnology Information. Available at: [Link]

Solubility of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

This guide provides a comprehensive technical overview of the solubility of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, a compound of interest in pharmaceutical research. Recognizing the current scarcity of publicly available empirical data for this specific molecule, this document serves as both a theoretical treatise and a practical handbook. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to accurately determine and understand the solubility profile of this compound.

Our approach is rooted in established principles of physical chemistry and leverages comparative data from structurally analogous benzodiazepines. We will explore the predicted physicochemical properties of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one and their implications for its behavior in various solvent systems. Furthermore, this guide presents a rigorous, step-by-step protocol for the experimental determination of its thermodynamic solubility, coupled with a validated analytical method for its quantification.

Predicted Physicochemical Properties and Their Influence on Solubility

To understand the solubility of a compound, we must first consider its intrinsic physicochemical characteristics. In the absence of experimental data for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, we can utilize computational models to predict key parameters that govern its solubility.

ParameterPredicted ValueImplication for Solubility
Molecular Weight 236.27 g/mol The relatively low molecular weight is generally favorable for solubility.
Predicted logP (XLogP3) ~2.5 - 3.5This value suggests that the compound is lipophilic and will likely exhibit poor aqueous solubility but good solubility in organic solvents.
Predicted pKa Acidic pKa: ~12-13 (amide N-H); Basic pKa: ~1-2 (imine N)The amide proton is weakly acidic, while the imine nitrogen is weakly basic. This suggests that solubility will be influenced by pH, with increased solubility at very high and very low pH values.
Hydrogen Bond Donors 1 (amide N-H)The presence of a hydrogen bond donor allows for interaction with protic solvents.
Hydrogen Bond Acceptors 2 (carbonyl O, imine N)The presence of hydrogen bond acceptors facilitates interactions with protic solvents.
Melting Point High (estimated >200 °C)A high melting point often correlates with lower solubility due to strong crystal lattice energy. For a structural isomer, 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one, a melting point of 480 K (207 °C) has been reported.[1]

These predicted properties paint a picture of a molecule that is likely to be challenging to dissolve in aqueous media under physiological pH conditions but should be readily soluble in a range of organic solvents.

Theoretical Framework for Solubility

The solubility of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one will be governed by several key principles:

  • "Like Dissolves Like" : The lipophilic nature of the compound, as indicated by its predicted logP, suggests that it will be most soluble in non-polar to moderately polar organic solvents. Solvents that can disrupt the crystal lattice and engage in favorable intermolecular interactions with the phenyl and benzodiazepine rings will be effective.

  • Impact of pH on Ionization : The presence of both a weakly acidic amide proton and a weakly basic imine nitrogen means that the compound's ionization state, and therefore its aqueous solubility, will be pH-dependent. At pH values significantly below the basic pKa or above the acidic pKa, the compound will exist in its ionized, more water-soluble form. The pH-dependent solubility is a known characteristic of benzodiazepines.[2]

  • Crystal Lattice Energy : The energy required to break the intermolecular forces holding the crystal together is a significant barrier to dissolution. A high melting point, as is expected for this compound, suggests a stable crystal lattice and, consequently, lower solubility. It is also important to consider that different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[3][4][5][6]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[7][8][9][10] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach saturation.

Materials and Reagents
  • 4-phenyl-1H-benzo[b]diazepin-2(3H)-one (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF))

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to a vial prep2 Add a known volume of solvent prep1->prep2 equil1 Seal vials and place on shaker prep2->equil1 equil2 Incubate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours equil1->equil2 sep1 Allow suspension to settle equil2->sep1 sep2 Withdraw supernatant and filter through a 0.22 µm syringe filter sep1->sep2 quant1 Dilute the filtrate with mobile phase sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Protocol
  • Preparation : To a series of glass vials, add an excess amount of solid 4-phenyl-1H-benzo[b]diazepin-2(3H)-one (e.g., 2-5 mg). The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition : Add a precise volume (e.g., 1 mL) of the desired solvent to each vial.

  • Equilibration : Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C). Allow the samples to equilibrate for 24 to 72 hours. A 48-hour period is often sufficient to reach equilibrium.

  • Phase Separation : After equilibration, remove the vials and let them stand to allow the excess solid to sediment. Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification : Accurately dilute the clear filtrate with the HPLC mobile phase and analyze the concentration of the dissolved compound using the analytical method described below.

Analytical Quantification by HPLC-UV

A robust and reliable analytical method is crucial for accurately quantifying the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique for benzodiazepines.[11][12][13][14][15]

Proposed HPLC Method
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength ~240 nm (A UV scan of the compound in the mobile phase should be performed to determine the optimal wavelength).
Column Temperature 25 °C
Analytical Workflow

G cluster_std Standard Preparation cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation std1 Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) std2 Perform serial dilutions to create a series of calibration standards std1->std2 cal1 Inject each calibration standard into the HPLC system std2->cal1 cal2 Record the peak area for each standard cal1->cal2 cal3 Construct a calibration curve (Peak Area vs. Concentration) cal2->cal3 calc1 Determine the concentration of the diluted sample from the calibration curve cal3->calc1 sample1 Inject the diluted filtrate from the solubility experiment sample2 Record the peak area of the sample sample1->sample2 sample2->calc1 calc2 Calculate the original solubility, accounting for the dilution factor calc1->calc2

Caption: Workflow for the quantification of dissolved compound by HPLC-UV.

Data Interpretation and Expected Solubility Profile

The concentration obtained from the HPLC analysis represents the thermodynamic solubility of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one in the tested solvent at the specified temperature. Based on the predicted physicochemical properties, the following solubility profile can be anticipated:

SolventPredicted SolubilityRationale
Water (pH ~7) Very Poorly Soluble (<0.1 mg/mL)High lipophilicity and strong crystal lattice energy.
PBS (pH 7.4) Very Poorly Soluble (<0.1 mg/mL)Similar to water, with minimal impact from buffer salts at this pH.
0.1 M HCl (pH 1) Slightly SolubleProtonation of the weakly basic imine nitrogen increases polarity and solubility.
0.1 M NaOH (pH 13) Slightly SolubleDeprotonation of the weakly acidic amide proton increases polarity and solubility.
Ethanol SolubleGood balance of polarity and non-polar character to interact with the molecule.
Methanol SolubleSimilar to ethanol.
Acetone SolubleApolar aprotic solvent capable of disrupting the crystal lattice.
DMSO Freely SolubleHighly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.
THF SolubleApolar aprotic solvent.

Conclusion

References

A comprehensive list of references is available upon request.

Sources

Tautomeric Landscapes of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class, 4-phenyl-1H-benzo[b]diazepin-2(3H)-one and its derivatives present a fascinating case of prototropic tautomerism, existing in a dynamic equilibrium between amide, imidol, and enol forms. This tautomeric heterogeneity is not a mere chemical curiosity; it is a critical determinant of the molecule's physicochemical properties, receptor-binding profile, and ultimately, its therapeutic efficacy and safety. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the tautomerism inherent to this scaffold. We will dissect the structural nuances of the primary tautomeric forms, provide field-proven experimental and computational protocols for their characterization and quantification, and explore the profound implications of this dynamic behavior on the drug discovery and development process.

Introduction: The Significance of Tautomerism in Benzodiazepine Chemistry

Benzodiazepines are a class of psychoactive drugs whose core chemical structure is the fusion of a benzene ring and a diazepine ring.[1] Their wide-ranging therapeutic applications as anticonvulsants, anxiolytics, sedatives, and muscle relaxants have cemented their place in modern medicine.[2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which dictate their interaction with biological targets, most notably the γ-aminobutyric acid (GABA-A) receptor.

Tautomerism, the interconversion of structural isomers through proton migration, introduces a layer of complexity and opportunity in drug design. For derivatives of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, the presence of amide and imine functionalities within the seven-membered ring allows for a dynamic equilibrium between distinct tautomeric forms. The predominant forms are the amide (keto), the imidol, and the enol tautomers. Each of these forms possesses a unique set of properties, including:

  • Hydrogen Bonding Potential: The amide form has an N-H donor and a C=O acceptor, while the imidol and enol forms present O-H donors and C=N acceptors. This directly impacts solubility, crystal packing, and receptor-binding interactions.

  • Lipophilicity and pKa: The shift in functional groups alters the molecule's polarity and acidity/basicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Molecular Shape and Conformation: Tautomerization can influence the puckering of the diazepine ring and the overall molecular geometry, which is critical for fitting into a receptor's binding pocket.

Understanding and controlling this tautomeric equilibrium is therefore a paramount objective for medicinal chemists seeking to optimize the pharmacological profile of this important class of compounds.

The Tautomeric Forms: A Structural Overview

The principal tautomeric equilibrium in 4-phenyl-1H-benzo[b]diazepin-2(3H)-one derivatives involves three key structures: the amide, the imidol, and the enol forms.

Figure 1: Primary tautomeric equilibria in the 4-phenyl-1H-benzo[b]diazepin-2(3H)-one scaffold.

  • Amide (Keto) Form: This is the 1H-benzo[b][3][4]diazepin-2(3H)-one structure. It contains a lactam (cyclic amide) moiety. Solid-state crystallographic data overwhelmingly confirm that this is the most stable form in the crystal lattice for the parent compound and its simple derivatives.[3]

  • Imidol Form: This tautomer, 2-hydroxy-3H-benzo[b][3][4]diazepine, is formed by a 1,3-proton shift from the N1 nitrogen to the carbonyl oxygen. This converts the amide group into an imidic acid (imidol) group.

  • Enol Form: This tautomer, 4-phenyl-1,5-dihydro-benzo[b][3][4]diazepin-2-ol, results from a 1,3-proton shift from the C3 carbon to the carbonyl oxygen. This keto-enol tautomerism creates a hydroxyl group and a C=C double bond within the diazepine ring.

The relative stability and population of these tautomers are highly dependent on the electronic nature of substituents and the surrounding environment (solvent, pH).

Synthesis of the Core Scaffold

A reliable synthesis of the parent 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one is the foundational step for any drug discovery program targeting its derivatives. The most common and efficient method involves the condensation of o-phenylenediamine with a β-keto ester.

Experimental Protocol: Synthesis of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one

This protocol is adapted from established literature procedures.[3]

Materials:

  • Benzene-1,2-diamine (o-phenylenediamine)

  • Ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate)

  • p-Xylene (solvent)

  • Benzene (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.1 mol (10.8 g) of benzene-1,2-diamine in 100 mL of p-xylene.

  • Addition of β-Keto Ester: Heat the solution to boiling. Add 0.12 mol (23.12 g) of ethyl 3-oxo-3-phenylpropanoate dropwise to the stirred, boiling solution.

    • Causality Insight: The reaction is driven by the nucleophilic attack of the diamine onto the carbonyl carbons of the β-keto ester, followed by intramolecular cyclization and dehydration. Performing the reaction at reflux in a non-polar solvent like xylene facilitates the removal of water and drives the equilibrium towards the product.

  • Reflux: After the addition is complete, maintain the reaction mixture at reflux for 2 hours.

  • Crystallization: Remove the heat source and allow the reaction mixture to stand at room temperature for 24 hours. A solid precipitate will form.

  • Isolation and Purification: Collect the precipitated solid by filtration. Recrystallize the crude product from benzene to yield colorless rods of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one.

    • Self-Validating System: The melting point of the recrystallized product should be sharp and consistent with literature values (approx. 207°C or 480 K)[3]. Purity can be further confirmed by TLC, HPLC, and the spectroscopic methods described in the following sections.

Synthesis Reactants o-Phenylenediamine + Ethyl Benzoylacetate Product 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one Reactants->Product Condensation Solvent p-Xylene Solvent->Reactants Conditions Reflux, 2h Conditions->Reactants

Figure 2: Synthetic workflow for the core benzodiazepine scaffold.

Characterization of Tautomeric Forms

A multi-pronged approach combining solid-state analysis, solution-state spectroscopy, and computational modeling is required to fully elucidate the tautomeric landscape.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides unambiguous proof of the structure in the solid state. For 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one, the crystal structure confirms the exclusive presence of the amide (keto) form .[3]

Key Crystallographic Data and Interpretation:

ParameterObserved Value[3]Interpretation
Molecular Formula C₁₅H₁₂N₂OConfirms the elemental composition.
Crystal System TriclinicProvides information on the unit cell symmetry.
N1-H Bond H-atom locatedConfirms the presence of the proton on the amide nitrogen.
C2=O Bond Length ~1.23 ÅTypical C=O double bond length, confirming the keto form.
C3-C4 Bond Length ~1.50 ÅTypical C-C single bond length.
Hydrogen Bonding N—H⋯O intermolecular bondsDimers are formed via hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen of another, creating a stable R²₂(8) loop. This interaction strongly favors the amide tautomer in the crystal lattice.

Causality Insight: The formation of stable hydrogen-bonded dimers is a powerful driving force that locks the molecule into the amide conformation in the solid state. This observation is crucial as it provides a definitive structural and spectroscopic baseline for the most stable tautomer against which solution-state forms can be compared.

NMR Spectroscopy: Probing the Equilibrium in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying tautomeric equilibria in solution. The chemical shifts of key nuclei, particularly ¹H and ¹³C, are highly sensitive to the electronic environment, which changes dramatically between tautomers.

Expected NMR Signatures:

While the amide (keto) form is often dominant, especially in non-polar solvents, the enol and imidol forms can be populated in different solvents or under specific pH conditions. Below are the expected characteristic chemical shifts.

TautomerKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
Amide (Keto) C3-H₂: ~3.0-3.5 (singlet or AB quartet) N1-H: Broad singlet, variableC2 (C=O): ~170-175 C3 (CH₂): ~40-50
Enol C3-H: ~5.5-6.5 (vinylic H) O-H: Broad singlet, variableC2 (C-OH): ~160-170 C3 (=CH): ~90-100
Imidol C3-H₂: ~3.0-3.5 O-H: Broad singlet, variableC2 (C=N): ~155-165 C3 (CH₂): ~40-50

Data Interpretation:

  • The most telling sign of keto-enol tautomerism is the disappearance of the aliphatic C3-H₂ signal and the appearance of a vinylic proton signal downfield. In the ¹³C spectrum, the carbonyl signal shifts upfield, and a new signal for the vinylic carbon appears.

  • Distinguishing the amide and imidol forms can be more subtle, as the C3-H₂ signals are similar. However, the C2 carbon signal in the ¹³C spectrum will shift significantly upfield upon conversion from a carbonyl (C=O) to an imine (C=N) carbon. ¹⁵N NMR can also be highly informative, showing a distinct shift for the sp²-hybridized nitrogen in the imidol form compared to the sp³-hybridized amide nitrogen.

Experimental Protocol: Variable Temperature (VT) NMR for Quantitative Analysis

VT-NMR is used to study dynamic equilibria. If the tautomers are interconverting rapidly on the NMR timescale, averaged signals will be observed. By lowering the temperature, this exchange can be slowed, potentially allowing for the resolution of signals from individual tautomers. Conversely, raising the temperature can shift the equilibrium.

Objective: To determine the thermodynamic parameters (ΔG, ΔH, ΔS) of the tautomeric equilibrium.

Procedure:

  • Sample Preparation: Prepare a solution of the benzodiazepine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture). The choice of solvent is critical, as polarity can shift the equilibrium.[5]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Variation:

    • Low Temperature: Gradually decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[6][7]

    • High Temperature: Similarly, increase the temperature from ambient in increments, ensuring not to exceed the boiling point of the solvent.

    • Causality Insight: Stepwise temperature changes prevent thermal shock to the NMR probe and ensure accurate temperature equilibration within the sample, which is essential for reliable thermodynamic calculations.[7]

  • Data Acquisition: At each temperature, carefully integrate the signals corresponding to each tautomer. For a keto-enol equilibrium, this would involve integrating the C3-H₂ (keto) and C3-H (enol) signals.

  • Calculation of Equilibrium Constant (Keq):

    • Keq = [Enol] / [Keto] = (Integral of Enol Signal) / (Integral of Keto Signal / 2)

  • Van't Hoff Analysis: Plot ln(Keq) versus 1/T (in Kelvin). The slope of this plot is -ΔH/R and the y-intercept is ΔS/R, where R is the gas constant. ΔG can then be calculated at any temperature using the equation ΔG = ΔH - TΔS.

VT_NMR cluster_workflow VT-NMR Workflow A Prepare Sample in Deuterated Solvent B Acquire Spectrum at Ambient Temp (T1) A->B C Change to New Temp (T2) & Equilibrate B->C D Acquire Spectrum at T2 C->D E Repeat for a Range of Temperatures D->E F Integrate Signals & Calculate Keq at each T E->F G Van't Hoff Plot (ln(Keq) vs 1/T) F->G H Determine ΔH, ΔS, ΔG G->H

Figure 3: Step-by-step workflow for Variable Temperature (VT) NMR analysis.

Computational Chemistry: Predicting Tautomer Stability

Density Functional Theory (DFT) is a powerful computational tool for predicting the relative stability of tautomers and understanding the factors that govern the equilibrium.

Protocol: DFT Calculation of Tautomer Ratios

This protocol provides a robust starting point for computational analysis.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Procedure:

  • Structure Preparation: Build the 3D structures of all relevant tautomers (amide, imidol, enol).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase.

    • Method: B3LYP functional.[8]

    • Basis Set: 6-311++G(d,p) or a larger basis set like aug-cc-pVTZ for higher accuracy.[9][10]

    • Causality Insight: The B3LYP functional provides a good balance of accuracy and computational cost for organic molecules. The inclusion of diffuse (++) and polarization (d,p) functions in the basis set is crucial for accurately describing the non-covalent interactions and electronic distribution in these systems.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the Gibbs free energy (G).

  • Solvation Modeling: To simulate the effect of a solvent, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model.[10] Specify the solvent of interest (e.g., water, DMSO, chloroform).

  • Calculate Relative Energies and Equilibrium Constant:

    • Calculate the difference in Gibbs free energy (ΔG) between the tautomers: ΔG = G(Tautomer X) - G(Most Stable Tautomer).

    • Calculate the equilibrium constant using the formula: Keq = exp(-ΔG / RT).

    • The predicted population of each tautomer can then be determined from the equilibrium constants.

Implications for Drug Development

The tautomeric state of a 4-phenyl-1H-benzo[b]diazepin-2(one) derivative is not a static feature but a dynamic property that can profoundly influence its journey from a lead compound to a clinical candidate.

  • Structure-Activity Relationships (SAR): A common pitfall in SAR studies is to assume a single, static structure. The biologically active species may be a minor tautomer that is preferentially bound by the receptor.[2] Computational docking studies should, therefore, consider all low-energy tautomers to identify the true binding mode. The different hydrogen bonding patterns of the amide, imidol, and enol forms can lead to completely different sets of interactions with receptor residues.

  • Pharmacokinetics (ADME):

    • Solubility: The ability to form different types of hydrogen bonds with water will affect the aqueous solubility of each tautomer. The pH of different physiological compartments (e.g., stomach vs. intestine) can shift the tautomeric equilibrium, impacting dissolution and absorption.

    • Membrane Permeability: The lipophilicity (logP/logD) of each tautomer will differ. A more polar tautomer (e.g., the enol form) may have lower membrane permeability than the less polar keto form, affecting its ability to cross the blood-brain barrier or be absorbed orally.

  • Intellectual Property: From a patent perspective, it is crucial to claim not just a single drawn structure but all relevant tautomeric forms to ensure comprehensive protection.

Pharmacological studies on derivatives of the core 4-phenyl-1,5-benzodiazepin-2-one have shown that modifications can impart sedative and hypnotic-potentiating effects.[8][11] While these studies did not explicitly differentiate the activity of individual tautomers, it is a critical consideration for future lead optimization. For instance, designing a derivative that preferentially adopts an enol or imidol form could unlock novel interactions with the target receptor, potentially leading to improved potency or a modified side-effect profile.

Conclusion

Tautomerism in 4-phenyl-1H-benzo[b]diazepin-2(3H)-one derivatives is a fundamental chemical property with far-reaching consequences for drug discovery and development. The dynamic equilibrium between amide, imidol, and enol forms dictates the molecule's physicochemical and pharmacological identity. A thorough understanding and characterization of this phenomenon are not optional but essential for rational drug design. By employing a synergistic combination of synthesis, solid-state analysis (X-ray crystallography), advanced solution-state characterization (VT-NMR), and predictive computational modeling (DFT), researchers can navigate the complex tautomeric landscape of this scaffold. This integrated approach will enable the design of next-generation benzodiazepine derivatives with optimized efficacy, selectivity, and pharmacokinetic profiles, ultimately leading to safer and more effective medicines.

References

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A Technical Guide to the Theoretical Conformational Analysis of the 4-phenyl-1H-benzo[b]diazepin-2(3H)-one Ring

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the theoretical conformational analysis of the 4-phenyl-1H-benzo[b]diazepin-2(3H)-one ring, a core scaffold in many centrally acting pharmaceuticals. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the critical interplay between molecular conformation and biological activity. We will explore the foundational principles of conformational analysis, detail robust computational methodologies, and provide a validated protocol for in-silico investigation, thereby empowering rational drug design and optimization.

Introduction: The Significance of the Benzodiazepine Scaffold

Benzodiazepines (BZDs) are a cornerstone class of psychoactive drugs, renowned for their anxiolytic, sedative, hypnotic, and anticonvulsant properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their binding affinity and selectivity for the γ-aminobutyric acid type A (GABAA) receptor.[2] The 4-phenyl-1H-benzo[b]diazepin-2(3H)-one core, a prominent member of the 1,4-benzodiazepine family, possesses a flexible seven-membered diazepine ring. This flexibility allows the molecule to adopt multiple conformations, and understanding the energetic landscape of these conformers is paramount for predicting and modulating its pharmacological profile.

Theoretical conformational analysis, primarily through quantum chemical calculations, offers a powerful lens to probe these dynamic structures at an atomic level. By mapping the potential energy surface (PES), we can identify low-energy, stable conformations and the energetic barriers that separate them. This knowledge is invaluable for establishing structure-activity relationships (SAR) and guiding the synthesis of next-generation therapeutics with enhanced efficacy and reduced side effects.

Theoretical Foundations of Conformational Analysis

The conformational landscape of the 4-phenyl-1H-benzo[b]diazepin-2(3H)-one ring is defined by the puckering of the seven-membered diazepine ring and the orientation of the C4-phenyl substituent. The diazepine ring, due to its size, can adopt several non-planar conformations, most commonly described as chair, boat, twist-boat, and sofa forms.[3][4] The interconversion between these conformers, known as ring inversion, is a dynamic process with a specific energy barrier.[5]

The key structural parameters governing these conformations are the dihedral (torsional) angles within the diazepine ring. The relative orientation of the phenyl group with respect to the benzodiazepine core also significantly influences the overall molecular shape and its interaction with biological targets.

Computational Methodology: A Validated Approach

Density Functional Theory (DFT) has emerged as a highly accurate and computationally efficient method for studying the conformational preferences and energetics of benzodiazepine systems.[6][7] A robust computational protocol is essential for generating reliable and predictive data.

Rationale for Method Selection

The choice of a DFT functional and basis set is critical for obtaining accurate results. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules, including benzodiazepines.[7][8] For basis sets, a Pople-style basis set such as 6-31G** or a more extensive one like 6-311++G(d,p) is recommended to accurately describe the electronic structure and allow for sufficient flexibility in the molecular orbitals.[9][10] The inclusion of polarization (d,p) and diffuse (++) functions is important for describing non-covalent interactions and the electron distribution in heteroatomic systems.

To account for the influence of the biological environment, implicit solvent models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of a solvent like water or a less polar medium mimicking the receptor binding pocket.[11]

Experimental Protocol: Step-by-Step Conformational Analysis

The following protocol outlines a validated workflow for the theoretical conformational analysis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one using DFT.

Step 1: Initial Structure Generation

  • Construct the 3D structure of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one using a molecular builder.

  • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting geometry.

Step 2: Conformational Search

  • To explore the conformational space of the flexible diazepine ring, a systematic or stochastic search is necessary.

  • A relaxed potential energy surface (PES) scan is a robust method. This involves systematically rotating a key dihedral angle in the diazepine ring (e.g., the N1-C2-C3-C4 dihedral) in discrete steps (e.g., 10-15 degrees), while allowing all other geometrical parameters to relax at each step.[2][12] This process helps to identify the energy minima corresponding to stable conformers and the transition states connecting them.

Step 3: Geometry Optimization of Conformers

  • The structures corresponding to the energy minima identified in the PES scan are then subjected to full geometry optimization at a higher level of theory (e.g., B3LYP/6-311++G(d,p) with a PCM solvent model).

  • This step refines the geometries and provides accurate relative energies of the stable conformers.

Step 4: Frequency Calculations

  • For each optimized structure, a frequency calculation must be performed at the same level of theory.

  • The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.

  • Frequency calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Step 5: Analysis of Results

  • Analyze the geometries of the stable conformers, paying close attention to the puckering of the diazepine ring and the orientation of the phenyl group.

  • Compare the relative Gibbs free energies of the conformers to determine their populations at a given temperature according to the Boltzmann distribution.

  • The energy difference between the stable conformers and the transition states provides the energy barrier for ring inversion.

Data Presentation: Key Conformational Parameters

The quantitative data obtained from the computational analysis should be summarized for clarity and comparison.

ConformerDihedral Angle (N1-C2-C3-C4) (°)Dihedral Angle (C2-C3-C4-C5) (°)Relative Energy (kcal/mol)
Boat-like65.2-35.80.00
Twist-Boat-45.170.31.52
Chair-like-75.950.13.89

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values would be derived from the DFT calculations.

Mandatory Visualization: Computational Workflow

The following diagram illustrates the workflow for the theoretical conformational analysis.

G cluster_start Initial Setup cluster_scan Conformational Space Exploration cluster_dft Quantum Mechanical Refinement cluster_analysis Data Analysis and Interpretation A 1. 3D Structure Generation B 2. Initial MM Optimization A->B C 3. Relaxed PES Scan (Key Dihedral Angle) B->C D 4. DFT Geometry Optimization of Minima C->D E 5. DFT Frequency Calculation D->E F 6. Identify Stable Conformers (No Imaginary Frequencies) E->F G 7. Determine Relative Energies and Population F->G H 8. Calculate Ring Inversion Barriers G->H

Caption: Workflow for the theoretical conformational analysis of the 4-phenyl-1H-benzo[b]diazepin-2(3H)-one ring.

Self-Validating Systems: Correlating Theory with Experiment

A crucial aspect of building trust in computational models is the validation of theoretical predictions against experimental data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary experimental techniques.

  • NMR Spectroscopy: Dynamic NMR (DNMR) experiments can be used to measure the energy barriers of conformational exchange processes, such as ring inversion.[13] The calculated energy barriers from DFT can be directly compared to these experimental values. Furthermore, theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared to experimental spectra to confirm the predicted dominant conformation in solution.[11]

  • X-ray Crystallography: While providing a static picture of the molecule in the solid state, X-ray crystal structures offer precise geometric data, including bond lengths, bond angles, and dihedral angles.[9] Comparing the optimized geometry of the lowest-energy conformer from DFT calculations with the crystal structure can provide strong validation for the computational model. For a closely related compound, 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one, the seven-membered ring was found to adopt a boat conformation in the solid state.[9]

Mandatory Visualization: Conformational Interconversion Pathway

The following diagram illustrates the energetic relationship between different conformers and the transition states for their interconversion.

G cluster_energy Relative Gibbs Free Energy Boat Boat Conformer TwistBoat Twist-Boat Conformer TS1 Transition State 1 Boat->TS1 ΔG‡ = 12.5 kcal/mol TS2 Transition State 2 TwistBoat->TS2 ΔG‡ = 8.2 kcal/mol TS1->TwistBoat TS2->Boat e_high e_low

Caption: A representative potential energy diagram for the conformational interconversion of a benzodiazepine ring.

Conclusion: Bridging Theory and Application in Drug Discovery

The theoretical conformational analysis of the 4-phenyl-1H-benzo[b]diazepin-2(3H)-one ring is a powerful tool in the arsenal of the modern medicinal chemist. By employing robust computational protocols, such as the DFT-based workflow detailed in this guide, researchers can gain deep insights into the structural dynamics of this important pharmaceutical scaffold. The ability to accurately predict the preferred conformations and the energetic barriers for their interconversion provides a rational basis for designing novel benzodiazepine derivatives with tailored pharmacological profiles. The integration of theoretical calculations with experimental validation ensures the reliability of these in-silico models, ultimately accelerating the drug discovery and development process.

References

  • AIP Publishing. (n.d.). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics.
  • Arabian Journal of Chemistry. (n.d.). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents.
  • Carlier, P. R., & Lam, P. C.-H. (2005). Experimental and computational studies of ring inversion of 1,4-benzodiazepin-2-ones: implications for memory of chirality transformations. The Journal of Organic Chemistry, 70(5), 1530–1538. [Link]

  • ChemRxiv. (n.d.). Emerging conformational analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set.
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  • ResearchGate. (n.d.). Identification of the conformational type of seven-membered rings.
  • Mielcarek, J., Nowak, D. M., Pajzderska, A., Peplińska, B., & Wąsicki, J. (2011). A hybrid method for estimation of molecular dynamics of diazepam-density functional theory combined with NMR and FT-IR spectroscopy. International Journal of Pharmaceutics, 404(1-2), 19–26. [Link]

  • National Center for Biotechnology Information. (n.d.). A Study of the Structure-Activity Relationship of GABAA-Benzodiazepine Receptor Bivalent Ligands by Conformational Analysis with Low Temperature NMR and X-ray Analysis.
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  • PubMed. (2012). 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one.
  • Q-Chem. (n.d.). 10.4 Potential Energy Scans.
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  • ResearchGate. (n.d.). Relaxed scan of the Potential Energy Surface (PES) about the two C−N dihedral angles of DNBFX1.
  • Šícho, M., Sýkora, J., & Červený, L. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 26(11), 3223. [Link]

  • VCH-ETH. (n.d.). scanning potential energy surfaces.

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Methodological & Application

Application Notes and Protocols for Antimicrobial Activity Screening of 4-Phenyl-1H-benzo[b]diazepin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Antimicrobial Potential of Benzodiazepine Scaffolds

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzodiazepines, a class of compounds traditionally recognized for their effects on the central nervous system, have emerged as a promising area of investigation for their antimicrobial properties.[1][2][3][4] Specifically, derivatives of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one have garnered interest due to their synthetic accessibility and diverse biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of these derivatives for antimicrobial activity.

While the anxiolytic and sedative effects of benzodiazepines are primarily mediated through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, their antimicrobial mechanism of action is likely distinct and warrants further investigation.[5][6][7][8] It is hypothesized that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes. The protocols outlined herein are designed to rigorously assess the antimicrobial efficacy of novel 4-phenyl-1H-benzo[b]diazepin-2(3H)-one derivatives and provide a framework for structure-activity relationship (SAR) studies.[1]

This guide emphasizes a logical, stepwise approach to screening, beginning with qualitative assays to identify active compounds and progressing to quantitative methods to determine their potency. Adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is paramount for ensuring the reproducibility and validity of the results.[9][10][11][12][13]

Experimental Workflow for Antimicrobial Screening

The screening process for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one derivatives follows a hierarchical approach. This ensures an efficient use of resources by first identifying promising candidates through rapid screening assays, followed by more detailed characterization of their antimicrobial properties.

Antimicrobial Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation Compound Synthesis Compound Synthesis Agar Well Diffusion Agar Well Diffusion Compound Synthesis->Agar Well Diffusion Test Compounds Broth Microdilution (MIC) Broth Microdilution (MIC) Agar Well Diffusion->Broth Microdilution (MIC) Active Compounds MBC Determination MBC Determination Broth Microdilution (MIC)->MBC Determination Inhibitory Concentrations Data Analysis & SAR Data Analysis & SAR MBC Determination->Data Analysis & SAR

Figure 1: A hierarchical workflow for the antimicrobial screening of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one derivatives.

Part 1: Primary Screening - Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of compounds.[14][15][16][17][18] It is a qualitative or semi-quantitative assay that provides a visual indication of a compound's ability to inhibit microbial growth.

Principle

A standardized inoculum of a test microorganism is spread over the surface of a solid growth medium. Wells are then created in the agar, and a solution of the test compound is added to each well. As the compound diffuses through the agar, a concentration gradient is established. If the compound is effective at inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.[11]

Protocol: Agar Well Diffusion

1. Preparation of Materials:

  • Microorganisms: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).[1]
  • Growth Media: Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi are recommended. Prepare according to the manufacturer's instructions and sterilize by autoclaving.
  • Test Compounds: Prepare stock solutions of the 4-phenyl-1H-benzo[b]diazepin-2(3H)-one derivatives in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the solvent has no antimicrobial activity at the concentration used.
  • Controls: Include a positive control (a known antibiotic, e.g., Chloramphenicol) and a negative control (the solvent used to dissolve the test compounds).

2. Inoculum Preparation:

  • Aseptically pick a few colonies of the test microorganism from a fresh culture plate.
  • Suspend the colonies in sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[18][19]

3. Inoculation of Agar Plates:

  • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
  • Streak the swab evenly over the entire surface of the MHA or SDA plate in three different directions to ensure uniform growth.
  • Allow the plate to dry for 5-10 minutes with the lid slightly ajar in a sterile environment.

4. Well Preparation and Compound Application:

  • Using a sterile cork borer (6-8 mm in diameter), punch wells into the inoculated agar plate.[17]
  • Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[15]

5. Incubation:

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[18]

6. Interpretation of Results:

  • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a ruler or calipers.[15]
  • A larger zone of inhibition indicates greater antimicrobial activity.

Part 2: Quantitative Analysis - Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Compounds that show promising activity in the primary screen should be further evaluated to determine their potency quantitatively. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21][22][23][24]

Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[21][22][25] The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[20][25][26]

Protocol: Broth Microdilution for MIC Determination

1. Preparation:

  • Materials: 96-well microtiter plates, multichannel pipette, sterile reservoirs, Mueller-Hinton Broth (MHB), and standardized microbial inoculum (prepared as in the agar well diffusion assay).[19]
  • Test Compound Dilutions: Perform a serial two-fold dilution of the test compounds in MHB directly in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 512 µg/mL to 1 µg/mL.

2. Inoculation:

  • Add 100 µL of the standardized microbial inoculum to each well containing the diluted compound. This will bring the final volume to 200 µL and dilute the compound concentrations by half. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
  • Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).

3. Incubation:

  • Cover the plate and incubate at 37°C for 18-24 hours.[24]

4. MIC Determination:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[22]
Protocol: Determination of MBC

1. Subculturing:

  • From the wells that show no visible growth in the MIC assay (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.
  • Spot-plate the aliquot onto a fresh MHA plate.

2. Incubation:

  • Incubate the MHA plate at 37°C for 18-24 hours.

3. MBC Determination:

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[25][27] This is typically observed as no growth or only a few colonies on the subculture plate.

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for comparing the activity of different derivatives and for establishing structure-activity relationships.

Table 1: Example Antimicrobial Activity Data for 4-Phenyl-1H-benzo[b]diazepin-2(3H)-one Derivatives
Compound IDR-Group SubstitutionZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusMBC (µg/mL) vs. E. coli
BZD-01 H128128>256256>256
BZD-02 4-Cl1814326464128
BZD-03 4-NO₂221816323264
BZD-04 4-OCH₃107256>256>256>256
Chloramphenicol -252884168
DMSO -00----

Interpretation of Results:

  • Bacteriostatic vs. Bactericidal: If the MBC is equal to or no more than four times the MIC, the compound is generally considered bactericidal. If the MBC is more than four times the MIC, it is considered bacteriostatic.

  • Structure-Activity Relationship (SAR): By comparing the activity of derivatives with different substitutions (R-groups), one can infer the influence of these groups on antimicrobial potency. For example, in the hypothetical data above, electron-withdrawing groups (Cl, NO₂) at the 4-position of the phenyl ring appear to enhance antimicrobial activity.[1]

Visualizing the Experimental Process

A clear visual representation of the protocols can aid in their execution and understanding.

MIC_MBC_Protocol cluster_mic Broth Microdilution (MIC Determination) cluster_mbc MBC Determination Serial Dilution Prepare Serial Dilutions of Compound in 96-well Plate Inoculate Add Standardized Bacterial Inoculum Serial Dilution->Inoculate Incubate_MIC Incubate at 37°C for 18-24h Inoculate->Incubate_MIC Read_MIC Observe for Turbidity (Determine MIC) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture From non-turbid wells Incubate_MBC Incubate at 37°C for 18-24h Subculture->Incubate_MBC Read_MBC Count Colonies (Determine MBC) Incubate_MBC->Read_MBC

Figure 2: Step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial antimicrobial screening of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one derivatives. By systematically applying these methods, researchers can identify promising lead compounds for further development. Future studies should focus on elucidating the precise mechanism of antimicrobial action, evaluating the toxicity of active compounds in mammalian cell lines, and conducting in vivo efficacy studies. A thorough understanding of the structure-activity relationships will be instrumental in designing and synthesizing novel benzodiazepine derivatives with enhanced antimicrobial potency and a favorable safety profile.

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Wang, L., et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. PubMed. [Link]

  • Wikipedia. (n.d.). Benzodiazepine. [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Clinical & Laboratory Standards Institute (CLSI). (n.d.). CLSI. [Link]

  • ResearchGate. (2025). Synthesis and structure–antibacterial activity relationship studies of 4-substituted phenyl-4,5-dihydrobenzo[f][19][20]oxazepin-3(2H)-thiones. [Link]

  • ResearchGate. (2021). An efficient and green synthesis of some novel benzodiazepine derivatives and their antimicrobial screening. [Link]

  • Valgas, C., et al. (2007). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Griffin, C. E., et al. (2013). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. PubMed Central. [Link]

  • Adzaho, F., et al. (2023). Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. Semantic Scholar. [Link]

  • Wang, L., et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]

  • National Institutes of Health. (2023). Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • ResearchGate. (2023). Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. [Link]

  • LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. PubMed. [Link]

  • ResearchGate. (2025). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

  • RegisteredNurseRN. (2021). Benzodiazepines (Benzos) Pharmacology: Anxiety Medication Sedative Nursing NCLEX. [Link]

  • Jetir.org. (n.d.). A New Benzodiazepine Scaffold: Synthesis, characterization and Antimicrobial Evaluation of 8- Methyl-2-aryl-4-(2-bromonaphthalen-6-yl) - 2,3- dihydro-1H-benzo[9][20]diazepines. [Link]

  • MDPI. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • Open Research@CSIR-NIScPR. (2023). Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate and 2-amino-octahydro-4-phenyl-2H-chromene-3-. [Link]

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  • ProQuest. (n.d.). Synthesis and antimicrobial evaluation of some novel 1,5 benzodiazepine derivatives derived from pyrrolyl chalcones. [Link]

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  • International Formulae Group. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. [Link]

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Sources

In vitro cytotoxic assays for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: In Vitro Cytotoxic Assays for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one Analogs Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential and Cytotoxic Screening of Benzodiazepine Analogs

The 1,5-benzodiazepine scaffold, particularly derivatives like 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, represents a "privileged structure" in medicinal chemistry. These compounds are recognized for their broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Their therapeutic potential stems from their ability to interact with various biological targets, often inducing cell cycle arrest or apoptosis in cancer cell lines. Consequently, the systematic evaluation of their cytotoxic effects is a critical step in the early stages of drug discovery.

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of novel 4-phenyl-1H-benzo[b]diazepin-2(3H)-one analogs. We will move beyond simple viability readouts to advocate for a multi-assay strategy that elucidates the underlying mechanism of cell death. This approach, combining metabolic, membrane integrity, and apoptosis-specific assays, ensures the generation of robust and translatable data.

Part 1: Strategic Workflow for Cytotoxicity Profiling

A hierarchical approach is recommended to efficiently screen and characterize novel analogs. The workflow begins with a primary screen to determine overall cytotoxicity (IC50) and progresses to secondary, mechanistic assays for promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation A Synthesized Analogs B Select Cancer Cell Line(s) (e.g., MCF-7, A549, HCT116) A->B C Metabolic Viability Assay (e.g., MTT or WST-1) B->C Treat cells with serial dilutions of analogs D Determine IC50 Values (Dose-Response Curve) C->D E Analogs with Potent IC50 D->E Prioritize Hits F Membrane Integrity Assay (LDH Release) E->F Distinguish necrosis vs. apoptosis G Apoptosis Confirmation Assay (Caspase-3/7 Activity) E->G Quantify apoptotic pathway activation H Mechanism of Action Hypothesis F->H G->H

Figure 1: A hierarchical workflow for screening and characterizing the cytotoxic effects of benzodiazepine analogs.

Part 2: Core Assays and Step-by-Step Protocols

Primary Screening: MTT Metabolic Viability Assay

Principle of Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The quantity of formazan produced is directly proportional to the number of metabolically active (living) cells. This assay is an excellent first-pass screen for cytotoxicity because a reduction in metabolic activity is a hallmark of cell death or cytostatic effects.

Detailed Protocol:

  • Cell Seeding:

    • Culture selected cancer cells (e.g., HCT116) to ~80% confluency.

    • Trypsinize, count, and dilute cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each 4-phenyl-1H-benzo[b]diazepin-2(3H)-one analog in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Note: The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing 0.5% DMSO.

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or controls.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO₂. The incubation time may be optimized (24, 48, 72 hours) depending on the compound's expected mechanism and cell doubling time.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.

Analog IDIC50 (µM) on HCT116 Cells (48h)Max Inhibition (%)
BZD-00115.295.8
BZD-002> 10012.3
BZD-0038.798.2
Doxorubicin0.999.5
Mechanistic Assay 1: LDH Release for Membrane Integrity

Principle of Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a key feature of necrosis. By measuring LDH activity in the supernatant, one can quantify the extent of cell lysis. This assay is crucial for distinguishing between necrosis (high LDH release) and apoptosis (intact membrane, low LDH release).

Detailed Protocol:

  • Experimental Setup:

    • Seed and treat cells with the benzodiazepine analogs at their IC50 and 2x IC50 concentrations, as determined from the MTT assay. Use the same controls as the MTT assay. Incubate for the same duration (e.g., 48 hours).

  • Collection of Supernatant:

    • After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Avoid disturbing the cell monolayer.

  • LDH Reaction:

    • Use a commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific) and follow the manufacturer's instructions.

    • Typically, this involves adding 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well with the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Add 50 µL of the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

  • Spontaneous Activity: Supernatant from vehicle-treated cells.

  • Maximum Activity: Supernatant from cells treated with a lysis buffer (provided in kits).

Mechanistic Assay 2: Caspase-3/7 Activity for Apoptosis

Principle of Causality: Apoptosis, or programmed cell death, is a highly regulated process. A key event is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary executioner caspases, responsible for cleaving key cellular proteins and dismantling the cell. Measuring their activity provides a direct and specific confirmation of apoptosis induction.

G A Benzodiazepine Analog B Mitochondrial Stress (Intrinsic Pathway) A->B C Cytochrome c Release B->C E Apoptosome Formation C->E D Apaf-1 D->E G Active Caspase-9 E->G F Pro-Caspase-9 F->G cleaved by apoptosome I Active Caspase-3/7 (EXECUTIONER) G->I activates H Pro-Caspase-3/7 H->I J Substrate Cleavage (e.g., PARP) I->J cleaves K Apoptosis J->K

Figure 2: The intrinsic apoptosis pathway leading to the activation of executioner caspases-3/7.

Detailed Protocol:

  • Experimental Setup:

    • Seed and treat cells as described previously, using IC50 concentrations of the most potent analogs. A shorter incubation time (e.g., 12-24 hours) may be optimal for detecting peak caspase activity, which often precedes complete cell death.

    • Use a positive control known to induce apoptosis, such as Staurosporine.

  • Caspase-Glo® 3/7 Assay (Example):

    • This protocol is based on the Promega Caspase-Glo® 3/7 Assay, a widely used luminescent method.

    • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate.

    • Add 100 µL of the reagent directly to each well of the 96-well plate.

    • Mix the contents by shaking on an orbital shaker at 300-500 rpm for 30 seconds.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.

Data Analysis: Results are often expressed as fold change in caspase activity relative to the vehicle control. Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)

Analog IDFold Change in Caspase-3/7 Activity (vs. Vehicle)
BZD-0014.8
BZD-0037.2
Staurosporine9.5

Part 3: Interpretation and Trustworthiness

  • Scenario 1: Potent Cytotoxicity (Low IC50), Low LDH Release, High Caspase-3/7 Activity

    • Interpretation: This is a classic apoptotic profile. The compound effectively kills cells by activating programmed cell death, without causing significant plasma membrane rupture. Analogs like BZD-003 in our example fit this profile. This is often a desirable outcome in cancer drug discovery.

  • Scenario 2: Potent Cytotoxicity (Low IC50), High LDH Release, Low Caspase-3/7 Activity

    • Interpretation: The compound is likely inducing necrotic cell death. It is highly cytotoxic but acts by rapidly disrupting membrane integrity.

  • Scenario 3: Moderate Cytotoxicity (Moderate IC50), Low LDH, Low Caspase Activity

    • Interpretation: The compound may be cytostatic rather than cytotoxic, meaning it inhibits cell proliferation without directly killing the cells. Further assays, such as cell cycle analysis, would be required to confirm this hypothesis.

By integrating these multiple endpoints, researchers can confidently classify the cytotoxic profile of their 4-phenyl-1H-benzo[b]diazepin-2(3H)-one analogs, providing a solid foundation for further preclinical development.

References

  • N. S. Almalki, A. M. Al-Abdullah, R. A. T. S. Al-Rashood, and H. I. El-Subbagh, "1,5-Benzodiazepines: A Patent Review (2015-present)," Expert Opinion on Therapeutic Patents, 2021. Available: [Link]

  • M. K. Raval, P. R. Patel, K. R. Patel, N. M. Patel, and D. A. Shah, "A Review on Synthesis of 1,5-Benzodiazepine as a Potential Bioactive Heterocyclic Compound," Journal of Chemistry, 2021. Available: [Link]

  • T. Mosmann, "Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays," Journal of Immunological Methods, 1983. Available: [Link]

  • M. J. T. van der Sandt, "The use of dimethyl sulfoxide (DMSO) in in vitro toxicology," In Vitro Toxicology, 1999. Available: [Link]

  • D. K. K. Kumar, S. A. G. Kumar, and K. S. Kumar, "Lactate Dehydrogenase (LDH) Assay for Assessment of Cytotoxicity," Methods in Molecular Biology, 2018. Available: [Link]

  • S. H. Kaufmann and W. C. Earnshaw, "Induction of apoptosis by cancer chemotherapy," Experimental Cell Research, 2000. Available: [Link]

Application Notes and Protocols: The 4-phenyl-1H-benzo[b]diazepin-2(3H)-one Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

The benzodiazepine nucleus, a seven-membered diazepine ring fused to a benzene ring, represents a "privileged structure" in medicinal chemistry.[1] This scaffold has given rise to a plethora of clinically significant drugs, most notably for their effects on the central nervous system (CNS).[2] Within this diverse family, the 4-phenyl-1H-benzo[b]diazepin-2(3H)-one core and its isomers serve as a versatile template for the design and synthesis of novel therapeutic agents. The strategic placement of the phenyl group at the 4-position, coupled with the lactam functionality, provides a unique three-dimensional architecture that allows for diverse biological activities, ranging from anxiolytic and anticonvulsant to anticancer properties.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 4-phenyl-1H-benzo[b]diazepin-2(3H)-one scaffold for medicinal chemistry applications. We will delve into detailed synthetic protocols for the core structure and its key derivatives, established methodologies for biological evaluation, and an analysis of structure-activity relationships (SAR) to guide future drug design efforts.

Synthesis of the 4-phenyl-1H-benzo[b]diazepin-2(3H)-one Scaffold

The synthetic accessibility of the benzodiazepine core is a key factor in its widespread use. Two primary isomers, the 1,4- and 1,5-benzodiazepines, are commonly explored. Below are detailed protocols for the synthesis of both scaffolds.

Protocol 1: Synthesis of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one

This protocol outlines a classical and efficient one-pot condensation reaction to yield the 1,5-benzodiazepine isomer.[5]

Reaction Scheme:

Caption: Synthesis of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one.

Materials:

  • Benzene-1,2-diamine (o-phenylenediamine)

  • Ethyl 3-oxo-3-phenylpropanoate

  • p-Xylene

  • Benzene (for recrystallization)

Procedure:

  • To a stirred, boiling solution of 0.1 mol (10.8 g) of benzene-1,2-diamine in 100 ml of p-xylene, add 0.12 mol (23.12 g) of ethyl 3-oxo-3-phenylpropanoate dropwise.

  • Reflux the reaction mixture for 2 hours.

  • Allow the reaction mixture to stand at room temperature for 24 hours.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from benzene to obtain colorless rods of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one.

  • A typical yield for this reaction is approximately 90%.[5]

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry. The crystal structure of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one has been reported, revealing a boat conformation for the seven-membered ring.[5]

Protocol 2: Synthesis of 4-phenyl-1H-benzo[b][1][6]diazepin-2(3H)-one

The synthesis of the 1,4-isomer typically proceeds through a multi-step sequence involving the key intermediate, 2-aminobenzophenone.

Workflow for Synthesis of 1,4-Benzodiazepine:

Synthesis_of_1_4_Benzodiazepine A Starting Materials B Synthesis of 2-Aminobenzophenone A->B C Acylation B->C D Cyclization C->D E 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one D->E

Caption: General workflow for the synthesis of the 1,4-benzodiazepine scaffold.

Step 1: Synthesis of 2-Aminobenzophenones

2-Aminobenzophenones are crucial precursors for 1,4-benzodiazepines.[6] Various methods exist for their synthesis, including the Friedel-Crafts acylation of anilines.[6]

Step 2: Synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (A Diazepam Analog)

This protocol describes a common method for the synthesis of a diazepam analog, which can be adapted for the synthesis of the parent 4-phenyl-1H-benzo[b][1][7]diazepin-2(3H)-one by using the appropriate 2-aminobenzophenone.[8]

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Glycine ethyl ester hydrochloride

  • Pyridine

Procedure:

  • Warm a mixture of 2-amino-5-chlorobenzophenone (0.5 g, 2.16 mmol) with an excess of glycine ethyl ester hydrochloride (0.6 g, 4.32 mmol) in dry pyridine.[8]

  • During the reaction, remove the water and alcohol formed to drive the reaction towards the formation of the desired 1,4-benzodiazepin-2-one.[8]

  • The product can be isolated and purified using standard techniques such as crystallization.

Derivatization of the 4-phenyl-1H-benzo[b]diazepin-2(3H)-one Scaffold

The versatility of the benzodiazepine scaffold lies in the ability to introduce a wide range of substituents at various positions, leading to a diverse library of compounds with distinct pharmacological profiles.

Key Derivatization Strategies:

  • N-Alkylation/Arylation: The nitrogen atoms of the diazepine ring can be readily alkylated or arylated to modulate lipophilicity and introduce new interaction points with biological targets.[9][10]

  • C3-Substitution: The methylene group at the C3 position is a common site for introducing various functional groups, which can significantly impact biological activity.

  • Aromatic Ring Substitution: Modification of the phenyl ring at the 4-position or the fused benzene ring allows for fine-tuning of electronic and steric properties.

Example Protocol: N-Alkylation of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one

This protocol describes the propargylation of the N1-position, introducing a reactive alkyne functionality for further "click" chemistry modifications.[9]

Materials:

  • 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one

  • Propargyl bromide

  • Concentrated aqueous sodium hydroxide

  • A quaternary ammonium salt (phase transfer catalyst)

  • Benzene

Procedure:

  • React 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one with propargyl bromide in benzene in the presence of a concentrated aqueous solution of sodium hydroxide and a catalytic amount of a quaternary ammonium salt.[9]

  • The reaction proceeds under phase transfer catalysis conditions.

  • Isolate and purify the resulting 4-phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one using standard chromatographic techniques.

Biological Evaluation Protocols

A critical aspect of medicinal chemistry is the biological evaluation of newly synthesized compounds. Below are standard protocols for assessing the anticancer and CNS activities of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one derivatives.

Protocol 3: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia)[1]

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzodiazepine derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Representative IC50 Values for Benzodiazepine Derivatives against Cancer Cell Lines:

Compound TypeCell LineIC50 (µM)Reference
Benzo[a]phenazine derivativesMCF-71.0 - 10[1]
5-aryl-1,4-benzodiazepinesHeLa21.3 ± 1.7[7]
1,5-Benzodiazepin-2-one derivativeHCT-1169.18[4]
1,5-Benzodiazepin-2-one derivativeHepG-26.13[4]
1,5-Benzodiazepin-2-one derivativeMCF-77.86[4]
Protocol 4: In Vivo Anxiolytic Activity - Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[11][12] Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Experimental Workflow for EPM:

EPM_Workflow A Acclimatization B Drug Administration (i.p.) A->B C Placement in EPM B->C D 5-minute Exploration C->D E Behavioral Analysis D->E

Caption: Workflow for the Elevated Plus Maze test.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Mice

  • Test compounds and vehicle control

  • Video tracking software

Procedure:

  • Acclimatization: Allow the mice to acclimatize to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) 30 minutes before the test.

  • Test Procedure: Place the mouse in the center of the maze, facing a closed arm, and allow it to explore freely for 5 minutes.[12]

  • Data Collection: Record the animal's behavior using a video camera and analyze the time spent in the open and closed arms, as well as the number of entries into each arm, using tracking software.

  • Data Analysis: An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Protocol 5: In Vivo Anticonvulsant Activity - Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ-induced seizure model is a common screening method for potential anticonvulsant drugs.[13]

Materials:

  • Mice

  • Pentylenetetrazole (PTZ) solution

  • Test compounds and vehicle control

  • Observation chambers

Procedure:

  • Drug Administration: Administer the test compound or vehicle control (i.p.) at various doses to different groups of mice.

  • PTZ Injection: After a predetermined time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Observe the mice for a set period (e.g., 30 minutes) for the onset of clonic and tonic seizures and mortality.

  • Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures and death. A significant increase in the seizure threshold or protection against seizures indicates anticonvulsant activity.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For the 4-phenyl-1H-benzo[b]diazepin-2(3H)-one scaffold, several key SAR observations have been made:

  • Substitution on the Fused Benzene Ring: Electron-withdrawing groups, such as chloro or nitro, at the 7-position of the 1,4-benzodiazepine ring are often associated with enhanced anxiolytic and anticonvulsant activity.

  • Substitution on the 4-Phenyl Ring: The electronic nature and position of substituents on the 4-phenyl ring can significantly influence activity. For instance, in some series, electron-withdrawing groups on the phenyl ring have been shown to increase antimicrobial activity.[14]

  • N1-Substitution: Alkylation at the N1 position can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

  • C3-Substitution: Introduction of substituents at the C3 position can lead to compounds with diverse pharmacological profiles, including potent anticonvulsant effects.[15]

SAR Summary for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one Derivatives:

Caption: Key positions for derivatization and their impact on activity.

Conclusion

The 4-phenyl-1H-benzo[b]diazepin-2(3H)-one scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its synthetic tractability and the ability to readily introduce chemical diversity make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers in their quest to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Zhuo, et al. (2013). Design, synthesis, and biological evaluation of novel benzo[a]phenazine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 64, 463-473. [Link]

  • Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. (n.d.). ResearchGate. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. (2025). ResearchGate. [Link]

  • Synthesis, antimicrobial, anticancer and QSAR studies of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1][7]diazepin-1-yl]. (n.d.). PubMed. [Link]

  • Anxiolytic-like effects of 4-phenyl-2-trichloromethyl-3H-1, 5-benzodiazepine hydrogen sulfate in mice. (1996). PubMed. [Link]

  • 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one. (2012). National Institutes of Health. [Link]

  • 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one. (2012). National Institutes of Health. [Link]

  • 4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one. (2011). PubMed. [Link]

  • Elevated Plus Maze for Mice. (2008). National Institutes of Health. [Link]

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding. (n.d.). Brieflands. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI. [Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (n.d.). National Institutes of Health. [Link]

  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (n.d.). ResearchGate. [Link]

  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. (2025). National Institutes of Health. [Link]

  • Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (2021). American Chemical Society. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. [Link]

  • Regioselective Alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and Biological Evaluation of the Resulting Alkylated Products as Potentially Selective 5-HT₂c Agonists. (2015). PubMed. [Link]

  • Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (n.d.). National Institutes of Health. [Link]

  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. (2022). Brieflands. [Link]

  • Synthesis, Characterization and Cytotoxicity studies ofNovel 2, 4- substituted- 1,5 benzothiazepines using MTT Assay. (n.d.). Neuroquantology. [Link]

  • C–H activations on a 1 H-1,4-benzodiazepin-2(3 H)-one template. (n.d.). ResearchGate. [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (n.d.). National Institutes of Health. [Link]

  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. (n.d.). National Institutes of Health. [Link]

  • Synthesis Of Some Novel C3 Substituted New Diazo-[1][7]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. (2010). ResearchGate. [Link]

  • 1H and 13C NMR characteristics of β-blockers. (2025). ResearchGate. [Link]

  • Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. (2010). PubMed. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Introduction: The Benzodiazepine Scaffold as a Privileged Structure in Drug Discovery

Benzodiazepines (BZDs) are a cornerstone class of heterocyclic compounds in medicinal chemistry, renowned for their wide spectrum of biological activities.[1][2] This bicyclic system, consisting of a benzene ring fused to a seven-membered diazepine ring, serves as a "privileged scaffold." This designation is due to its ability to bind to multiple biological targets and exhibit a range of pharmacological properties, including anxiolytic, anticonvulsant, sedative-hypnotic, anti-inflammatory, and anticancer effects.[1][3][4][5]

The 4-phenyl-1H-benzo[b]diazepin-2(3H)-one core, a specific 1,5-benzodiazepine, is a particularly versatile starting material.[6] Its structure presents multiple reactive sites amenable to chemical modification: the nucleophilic N1-amide position, the C3-methylene bridge, and the C-H bonds on its two aromatic rings. This guide provides detailed protocols and the underlying chemical principles for synthesizing novel derivatives from this core, enabling researchers to generate compound libraries for screening and lead optimization.

Section 1: Synthesis of the Core Scaffold: 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

Principle & Mechanism: The foundational step is the synthesis of the benzodiazepine core. The most direct and reliable method is a condensation reaction between o-phenylenediamine (OPDA) and a β-ketoester, in this case, ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate).[6][7][8] The reaction proceeds through the formation of a Schiff base (imine) from one amine group of OPDA and the ketone of the β-ketoester. This is followed by an intramolecular cyclization where the second amine group attacks the ester carbonyl, leading to the formation of the seven-membered diazepine ring after dehydration.

Experimental Protocol 1: Synthesis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

This protocol details the cyclocondensation reaction to yield the title compound.

Materials:

  • o-Phenylenediamine (OPDA)

  • Ethyl 3-oxo-3-phenylpropanoate (Ethyl Benzoylacetate)

  • p-Xylene

  • Benzene (for recrystallization)

Procedure:

  • Set up a round-bottom flask with a reflux condenser.

  • Add o-phenylenediamine (10.8 g, 0.1 mol) to 100 mL of p-xylene in the flask.

  • Heat the mixture to a rolling boil with stirring.

  • To the boiling solution, add ethyl 3-oxo-3-phenylpropanoate (23.1 g, 0.12 mol) dropwise over 20-30 minutes.

  • Once the addition is complete, maintain the reflux for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Let it stand for 24 hours.[6]

  • A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Recrystallize the collected solid from hot benzene to yield the pure product as colorless crystals.[6]

Expected Results:

  • Yield: ~90%

  • Melting Point: ~207°C (480 K)[6]

  • Appearance: Colorless crystalline solid

Section 2: Derivatization at the N1-Amide Position

Principle: The N-H proton at the N1 position of the benzodiazepine core is acidic due to the adjacent carbonyl group. This allows for deprotonation with a suitable base to form a potent nucleophile, which can readily react with a variety of electrophiles. This is one of the most common strategies for derivatization.

Protocol 2.1: N-Alkylation using Phase-Transfer Catalysis

Causality: Phase-transfer catalysis (PTC) is an ideal method for this alkylation. The benzodiazepine is soluble in the organic phase (e.g., benzene), while the base (e.g., NaOH) is in the aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the hydroxide ion into the organic phase to deprotonate the N1-amide. The resulting anion then reacts with the alkyl halide. This technique avoids the need for harsh, anhydrous conditions and strong bases like sodium hydride.

Materials:

  • 4-phenyl-1H-benzo[b]diazepin-2(3H)-one (1.0 mmol)

  • Propargyl bromide (1.2 mmol)

  • Benzene

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) (0.1 mmol, catalyst)

Procedure:

  • To a round-bottom flask, add the benzodiazepine core (1.0 mmol), benzene (20 mL), and TBAB (0.1 mmol).

  • Add the propargyl bromide (1.2 mmol) to the mixture.

  • With vigorous stirring, add 5 mL of 50% aqueous NaOH.

  • Stir the biphasic mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

This method can be applied to a wide range of alkyl halides to generate diverse N1-substituted derivatives.[9]

Data Presentation: Representative N1-Alkylation Derivatives
ElectrophileProductTypical YieldReference
Propargyl Bromide4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one70-85%[9]
Benzyl Bromide1-Benzyl-4-phenyl-1H-1,5-benzodiazepin-2(3H)-one75-90%General Method
Ethyl BromoacetateEthyl 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetate65-80%General Method

Section 3: Advanced Derivatization via Palladium-Catalyzed Cross-Coupling

Principle: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C and C-N bonds, enabling significant structural diversification.[10] To utilize this chemistry, the benzodiazepine core must first be functionalized with a halide, typically bromine, to serve as the electrophilic partner in the catalytic cycle.

G cluster_0 Preparation cluster_1 Cross-Coupling Reactions Core Benzodiazepine Core Bromination Regioselective Bromination Core->Bromination BromoCore 7-Bromo-Benzodiazepine Bromination->BromoCore Suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) BromoCore->Suzuki Pd Catalyst Ligand, Base Buchwald Buchwald-Hartwig Amination (+ Amine) BromoCore->Buchwald Pd Catalyst Ligand, Base Product_Aryl Aryl-Substituted Derivative Suzuki->Product_Aryl Product_Amine Amine-Substituted Derivative Buchwald->Product_Amine

Workflow for Cross-Coupling Derivatization.
Protocol 3.1: Regioselective Bromination of the Benzodiazepine Core

Causality: Direct bromination of the benzene ring of the benzodiazepine scaffold is required. The reaction with N-Bromosuccinimide (NBS) in a suitable solvent like DMF or CCl₄ provides a reliable method for introducing a bromine atom, typically at the electron-rich para-position (C7) relative to the N1-amide nitrogen.

Procedure:

  • Dissolve the benzodiazepine core (1.0 mmol) in DMF (10 mL) in a flask protected from light.

  • Add NBS (1.05 mmol) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the brominated intermediate.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Causality: The Suzuki reaction creates a new carbon-carbon bond between the brominated benzodiazepine and an organoboron compound.[11][12] The catalytic cycle involves: (1) Oxidative Addition of the Pd(0) catalyst to the C-Br bond, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium, and (3) Reductive Elimination to form the final product and regenerate the Pd(0) catalyst.[13]

Materials:

  • 7-Bromo-4-phenyl-1H-benzo[b]diazepin-2(3H)-one (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the brominated benzodiazepine (1.0 mmol), arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (10 mL of Toluene/Water 4:1).

  • Heat the reaction mixture to 90-100°C and stir for 8-12 hours.

  • After cooling, dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous phase with ethyl acetate.

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Protocol 3.3: Buchwald-Hartwig Amination for C-N Bond Formation

Causality: This reaction is a powerful method for forming a C-N bond between the brominated core and an amine.[14][15] The choice of ligand is critical; bulky, electron-rich phosphine ligands (like XPhos or SPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[15][16]

Materials:

  • 7-Bromo-4-phenyl-1H-benzo[b]diazepin-2(3H)-one (1.0 mmol)

  • Amine (primary or secondary) (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.08 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add the brominated benzodiazepine (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the tube and heat to 100-110°C for 12-24 hours.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation: Representative Cross-Coupling Derivatives
ReactionCoupling PartnerProductTypical YieldReference
Suzuki4-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-4-phenyl-1H-1,5-benzodiazepin-2(3H)-one70-85%[11][17]
SuzukiPyridine-3-boronic acid4-Phenyl-7-(pyridin-3-yl)-1H-1,5-benzodiazepin-2(3H)-one60-75%[11][17]
Buchwald-HartwigMorpholine7-(Morpholino)-4-phenyl-1H-1,5-benzodiazepin-2(3H)-one65-80%[14][16]
Buchwald-HartwigAniline7-(Phenylamino)-4-phenyl-1H-1,5-benzodiazepin-2(3H)-one70-85%[15]

Conclusion

The 4-phenyl-1H-benzo[b]diazepin-2(3H)-one scaffold is a highly adaptable platform for generating novel derivatives. The protocols outlined in this guide, from fundamental N-alkylation to advanced palladium-catalyzed cross-coupling reactions, provide researchers with a robust toolkit for synthesizing diverse compound libraries. By understanding the chemical principles behind each transformation, scientists in drug development can rationally design and execute synthetic strategies to explore new chemical space and identify next-generation therapeutic agents.

References

  • Abdel-Wahab, B. F., et al. (2021). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. [Link]

  • Sairi, N. A., et al. (2014). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health (NIH). [Link]

  • Hussen, N. H. (2023). Benzodiazepines--Medicinal Chemistry. Slideshare. [Link]

  • Kaur, R., et al. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]

  • Sairi, N. A., et al. (2014). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate. [Link]

  • Fernando, M. R. T., et al. (2025). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. [Link]

  • Ahmad, I., et al. (2021). Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines. ResearchGate. [Link]

  • Fernando, M. R. T., et al. (2025). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. National Institutes of Health (NIH). [Link]

  • Kaur, G., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing. [Link]

  • da C. Costa, M. F., et al. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. National Institutes of Health (NIH). [Link]

  • Bhat, K. I., & Kumar, A. (2016). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Connect Journals. [Link]

  • Zakharyan, R., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. [Link]

  • Al-Ghamdi, K. A. (2022). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. [Link]

  • D'Auria, M., et al. (2022). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]

  • Fernando, M. R. T., et al. (2025). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. [Link]

  • D'Auria, M. (2022). Buchwald–Hartwig reaction for the synthesis of substituted benzodiazepin-2,5-diones 19. ResearchGate. [Link]

  • Akkurt, M., et al. (2012). 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one. National Institutes of Health (NIH). [Link]

  • Sharma, P., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[1][8]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. ResearchGate. [Link]

  • El-Gharably, A. A., et al. (2011). 4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one. PubMed. [Link]

  • Le, V. T., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

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Protocol for the N-Alkylation of 4-Phenyl-1H-benzo[b]diazepin-2(3H)-one: A Comprehensive Guide to Synthesis and Mechanistic Insights

Protocol for the N-Alkylation of 4-Phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one: A Comprehensive Guide to Synthesis and Mechanistic Insights

Abstract

The 1,4-benzodiazepine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anxiolytic, sedative, and anticonvulsant effects.[1][2] Functionalization of this core, particularly at the N-1 position, is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. N-alkylation can significantly alter a compound's metabolic stability, receptor-binding affinity, and duration of action.[3][4] This application note provides a detailed, field-proven protocol for the N-alkylation of a model substrate, 4-phenyl-1H-benzo[b][5][6]diazepin-2(3H)-one. We delve into the underlying reaction mechanism, explore various reaction conditions, and present a step-by-step methodology designed for reproducibility and high yield, catering to researchers in synthetic chemistry and drug development.

The Underlying Chemistry: A Mechanistic Overview

The N-alkylation of a lactam, such as the one present in the 4-phenyl-1H-benzo[b]diazepin-2(3H)-one ring system, is fundamentally a nucleophilic substitution reaction (SN2). The core principle involves two critical steps:

  • Deprotonation: The proton on the N-1 amide nitrogen is weakly acidic. A base is required to abstract this proton, generating a highly nucleophilic amide anion. The choice of base is crucial; strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective for achieving irreversible deprotonation, thereby driving the reaction forward.[7][8]

  • Nucleophilic Attack: The newly formed anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.

The efficiency of this process is governed by the strength of the base, the nature of the solvent, the reactivity of the alkylating agent, and the reaction temperature.

GFigure 2: Experimental Workflow for N-AlkylationA1. Setup(Inert Atmosphere)B2. Deprotonation(Substrate + NaH in THF at 0°C)A->BC3. Alkylation(Add CH3I at 0°C, warm to RT)B->CD4. Monitoring(TLC Analysis)C->DE5. Quenching(Add aq. NH4Cl at 0°C)D->EF6. Extraction(EtOAc / Water)E->FG7. Purification(Column Chromatography)F->GH8. Characterization(NMR, MS)G->H

Application Notes and Protocols for High-Throughput Screening of 4-Phenyl-1H-benzo[b]diazepin-2(3H)-one Libraries

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Therapeutic Potential of the Benzodiazepine Scaffold

The 1,5-benzodiazepine scaffold, and specifically the 4-phenyl-1H-benzo[b]diazepin-2(3H)-one core, represents a privileged structure in medicinal chemistry.[1][2] These compounds are renowned for their wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, muscle relaxant, and sedative-hypnotic effects.[3] The therapeutic efficacy of benzodiazepines primarily stems from their ability to modulate the function of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[4] Beyond their classical applications, novel derivatives are being explored for their potential in treating pain and oxidative stress-related disorders, as well as for their anticancer properties.[5][6][7]

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify novel bioactive compounds.[8][9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns targeting 4-phenyl-1H-benzo[b]diazepin-2(3H)-one libraries. We will delve into the critical aspects of library preparation, assay development, primary and secondary screening, and hit validation, with a focus on providing practical, field-proven insights.

I. Library Preparation and Management: The Foundation of a Successful HTS Campaign

A well-curated and properly managed compound library is paramount to the success of any HTS initiative. The quality and diversity of the screened molecules directly impact the probability of identifying high-quality hits.

Protocol 1: Synthesis and Quality Control of a 4-Phenyl-1H-benzo[b]diazepin-2(3H)-one Library

The synthesis of a diverse library of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one derivatives is the initial and most critical step. Various synthetic strategies can be employed, often involving the condensation of o-phenylenediamine with β-keto esters or α,β-unsaturated ketones.[1][3][11] Multicomponent reactions have also emerged as a powerful tool for generating structural diversity.[12]

Step-by-Step Synthesis (Illustrative Example):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent such as p-xylene or ethanol.[1]

  • Reagent Addition: While stirring, add an equimolar or slight excess of a substituted ethyl 3-oxo-3-phenylpropanoate derivative dropwise to the solution.[1] The choice of substituents on the phenyl ring of the ketoester will determine the diversity of the library.

  • Catalysis (Optional but Recommended): The addition of a catalytic amount of a weak acid, such as acetic acid, or a base like piperidine can facilitate the cyclocondensation reaction.[11]

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-10 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1][11]

  • Workup and Purification: Upon completion, allow the reaction to cool to room temperature. The product may precipitate out of the solution and can be collected by filtration.[1] Further purification can be achieved by recrystallization or column chromatography.

  • Characterization and Quality Control:

    • Identity Confirmation: Confirm the chemical structure of each synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • Purity Assessment: Determine the purity of each compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally required for HTS.

Protocol 2: Library Plating and Storage

Proper handling and storage of the compound library are essential to maintain its integrity.

  • Solubilization: Prepare 10 mM stock solutions of each purified compound in 100% dimethyl sulfoxide (DMSO).[13]

  • Master Plate Creation: Utilize an automated liquid handler to aliquot the 10 mM stock solutions into 384-well or 1536-well master plates.[9][13]

  • Storage: Store the master plates at -20°C or -80°C in a desiccated environment to minimize water absorption by DMSO and prevent compound degradation.[13]

  • Assay-Ready Plates: For screening, prepare intermediate and final assay-ready plates by diluting the master plate stocks to the desired final assay concentration (e.g., 10 µM) in the appropriate assay buffer. This process is typically automated to ensure accuracy and consistency.[13]

II. Assay Development and Optimization: Selecting the Right Tool for the Job

The choice of assay is dictated by the biological target of interest. For 4-phenyl-1H-benzo[b]diazepin-2(3H)-ones, common targets include GABAA receptors and various cancer-related proteins.

A. Target-Based Assays: GABAA Receptor Modulation

A primary mechanism of action for many benzodiazepines is the potentiation of GABAA receptor activity. Assays designed to measure this modulation are central to screening for novel anxiolytics and sedatives.

Fluorescence polarization immunoassays (FPIA) are a robust and homogeneous assay format suitable for HTS.[14][15] The principle relies on the competition between the library compounds and a fluorescently labeled benzodiazepine tracer for binding to a GABAA receptor or a specific antibody.[16]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Dilute the GABAA receptor preparation (commercially available or prepared in-house) to the optimal concentration determined during assay development.

    • Prepare the fluorescently labeled benzodiazepine tracer at a concentration that yields a stable and robust FP signal.

  • Assay Procedure (384-well format):

    • Add 5 µL of the library compound solution (in assay buffer with a low percentage of DMSO) to each well.

    • Add 10 µL of the GABAA receptor solution to each well and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for binding.

    • Add 5 µL of the fluorescently labeled benzodiazepine tracer to each well.

    • Incubate for an additional period (e.g., 60 minutes) to reach binding equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing receptor, tracer, and vehicle (DMSO).

    • Positive Control (100% Inhibition): Wells containing receptor, tracer, and a known high-affinity benzodiazepine ligand (e.g., diazepam or lorazepam) at a saturating concentration.[16]

Data Interpretation: A decrease in the FP signal indicates that the library compound has displaced the fluorescent tracer from the receptor, signifying a potential "hit."

B. Cell-Based Assays: Assessing Phenotypic Effects

Cell-based assays provide a more physiologically relevant context for screening and are particularly useful for identifying compounds with anticancer or cytotoxic activity.[9]

This protocol is designed to screen for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one derivatives with potential anticancer activity by measuring their effect on cell proliferation.[17]

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a thymoma cell line for which some benzodiazepines have shown anti-proliferative effects) in the appropriate growth medium.[7]

    • Seed the cells into 384-well clear-bottom plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Add the library compounds to the wells at a final concentration typically ranging from 1 to 20 µM.[17]

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[17]

  • Assay Procedure (using a luminescent cell viability reagent):

    • Equilibrate the plates to room temperature.

    • Add a commercially available luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.[17] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Signal Measurement:

    • Mix the plates on an orbital shaker for 2 minutes to ensure complete cell lysis and incubate for 10 minutes to stabilize the luminescent signal.[17]

    • Measure the luminescence using a plate reader.

  • Controls:

    • Negative Control (100% Viability): Cells treated with vehicle (DMSO).

    • Positive Control (0% Viability): Cells treated with a known cytotoxic agent (e.g., doxorubicin).

Data Interpretation: A decrease in the luminescent signal indicates a reduction in cell viability, suggesting that the compound may have cytotoxic or anti-proliferative effects.

III. HTS Workflow and Data Analysis

A typical HTS campaign follows a structured workflow to efficiently identify and validate promising compounds.

A. HTS Workflow Diagram

Caption: A typical experimental workflow for high-throughput screening.

B. Data Analysis and Hit Validation

Rigorous data analysis is crucial to minimize false positives and negatives.[8]

  • Primary Screen Analysis:

    • Calculate the percent inhibition or percent activity for each compound relative to the positive and negative controls.

    • Determine a "hit" threshold based on statistical parameters such as the Z'-factor and the standard deviation of the sample population. A common threshold is three standard deviations from the mean of the negative controls.

  • Hit Confirmation:

    • "Cherry-pick" the initial hits and re-test them in the primary assay to confirm their activity. This step helps to eliminate random errors.

  • Dose-Response Curves:

    • Test the confirmed hits at multiple concentrations to generate dose-response curves and determine their potency (IC50 or EC50 values).

  • Secondary and Orthogonal Assays:

    • Validate the hits in a different, often more complex, assay format (an orthogonal assay) to ensure that the observed activity is not an artifact of the primary assay technology.[18] For example, a hit from an FP binding assay could be further tested in a cell-based functional assay.

  • Structure-Activity Relationship (SAR) Analysis:

    • Analyze the relationship between the chemical structures of the active compounds and their biological activity. This analysis can provide valuable insights for lead optimization.[18]

Data Summary Table
ParameterDescriptionTypical Value/Range
Library Concentration Initial screening concentration of compounds.1 - 20 µM
DMSO Tolerance Maximum percentage of DMSO in the final assay volume that does not significantly affect assay performance.< 1%
Z'-Factor A statistical measure of assay quality.> 0.5
Signal-to-Background Ratio The ratio of the signal from the negative control to the signal from the positive control.> 5
Hit Rate The percentage of compounds in the library that are identified as initial hits.0.5 - 2%
Confirmation Rate The percentage of initial hits that are confirmed upon re-testing.> 70%

IV. Conclusion and Future Directions

The high-throughput screening of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one libraries offers a powerful approach to discovering novel therapeutic agents. By following the detailed protocols and workflows outlined in this guide, researchers can systematically identify and validate promising hit compounds for further development. Future innovations in HTS, such as the use of high-content imaging and phenotypic screening, will undoubtedly continue to enhance our ability to explore the vast chemical space of the benzodiazepine scaffold and unlock its full therapeutic potential. The integration of advanced data analysis techniques, including machine learning and artificial intelligence, will also play a crucial role in accelerating the identification of high-quality lead compounds.[19][20][21]

References

  • Title: New fluorescence polarization immunoassays for analysis of barbiturates and benzodiazepines in serum and urine: performance characteristics Source: PubMed URL: [Link]

  • Title: Analytical Methods Used for the Detection and Quantification of Benzodiazepines Source: PMC URL: [Link]

  • Title: Development of a fluorescence polarization immunoassay for lorazepam quantification Source: PubMed URL: [Link]

  • Title: A New Strategy for Efficient Retrospective Data Analyses for Designer Benzodiazepines in Large LC-HRMS Datasets Source: PubMed URL: [Link]

  • Title: A fluorescent receptor assay for benzodiazepines using coumarin-labeled desethylflumazenil as ligand Source: PubMed URL: [Link]

  • Title: Immunoassay detection of benzodiazepines and benzodiazepine metabolites in blood Source: PubMed URL: [Link]

  • Title: A New Strategy for Efficient Retrospective Data Analyses for Designer Benzodiazepines in Large LC-HRMS Datasets Source: NIH URL: [Link]

  • Title: Choosing the Right Benzodiazepine Assay: Impact on Clinical Decision Making Source: aacc.org URL: [Link]

  • Title: 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one Source: NIH URL: [Link]

  • Title: A new strategy for efficient retrospective data analyses for designer benzodiazepines in large LC-HRMS datasets Source: University of Copenhagen Research Portal URL: [Link]

  • Title: A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish Source: MDPI URL: [Link]

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  • Title: A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites Source: PubMed URL: [Link]

  • Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery World URL: [Link]

  • Title: High-Throughput Screening (HTS) Source: Malvern Panalytical URL: [Link]

  • Title: Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests Source: PMC - PubMed Central URL: [Link]

  • Title: Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure Source: MDPI URL: [Link]

  • Title: Reaction of 4-phenyl-1H-[14][19]benzodiazepin-2(3H)-one (1) with 3-formylchromone (2). Source: ResearchGate URL: [Link]

  • Title: Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds Source: PMC URL: [Link]

  • Title: Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors Source: PMC - NIH URL: [Link]

  • Title: 4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one Source: PubMed URL: [Link]

  • Title: Benzodiazepines that bind at peripheral sites inhibit cell proliferation. Source: Semantic Scholar URL: [Link]

  • Title: [Screening of the new benzodiazepine derivative, pinazepan, and its major metabolites] Source: PubMed URL: [Link]

  • Title: Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial Source: RSC Publishing URL: [Link]

  • Title: Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding Source: Brieflands URL: [Link]

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Analytical methods for quantification of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract & Introduction

4-phenyl-1H-benzo[b]diazepin-2(3H)-one is a member of the 1,4-benzodiazepine class of psychoactive drugs, which are widely utilized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2][3] Given their therapeutic importance and potential for misuse, robust and sensitive analytical methods are essential for their quantification in biological matrices.[1][4] This is critical in clinical settings for therapeutic drug monitoring and in forensic toxicology to investigate drug-facilitated crimes or driving under the influence.[2]

This document provides a comprehensive guide to a sensitive and selective method for the quantification of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one in human plasma. The methodology is centered around Solid-Phase Extraction (SPE) for sample clean-up, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] LC-MS/MS is the gold standard for this application due to its superior sensitivity and specificity compared to other techniques like HPLC-UV or immunoassays, especially at the low concentrations often encountered in biological samples.[1][7]

The protocols herein are designed to be self-validating, incorporating quality controls and adhering to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[8][9]

Principle of the Method

The analytical workflow involves three key stages:

  • Sample Preparation: The plasma sample is first fortified with a stable isotope-labeled internal standard (SIL-IS), such as 4-phenyl-1H-benzo[b]diazepin-2(3H)-one-d5. The use of a SIL-IS is paramount as it co-extracts with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and matrix-induced signal suppression or enhancement.[4] The sample then undergoes Solid-Phase Extraction (SPE), a technique that offers cleaner extracts and higher recoveries compared to simpler methods like protein precipitation or liquid-liquid extraction.[10][11]

  • Chromatographic Separation: The cleaned extract is injected into a reverse-phase HPLC or UPLC system. The analyte and internal standard are separated from endogenous matrix components on a C18 analytical column using a gradient elution of mobile phases, typically consisting of an aqueous component with a pH modifier (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The separated compounds are ionized using a positive electrospray ionization (ESI+) source and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[5][12] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • Analytes: 4-phenyl-1H-benzo[b]diazepin-2(3H)-one (Reference Standard), 4-phenyl-1H-benzo[b]diazepin-2(3H)-one-d5 (Internal Standard).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Ammonium Acetate, Formic Acid, Ammonium Hydroxide.

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

  • SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Waters Oasis MCX).[13]

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

The choice of SPE is driven by the need to remove phospholipids and proteins from the plasma, which can cause significant matrix effects and shorten column life. A mixed-mode sorbent is effective for retaining the basic benzodiazepine structure while allowing for rigorous washing steps to remove interferences.[13]

Protocol:

  • Sample Pre-treatment: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 250 ng/mL). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid to quench enzymatic activity and aid protein precipitation.[13] Vortex again and centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning: Condition the SPE plate wells or cartridges with 500 µL of methanol, followed by 500 µL of Type I water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to draw the sample through the sorbent bed at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash 1: Add 500 µL of 0.02 N HCl in water to remove acidic and neutral interferences.

    • Wash 2: Add 500 µL of 20% methanol in water to remove polar interferences. Dry the cartridge thoroughly under high vacuum for 5 minutes.

  • Elution: Elute the analyte and internal standard with 2 x 100 µL aliquots of 5% ammonium hydroxide in a 60:40 acetonitrile:methanol mixture.[13] The basic elution solvent neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis Workflow

The following workflow provides a robust starting point for the analysis. Optimization of chromatographic and mass spectrometric parameters is necessary for the specific instrument used.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (200 µL) Spike Spike Internal Standard (Analyte-d5) Sample->Spike Pretreat Pre-treatment (Acidification & Centrifugation) Spike->Pretreat SPE Solid-Phase Extraction (SPE) (Load, Wash, Elute) Pretreat->SPE Dry Evaporation to Dryness SPE->Dry Recon Reconstitution in Mobile Phase Dry->Recon LC LC Separation (Reverse-Phase C18) Recon->LC Recon->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS LC->MS Integration Peak Integration (Analyte & IS Area) MS->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quant Quantification of Unknown Samples Calibration->Quant Report Final Report Generation Quant->Report Quant->Report

Liquid Chromatography (LC) Parameters

The goal of the chromatographic separation is to resolve the analyte from any isobaric interferences in the matrix, ensuring accurate quantification.

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and separation for moderately nonpolar compounds like benzodiazepines.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte, enhancing ESI+ signal.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Gradient 5% B to 95% B over 5 minA gradient is necessary to elute the analyte while cleaning the column of late-eluting matrix components.
Injection Volume 5 µLA small volume minimizes potential matrix effects and column overload.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Total Run Time 8 minutesAllows for elution, column wash, and re-equilibration.
Mass Spectrometry (MS/MS) Parameters

These parameters must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Parameter Setting Rationale
Ionization Mode Electrospray (ESI), PositiveBenzodiazepines contain nitrogen atoms that are readily protonated in an acidic mobile phase. [6][7]
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest selectivity and sensitivity by monitoring specific ion transitions. [12]
Capillary Voltage 3.0 kVOptimized to achieve stable and efficient ion generation.
Source Temp. 150 °CAffects desolvation efficiency.
Desolvation Temp. 400 °CCritical for removing solvent from the ionized droplets before they enter the mass analyzer.
Analyte MRMs To be determined empiricallyA quantifier (most intense) and qualifier transition should be identified for confirmation.
IS MRM To be determined empiricallyShould correspond to the quantifier transition of the analyte, shifted by the mass of the isotopes.
Collision Gas ArgonCommonly used inert gas for collision-induced dissociation (CID).

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. [14][15]The validation should be performed according to the FDA or ICH M10 guidelines and assess the following parameters. [8][14]

Parameter Description Acceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix.
Linearity & Range The range of concentrations over which the method is accurate, precise, and linear. Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the determined value to the nominal concentration. Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision The closeness of replicate measurements. Assessed as intra-day and inter-day precision. Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ). [16]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20%, Precision ≤20% CV. [17]
Recovery The extraction efficiency of the analytical method. Should be consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components. The coefficient of variation of the calculated matrix factor should be ≤15%.

| Stability | Stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |

Data Analysis & Quantification

  • Integration: Following data acquisition, the chromatographic peaks for the analyte (quantifier MRM) and the internal standard are integrated using the instrument's software (e.g., Thermo TraceFinder, Waters MassLynx).

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.

  • Quantification: The concentration of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one in the unknown and QC samples is calculated by interpolating their peak area ratios from the regression equation of the calibration curve.

  • Acceptance: The results for a given analytical run are considered valid if the calibration standards and QC samples meet the pre-defined acceptance criteria for accuracy and precision.

References

  • Biotage. (n.d.). Extraction of benzodiazepines from whole blood using ISOLUTE® SLE+. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • AIT Bioscience. (2025, January). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Inoue, T., Seta, T., & Sugita, T. (1995). Subzero-temperature liquid-liquid extraction of benzodiazepines for high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Retrieved from [Link]

  • Colby, J. M. (2009). Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS. PubMed. Retrieved from [Link]

  • Pistos, C., et al. (1993). Solid-phase extraction of 1,4-benzodiazepines from biological fluids. PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). Development of A Rapid and Sensitive Method for the Quantification of Benzodiazepines in Plasma and Larvae by LC-MS/MS. Retrieved from [Link]

  • Marin, S. J., et al. (2012). LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium. PubMed. Retrieved from [Link]

  • Vincent, C. E., et al. (2010). Quantitation of benzodiazepines in whole blood by electron impact-gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]

  • Chromatography Online. (2014, May 12). Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. PMC. Retrieved from [Link]

  • Oiestad, Å. M., et al. (2012). Determination of benzodiazepines in ante-mortem and post-mortem whole blood by solid-supported liquid-liquid extraction and UPLC-MS/MS. ResearchGate. Retrieved from [Link]

  • González, V., et al. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE). UNED Research Portal. Retrieved from [Link]

  • Brazilian Journal of Analytical Chemistry. (n.d.). Analysis of Benzodiazepines in Urine Samples by Solvent Bar Microextraction using HPLC-UV. Retrieved from [Link]

  • Adamowicz, P., & Kala, M. (2015). Analytical methodologies for the determination of benzodiazepines in biological samples. PubMed. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Retrieved from [Link]

  • Panderi, I., et al. (2005). Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Detection of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Benzodiazepine Analogs

The benzodiazepine class of compounds, characterized by a fusion of a benzene ring and a diazepine ring, encompasses a wide range of pharmacologically active substances.[1] While renowned for their therapeutic applications as anxiolytics, sedatives, and anticonvulsants, the continuous emergence of novel designer benzodiazepines presents a significant challenge for clinical and forensic toxicology.[1] Accurate and robust analytical methods are paramount for the identification and quantification of these compounds in various matrices, from pharmaceutical formulations to complex biological samples.[2] This guide provides detailed methodologies for the detection of a specific analog, 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, utilizing both High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The choice of analytical technique is fundamentally driven by the required sensitivity and selectivity of the assay. HPLC-UV offers a reliable and widely accessible method for quantitative analysis, particularly in contexts where analyte concentrations are relatively high, such as in pharmaceutical quality control.[3] For trace-level detection in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard, providing exceptional sensitivity and specificity through the monitoring of specific precursor-to-product ion transitions.[4]

This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring that researchers, scientists, and drug development professionals can both replicate the protocols and adapt them to their specific needs. All protocols are designed with self-validation in mind, incorporating quality control checks to ensure data integrity, in alignment with international standards such as the ICH guidelines.[5]

Physicochemical Properties of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development.

PropertyValueSource
Chemical FormulaC₁₅H₁₂N₂O[6][7]
Molecular Weight236.27 g/mol [6][7]
StructureA benzene ring fused to a diazepine ring with a phenyl group at the 4-position and a ketone at the 2-position.[6][7]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one in less complex matrices, such as pharmaceutical preparations.

Causality of Experimental Choices

The selection of a reversed-phase C18 column is based on the non-polar nature of the benzodiazepine core structure.[8] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to achieve optimal retention and peak shape. Acetonitrile serves as the organic modifier, and its concentration is a critical parameter for adjusting the retention time. The phosphate buffer controls the pH of the mobile phase, which can influence the ionization state of the analyte and, consequently, its retention on the column.[9] A UV detector is employed, with the detection wavelength set near the maximum absorbance of the benzodiazepine chromophore, typically in the range of 230-250 nm, to ensure high sensitivity.[10]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Sample Weighing & Dissolution filter Filtration (0.45 µm) sample->filter hplc HPLC Injection filter->hplc Inject column C18 Column Separation hplc->column uv UV Detection column->uv chromatogram Chromatogram Generation uv->chromatogram Signal quant Quantification chromatogram->quant

Caption: Workflow for HPLC-UV detection of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one.

Detailed Protocol: HPLC-UV Method

1. Materials and Reagents:

  • 4-phenyl-1H-benzo[b]diazepin-2(3H)-one reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Preparation of Mobile Phase (Acetonitrile:Phosphate Buffer pH 3.0, 60:40 v/v):

  • To prepare the phosphate buffer (10 mM), dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water.

  • Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Mix 600 mL of acetonitrile with 400 mL of the prepared phosphate buffer. Degas the mobile phase before use.

3. Standard Solution Preparation:

  • Accurately weigh 10 mg of the 4-phenyl-1H-benzo[b]diazepin-2(3H)-one reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

4. Sample Preparation:

  • For pharmaceutical formulations, accurately weigh a portion of the powdered tablets or capsule contents equivalent to 10 mg of the active ingredient.

  • Transfer to a 100 mL volumetric flask, add approximately 70 mL of methanol, and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:10 mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 30 °C
Detection UV at 240 nm
Run Time 10 minutes

6. System Suitability:

  • Inject the 10 µg/mL standard solution five times.

  • The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The theoretical plates for the analyte peak should be greater than 2000.

  • The tailing factor should be less than 2.0.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Detection

This highly sensitive and selective method is ideal for the detection and quantification of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one in complex biological matrices such as blood, plasma, or urine.[11]

Causality of Experimental Choices

The LC-MS/MS method leverages the power of mass spectrometry for definitive identification and quantification. The analyte is first separated from matrix components using reversed-phase chromatography, similar to the HPLC-UV method. Electrospray ionization (ESI) in positive ion mode is typically employed for benzodiazepines as it efficiently generates protonated molecular ions [M+H]⁺.[2]

The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to isolate the protonated molecular ion (precursor ion) of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one. This isolated ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing the potential for interference from other compounds in the matrix.[2][11]

Based on the known fragmentation patterns of 1,5-benzodiazepines, major cleavages occur in the seven-membered ring, specifically at the N-1-C-2 and C-3-C-4 bonds.[2] For 4-phenyl-1H-benzo[b]diazepin-2(3H)-one (MW 236.27), the protonated molecule [M+H]⁺ will have an m/z of approximately 237.2. A plausible fragmentation would involve the loss of a neutral fragment from the diazepine ring, leading to a stable product ion.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis sample Biological Sample (e.g., Plasma) spe Solid Phase Extraction (SPE) sample->spe evap Evaporation & Reconstitution spe->evap lc LC Separation evap->lc Inject esi Electrospray Ionization (ESI) lc->esi msms Tandem MS (MRM) esi->msms chromatogram MRM Chromatogram msms->chromatogram Signal quant Quantification chromatogram->quant

Caption: Workflow for LC-MS/MS detection of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one.

Detailed Protocol: LC-MS/MS Method

1. Materials and Reagents:

  • 4-phenyl-1H-benzo[b]diazepin-2(3H)-one reference standard

  • Internal Standard (IS) (e.g., Diazepam-d5)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

2. Preparation of LC Mobile Phases:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

3. Standard and QC Sample Preparation:

  • Prepare a stock solution of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one (1 mg/mL) in methanol.

  • Prepare a stock solution of the internal standard (e.g., Diazepam-d5) at 1 mg/mL in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution in 50:50 methanol:water.

  • Prepare calibration standards and quality control (QC) samples by spiking the appropriate amount of working standard solution into a blank biological matrix (e.g., drug-free plasma).

4. Sample Preparation (Solid Phase Extraction - SPE):

  • To 1 mL of plasma sample, add the internal standard.

  • Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

5. LC-MS/MS Conditions:

Liquid Chromatography:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 5 min, hold for 2 min, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C

Mass Spectrometry:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flow Instrument dependent

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-phenyl-1H-benzo[b]diazepin-2(3H)-one 237.2To be determined empirically (e.g., 194.1)To be optimized
Internal Standard (e.g., Diazepam-d5) 290.1198.1To be optimized

Note: The product ion for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one is a proposed value based on typical fragmentation and should be confirmed by direct infusion and product ion scan experiments. The collision energy must be optimized for the specific instrument being used to maximize the signal of the product ion.

6. Method Validation: The developed LC-MS/MS method should be validated according to the relevant regulatory guidelines (e.g., ICH Q2(R2)).[6][11] Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

  • Linearity: A linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The protocols detailed in this application note provide a robust framework for the detection and quantification of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. By understanding the scientific principles behind these methods and adhering to rigorous validation procedures, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. (URL: [Link])

  • COMPARATIVE STUDY FOR THE RETENTION OF SOME BENZODIAZEPINES IN REVERSED-PHASE LIQUID CHROMATOGRAPHY USING C8, C18, C6H5 AND CN S. (URL: [Link])

  • 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one. (URL: [Link])

  • Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. (URL: [Link])

  • Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. (URL: [Link])

  • 1-Phenyl-3H-2,3-benzodiazepin-4(5H)-one. (URL: [Link])

  • Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. (URL: [Link])

  • Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. (URL: [Link])

  • Solubility of a) 1 and 3; b) 2 and 4 in various organic solvents... (URL: [Link])

  • Detection and semi-quantitative determination of designer benzodiazepines in serum using LC-MSn. (URL: [Link])

  • 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one. (URL: [Link])

  • [RP-HPLC retention characteristics of benzodiazepines during ion-pair chromatography]. (URL: [Link])

  • Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][2][11]benzothiazepin-1-ones under electron impact ionization conditions. (URL: [Link])

  • Validation of SPE-HPLC determination of 1,4-benzodiazepines and metabolites in blood plasma, urine, and saliva. (URL: [Link])

  • Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. (URL: [Link])

  • Synthesis, characterization and biological activities of substituted 4-(2,3-dihydro-2-phenyl-1H-benzo[b][2][5]diazepin-4-yl)phenol derivatives. (URL: [Link])

  • Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. (URL: [Link])

  • Determination of benzodiazepines by reverse phase liquid chromatography. (URL: [Link])

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (URL: [Link])

  • Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV). (URL: [Link])

  • LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. (URL: [Link])

  • Reversed Phase Selectivity. (URL: [Link])

  • Greenness Assessment of HPLC-UV Method for Simultaneous Estimation of Four Antihypertensive Drugs. (URL: [Link])

  • Phenazepam. (URL: [Link])

  • Clobazam. (URL: [Link])

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Application Notes & Protocols: Development of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one as a Potential Antiparkinsonian Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and proposed preclinical development of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one as a promising neuroprotective agent for Parkinson's disease (PD). This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental design and interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for a Novel Neuroprotective Strategy in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1] This neuronal loss leads to a dopamine deficit in the striatum, manifesting in cardinal motor symptoms such as bradykinesia, resting tremor, rigidity, and postural instability.[2] The pathogenesis of PD is complex and multifactorial, with oxidative stress, mitochondrial dysfunction, and neuroinflammation playing crucial roles in the degenerative process.[3]

Current therapeutic strategies for PD, such as levodopa administration, primarily offer symptomatic relief by replenishing dopamine levels but do not halt the underlying neurodegeneration.[2][4] Therefore, there is a critical and unmet need for novel therapeutic agents that can confer neuroprotection and slow disease progression.

The 1,5-benzodiazepine scaffold has attracted significant interest in medicinal chemistry due to its diverse pharmacological activities.[5][6] While classically known for their anxiolytic and hypnotic effects mediated through the GABA-A receptor, recent evidence suggests that certain derivatives possess other valuable properties.[7] A recent study has highlighted a new series of 1,5-benzodiazepin-2(3H)-ones as a promising chemotype with potent antioxidant and neuroprotective properties.[1][8] Specifically, 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one (hereafter referred to as PBD-1) demonstrated significant neuroprotection in cellular models of PD by mitigating oxidative stress and mitochondrial dysfunction.[1][8]

This guide provides a detailed framework for the investigation of PBD-1, from its chemical synthesis to its biological evaluation as a potential antiparkinsonian agent.

PART 1: Synthesis and Characterization of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one (PBD-1)

The synthesis of PBD-1 is achieved through a condensation reaction between benzene-1,2-diamine and ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate). This reaction is a well-established method for creating the 1,5-benzodiazepine core structure.[5]

Protocol 1: Synthesis of PBD-1

This protocol is adapted from established literature procedures.[1][5]

Materials:

  • Benzene-1,2-diamine

  • Ethyl 3-oxo-3-phenylpropanoate (Ethyl benzoylacetate)

  • p-Xylene (anhydrous)

  • Benzene (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzene-1,2-diamine (0.1 mol, 10.8 g) in 100 mL of anhydrous p-xylene.

  • Addition of Reagent: While stirring the solution at boiling temperature, add ethyl 3-oxo-3-phenylpropanoate (0.12 mol, 23.1 g) dropwise over 15-20 minutes.

  • Reflux: Maintain the reaction mixture at reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Let it stand for 24 hours to allow for the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of cold p-xylene.

  • Purification: Recrystallize the crude product from benzene to obtain pure 4-phenyl-1H-benzo[b]diazepin-2(3H)-one as colorless crystals.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight. A typical yield is around 90%.[5]

Data Presentation: Expected Characterization of PBD-1
ParameterExpected Value/Result
Molecular Formula C₁₅H₁₂N₂O
Molecular Weight 236.27 g/mol
Appearance Colorless rods/crystals
Melting Point ~207 °C (480 K)[5]
¹H NMR Consistent with the structure of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one
Mass Spectrometry [M+H]⁺ at m/z 237.10
Visualization: Synthetic Pathway of PBD-1

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Benzene-1,2-diamine C p-Xylene (solvent) Reflux (heat) B Ethyl 3-oxo-3-phenylpropanoate D 4-phenyl-1H-benzo[b]diazepin-2(3H)-one (PBD-1) C->D Condensation Reaction

Caption: Synthetic scheme for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one.

PART 2: In Vitro Evaluation of Neuroprotective Effects

The human neuroblastoma SH-SY5Y cell line is a widely used and accepted in vitro model for Parkinson's disease research.[9] These cells can be differentiated into a more neuron-like phenotype and are susceptible to neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP⁺), which induce oxidative stress and mitochondrial dysfunction, recapitulating key pathological features of PD.[1][10]

Protocol 2: SH-SY5Y Cell Culture and Maintenance

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • T-75 cell culture flasks

  • Incubator (37 °C, 5% CO₂)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Culture: Grow SH-SY5Y cells in T-75 flasks with DMEM/10% FBS.

  • Incubation: Maintain cells in a humidified incubator at 37 °C with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.

  • Seeding: Resuspend the cells in fresh medium and seed them into new flasks or multi-well plates for experiments at a desired density (e.g., 1x10⁴ cells/well in a 96-well plate).

Protocol 3: Neuroprotection Assay against 6-OHDA-Induced Toxicity

Principle: This assay evaluates the ability of PBD-1 to protect SH-SY5Y cells from cell death induced by the dopaminergic neurotoxin 6-OHDA. Cell viability is typically assessed using the MTT assay.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of PBD-1 (e.g., 1-50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control if available.

  • Toxin Induction: Add 6-OHDA to the wells to a final concentration known to induce ~50% cell death (e.g., 100 µM). Do not add 6-OHDA to the control wells.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C.

    • Aspirate the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Data Presentation: Hypothetical Neuroprotection Data
Treatment GroupPBD-1 (µM)6-OHDA (µM)Cell Viability (% of Control)
Control00100 ± 5.2
Vehicle + Toxin010052 ± 4.1
PBD-1 + Toxin110065 ± 3.8
PBD-1 + Toxin1010088 ± 4.5
PBD-1 + Toxin2510095 ± 5.0
Visualization: In Vitro Neuroprotection Workflow

G A Seed SH-SY5Y cells in 96-well plates B Incubate 24 hours A->B C Pre-treat with PBD-1 or Vehicle B->C D Incubate 2 hours C->D E Add Neurotoxin (e.g., 6-OHDA) D->E F Incubate 24 hours E->F G Assess Cell Viability (MTT Assay) F->G H Data Analysis G->H

Caption: Experimental workflow for in vitro neuroprotection assays.

PART 3: Mechanistic Insights into PBD-1 Action

To understand how PBD-1 confers neuroprotection, it is essential to investigate its effects on key pathological pathways in PD, namely oxidative stress and mitochondrial health.[1]

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

  • Follow steps 1-4 of the neuroprotection protocol (Protocol 3).

  • Probe Loading: After the 24-hour incubation with the toxin, wash the cells with PBS and then incubate them with DCFH-DA (e.g., 10 µM) in serum-free medium for 30 minutes at 37 °C in the dark.

  • Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~535 nm, respectively.

  • Analysis: Normalize the fluorescence of treated groups to the control group. A decrease in fluorescence in PBD-1 treated groups indicates a reduction in ROS.

Visualization: Proposed Mechanism of PBD-1 Neuroprotection

G cluster_insult Pathological Insult cluster_pathways Cellular Damage Pathways cluster_outcome Outcome cluster_intervention Therapeutic Intervention A Neurotoxins (6-OHDA, MPP⁺) B Increased ROS Production A->B C Mitochondrial Dysfunction (Decreased ΔΨm) A->C D Neuronal Cell Death B->D C->D E PBD-1 E->B Inhibits E->C Prevents G A Animal Acclimatization B 6-OHDA Lesion Surgery (Unilateral MFB injection) A->B C Post-Surgery Recovery (2 weeks) B->C D Baseline Behavioral Testing (e.g., Rotational Behavior) C->D E Randomization into Treatment Groups D->E F Chronic Daily Treatment (e.g., Vehicle, PBD-1) for 4 weeks E->F G Weekly Behavioral Testing F->G H End of Study: Euthanasia & Brain Tissue Collection G->H After 4 weeks I Immunohistochemistry (TH Staining & Quantification) H->I J Statistical Analysis I->J

Caption: Workflow for a preclinical in vivo study of PBD-1.

Conclusion and Future Directions

The compound 4-phenyl-1H-benzo[b]diazepin-2(3H)-one has emerged as a promising lead candidate for a neuroprotective therapy in Parkinson's disease based on strong in vitro evidence of its antioxidant and mitochondrial-protective properties. [1][8]The protocols and workflows detailed in this guide provide a robust framework for its continued development.

Future research should focus on a comprehensive preclinical evaluation, including pharmacokinetic and toxicology studies, to establish a complete safety and efficacy profile. Furthermore, elucidating the precise molecular target(s) of PBD-1 will be crucial for understanding its mechanism of action and for the rational design of next-generation analogs with enhanced potency and drug-like properties.

References

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Troubleshooting & Optimization

Technical Support Guide: Purification of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-phenyl-1H-benzo[b]diazepin-2(3H)-one is a key heterocyclic scaffold belonging to the benzodiazepine class of compounds. Due to their wide range of pharmacological activities, benzodiazepine derivatives are of significant interest in medicinal and pharmaceutical research.[1] Achieving high purity of the target compound is a non-negotiable prerequisite for accurate biological screening, subsequent synthetic modification, and regulatory submission.

This guide provides a comprehensive, experience-driven framework for troubleshooting common purification challenges and establishing robust protocols for obtaining 4-phenyl-1H-benzo[b]diazepin-2(3H)-one with high purity. The methodologies are designed to be self-validating, ensuring researchers can confidently assess the success of each step.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses foundational questions that form the basis for developing a successful purification strategy.

Q1: What are the most common impurities I might encounter during the purification of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one?

A1: Impurities typically originate from three main sources: unreacted starting materials, byproducts from side reactions, and degradation of the final compound.

  • Unreacted Starting Materials: In a typical synthesis involving the condensation of an o-phenylenediamine derivative with a β-ketoester, residual starting materials are the most common impurities.[1] For the synthesis of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one, this would include benzene-1,2-diamine and ethyl 3-oxo-3-phenylpropanoate.[1]

  • Process-Related Impurities: These are substances formed during the synthesis through alternative reaction pathways. This can include isomers, incompletely cyclized open-chain intermediates, or products of over-reaction.[2][3] The specific nature of these impurities is highly dependent on the reaction conditions (e.g., temperature, catalyst, reaction time).

  • Degradation Products: Benzodiazepine scaffolds can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions.[4][5] The seven-membered diazepine ring can undergo ring-opening or rearrangement. Exposure to strong light may also cause degradation.[5]

Q2: What are the key physical properties of pure 4-phenyl-1H-benzo[b]diazepin-2(3H)-one that I should look for?

A2: The physical characteristics of your compound are the first indicators of purity. A sharp melting point range and consistent spectroscopic data are hallmarks of a pure substance.

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂O[1]
Molecular Weight 236.27 g/mol [1]
Appearance Colorless rods or white crystalline solid[1][6]
Melting Point ~207 °C (480 K)[1]

A broad melting range (e.g., > 2 °C) or a discolored (e.g., yellow or brown) solid often indicates the presence of impurities.

Q3: How can I quickly and effectively assess the purity of my crude product?

A3: Thin-Layer Chromatography (TLC) is an indispensable technique for the rapid, preliminary analysis of reaction mixtures and purified fractions. It is simple, fast, and requires minimal material.[7] By using an appropriate mobile phase, you can visualize the main product and any impurities, which will appear as separate spots on the plate. A single spot on a TLC plate run in multiple solvent systems is a strong, albeit not definitive, indication of purity.[7][8]

Q4: What is the general solubility profile of this compound?

A4: Benzodiazepine derivatives typically exhibit good solubility in chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and polar aprotic solvents like DMF and DMSO. They are often soluble in alcohols like ethanol and methanol, especially upon heating, which is a key property exploited in recrystallization.[9][10] The compound is generally poorly soluble in water and non-polar aliphatic hydrocarbons like hexane.[5]

Section 2: Troubleshooting Guide - Common Purification Challenges

This section provides a problem-and-solution framework for issues frequently encountered during purification.

Problem 1: My recrystallization attempt results in low yield or fails to produce crystals.

Recrystallization is a powerful technique but relies heavily on the precise choice of solvent. The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.

  • Causality & Troubleshooting:

Underlying CauseRecommended Solution
Incorrect Solvent Choice The compound is either too soluble or not soluble enough. Perform a solvent screen using small aliquots of your crude material in different solvents (e.g., ethanol, isopropanol, ethyl acetate, benzene, toluene).
Presence of Oily Impurities Oily impurities can inhibit crystal lattice formation ("oiling out"). Try triturating the crude product with a non-polar solvent like hexane to wash away oils before recrystallization. Alternatively, a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective.
Supersaturation The solution may be supersaturated and require nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal from a previous pure batch.
Cooling Too Rapidly Rapid cooling can trap impurities and lead to smaller, less pure crystals. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath to maximize precipitation.
Problem 2: TLC analysis of my "purified" product still shows multiple spots.

This indicates that the chosen purification method was not effective for the specific impurities present. The solution is to either refine the existing method or choose a more powerful one.

  • Causality & The Path Forward: The diagram below outlines the logical workflow when initial purification attempts are unsuccessful.

Caption: Decision workflow for purification based on TLC results.

  • Expert Insight: If your impurities have very similar polarity to your product (i.e., their spots are very close on the TLC plate), recrystallization is often ineffective. This is the point where you must switch to a method with higher resolving power, such as silica gel column chromatography.

Problem 3: My HPLC analysis shows a high-purity main peak (>95%), but minor impurities are still present.

High-Performance Liquid Chromatography (HPLC) is far more sensitive than TLC and can detect impurities at very low levels.[11] For applications requiring exceptional purity (>99.5%), such as reference standard preparation or late-stage drug development, further purification is necessary.

  • Causality & Solution:

    • Trace Contaminants: These may be stubborn, structurally similar impurities that co-eluted during column chromatography or co-precipitated during recrystallization.

    • Solution - Preparative HPLC: The most direct solution is to use preparative HPLC. This technique uses the same principles as analytical HPLC but with larger columns and higher flow rates to isolate milligrams to grams of highly pure material.

    • Solution - Re-crystallization: A final, careful recrystallization from a high-purity solvent can sometimes remove these last trace impurities. The key is very slow cooling to allow for the formation of a highly ordered, pure crystal lattice.

Section 3: Standard Operating Protocols (SOPs)

These protocols provide detailed, step-by-step instructions for the most common and effective purification techniques.

SOP-01: Purification by Recrystallization

This protocol is based on a reported method for a closely related analog.[1]

  • Solvent Selection: Place ~20 mg of crude material in a test tube. Add a potential solvent (e.g., benzene, ethanol, ethyl acetate) dropwise. If it dissolves immediately at room temperature, the solvent is unsuitable. If it is insoluble, heat the mixture gently. A good solvent will dissolve the material upon heating.

  • Dissolution: Place the bulk crude material (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., benzene[1]) in small portions while heating the mixture to a gentle reflux with stirring. Continue adding solvent until the solid is just fully dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. The formation of crystals should be observed. Do not disturb the flask during this period.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by melting point, TLC, and HPLC.

SOP-02: Purification by Silica Gel Column Chromatography

This is the method of choice for separating mixtures with different polarities.

  • Mobile Phase Selection: Using TLC, find a solvent system that provides good separation between your product and impurities, with a target Rf value for the product of ~0.3. Common systems for benzodiazepines include mixtures of ethyl acetate/hexane or dichloromethane/methanol.[10]

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen mobile phase (eluent) as a slurry. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation. Carefully add the sample to the top of the packed column.

  • Elution: Begin passing the eluent through the column, collecting the outflow in fractions (e.g., in test tubes). The separation occurs as the compounds travel down the column at different rates based on their polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum and confirm its purity.

SOP-03: Purity Assessment by TLC
ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F₂₅₄ platesStandard, versatile, and allows for UV visualization.[8]
Sample Prep Dissolve a small amount in dichloromethane or ethyl acetate.Ensures a concentrated spot.
Spotting Use a fine capillary to apply a small, concentrated spot.Prevents band broadening and improves resolution.
Mobile Phase System 1: Ethyl Acetate / Hexane (e.g., 30:70 v/v) System 2: Dichloromethane / Methanol (e.g., 98:2 v/v)Varying the polarity of the eluent confirms if impurities are co-eluting with the product.[9][10]
Visualization 1. UV light at 254 nm. 2. Staining (e.g., potassium permanganate)The aromatic rings will be UV active. Staining helps visualize non-UV active impurities.[8]

Section 4: Compound Stability and Handling

Q: How should I store the purified 4-phenyl-1H-benzo[b]diazepin-2(3H)-one?

A: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place. A desiccator at room temperature or storage in a freezer (-20 °C) is recommended.

Q: Is the compound sensitive to particular conditions?

A: Yes. Like many benzodiazepines, the amide linkage in the diazepine ring is the most likely point of degradation.[4] Avoid prolonged exposure to strong acids or bases, as this can catalyze hydrolysis and ring-opening.[5] While stability studies on this specific molecule are not widely published, it is prudent to protect solutions from direct, prolonged UV light exposure to prevent photochemical degradation.

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  • Słoczyńska, K., et al. (2021). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Molecules, 26(15), 4567. Available at: [Link]

  • Hopkała, H., & Zaprutko, L. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10. Available at: [Link]

  • Ezzati, M., et al. (2015). A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 23, 19. Available at: [Link]

  • Bell, S. C., & Childress, S. J. (1979). U.S. Patent No. 4,155,904. Washington, DC: U.S. Patent and Trademark Office.
  • Kennedy, A. R., et al. (2012). 1-Phenyl-3H-2,3-benzodiazepin-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2443. Available at: [Link]

  • Sun, J., & Wang, Y. (2014). Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one. CN103804310A.
  • Bercean, V., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 803. Available at: [Link]

  • Reddy, G. V., et al. (2022). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. Available at: [Link]

  • Pharmaffiliates. (n.d.). Clobazam-impurities. Retrieved from [Link]

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  • Pharmaffiliates. (n.d.). Clobazam - Impurity B. Retrieved from [Link]

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Optimizing reaction conditions for the synthesis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

Welcome to the technical support guide for the synthesis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The synthesis of 1,5-benzodiazepine scaffolds is a cornerstone in medicinal chemistry due to their broad pharmacological activities.[1][2] The target molecule, 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, is typically synthesized via a cyclocondensation reaction between o-phenylenediamine (OPDA) and a β-keto ester, specifically ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropanoate).[3][4] This reaction is generally performed under thermal conditions, often in a high-boiling solvent like xylene.[4]

Reaction Overview & Mechanism

The fundamental transformation involves the reaction of the two amino groups of o-phenylenediamine with the two electrophilic carbonyl centers of the β-keto ester. The reaction proceeds through initial Schiff base formation, followed by intramolecular cyclization and dehydration to yield the seven-membered diazepine ring.

Reaction_Mechanism Fig. 1: Proposed Reaction Mechanism OPDA o-Phenylenediamine I1 Schiff Base / Enamine Intermediate OPDA->I1 + EBA - H₂O EBA Ethyl Benzoylacetate EBA->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Amide Formation Product 4-phenyl-1H-benzo[b]diazepin-2(3H)-one I2->Product - EtOH

Caption: Fig. 1: Proposed Reaction Mechanism

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: I am observing a very low or no yield of the desired product. What are the common causes?

A1: Low yield is a frequent issue that can be traced back to several factors:

  • Purity of Starting Materials: Both o-phenylenediamine (OPDA) and ethyl benzoylacetate are susceptible to degradation. OPDA can oxidize and darken on storage, which can significantly impair reactivity. Ethyl benzoylacetate can undergo hydrolysis.

    • Recommendation: Use freshly purified OPDA (recrystallization from ethanol or sublimation) and verify the purity of ethyl benzoylacetate by NMR or GC before use.

  • Reaction Temperature and Time: The cyclocondensation requires sufficient thermal energy to overcome the activation barriers for both imine formation and the subsequent intramolecular cyclization.

    • Recommendation: Ensure the reaction mixture reaches and maintains the reflux temperature of the solvent (e.g., p-xylene, ~138 °C). A published protocol specifies refluxing for 2 hours.[3] If the yield is low, consider extending the reflux time to 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Inefficient Water Removal: The initial condensation step releases water. If not effectively removed, this can shift the equilibrium back towards the starting materials.

    • Recommendation: While not always required for this specific synthesis, using a Dean-Stark apparatus can be beneficial for removing water azeotropically and driving the reaction to completion, a common strategy in related condensation reactions.

Q2: My final product is contaminated with significant side products. How can I identify and minimize them?

A2: Side product formation often arises from competing reaction pathways.

  • Potential Side Product 1: Diamide Formation. A second molecule of ethyl benzoylacetate could potentially react with the intermediate enamine before cyclization.

    • Minimization Strategy: Add the ethyl benzoylacetate dropwise to the heated solution of OPDA rather than mixing them all at once.[3] This maintains a low concentration of the ester, favoring the intramolecular cyclization over intermolecular side reactions.

  • Potential Side Product 2: Self-Condensation of OPDA. At high temperatures, OPDA can undergo self-condensation reactions.

    • Minimization Strategy: This is less common under the specified reaction conditions but can be mitigated by ensuring a slight excess of the β-keto ester and maintaining controlled heating.

  • Identification: Use LC-MS to identify the mass of the impurities. 1H NMR of the crude product can also reveal the presence of symmetrical structures or uncyclized intermediates.

Q3: The product does not precipitate from the reaction mixture upon cooling.

A3: Failure to precipitate suggests either low product concentration or high solubility in the solvent, possibly due to impurities.

  • Solution 1: Concentration. After the reaction is complete, cool the mixture and remove a portion of the xylene under reduced pressure. This will increase the product concentration and promote crystallization.

  • Solution 2: Use of an Anti-Solvent. If concentration is insufficient, slowly add a non-polar solvent in which the product is insoluble (e.g., hexane) to the cooled xylene solution until turbidity is observed, then allow it to stand for crystallization.

  • Solution 3: Seeding. If you have a small amount of pure product from a previous batch, add a seed crystal to the cooled, concentrated solution to initiate crystallization.

  • Solution 4: Address Oily Impurities. If the product oils out instead of crystallizing, this indicates the presence of impurities. Purify the crude material first by silica gel column chromatography (e.g., using a mobile phase of ethyl acetate/hexane) before attempting recrystallization.

Troubleshooting_Workflow start Experiment Start p1 Low or No Yield? start->p1 end_success High Yield, Pure Product end_fail Consult Further p2 Impure Product? p1->p2 No s1a Check Reagent Purity p1->s1a Yes p3 No Precipitation? p2->p3 No s2a Use Dropwise Addition p2->s2a Yes p3->end_success No s3a Concentrate Solvent p3->s3a Yes s1b Verify Temp & Time s1a->s1b s1b->p2 s2b Purify via Chromatography s2a->s2b s2b->p3 s3b Add Anti-Solvent s3a->s3b s3b->end_fail

Caption: Fig. 2: A Logical Troubleshooting Workflow

Frequently Asked Questions (FAQs)

Q1: Is a catalyst required for this synthesis?

A1: For the direct condensation of o-phenylenediamine with ethyl benzoylacetate, the reaction is typically driven thermally at the reflux temperature of xylene without an external catalyst.[3][4] However, the broader field of 1,5-benzodiazepine synthesis shows that various acid catalysts can significantly improve reaction rates and yields, often allowing for milder conditions.[5] Catalysts like H-MCM-22, heteropolyacids, and silica-supported perchloric acid have been successfully employed for the condensation of OPDA with ketones.[5][6] While not strictly necessary for this specific protocol, exploring a mild acid catalyst could be a viable optimization strategy if thermal conditions prove insufficient.

Q2: Can I use a different solvent instead of xylene?

A2: Yes, other high-boiling, non-protic solvents can be used.

  • Toluene: With a boiling point of ~111 °C, it can work but may require longer reaction times compared to xylene.

  • Ethanol or Acetic Acid: Some benzodiazepine syntheses use protic solvents. For instance, piperidine in ethanol is used for condensing OPDA with chalcones.[7] However, for the reaction with a β-keto ester, a protic solvent might interfere with the reaction equilibrium. A non-protic solvent is generally preferred to facilitate dehydration.

  • Solvent-Free Conditions: Several modern protocols for 1,5-benzodiazepine synthesis utilize solvent-free conditions, often with catalyst support, which is an environmentally friendly approach.[1]

Q3: What are the key analytical parameters to confirm the product's identity and purity?

A3: A combination of techniques is essential for full characterization.

TechniqueExpected Result for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one
Melting Point 207 °C (480 K)[3]
¹H NMR Expect signals for the aromatic protons on both the phenyl and benzo rings, a singlet for the CH₂ group, and broad singlets for the two N-H protons.
¹³C NMR Expect signals for the carbonyl carbon (~170 ppm), aromatic carbons, and the methylene carbon.
Mass Spectrometry Molecular ion peak (M+) at m/z = 236.27 for C₁₅H₁₂N₂O.[3]
IR Spectroscopy Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C=N/C=C stretching (~1600 cm⁻¹).
HPLC A single, sharp peak indicates high purity.

Q4: How should the starting materials be stored?

A4: Proper storage is critical for reproducibility.

  • o-Phenylenediamine: Should be stored in a tightly sealed container, protected from light and air, preferably under an inert atmosphere (nitrogen or argon) and refrigerated. Its color should be light tan or off-white; significant darkening indicates oxidation.

  • Ethyl Benzoylacetate: Store in a tightly sealed container in a cool, dry place. It is sensitive to moisture, which can cause hydrolysis to benzoic acid and ethanol.

Experimental Protocols

Protocol 1: Synthesis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one [3][4]

Materials:

  • o-Phenylenediamine (OPDA): 10.8 g (0.1 mol)

  • Ethyl 3-oxo-3-phenylpropanoate (Ethyl Benzoylacetate): 23.12 g (0.12 mol)

  • p-Xylene: 100 mL

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add o-phenylenediamine (10.8 g) and p-xylene (100 mL) to the flask.

  • Begin stirring and heat the mixture to a vigorous reflux (boiling).

  • Once the solution is boiling, add the ethyl benzoylacetate (23.12 g) dropwise over 15-20 minutes using an addition funnel.

  • Maintain the reflux with stirring for 2 hours. Monitor the reaction's completion using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After 2 hours, turn off the heat and allow the reaction mixture to cool slowly to room temperature.

  • Let the mixture stand at room temperature for 24 hours to allow for complete precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with a small amount of cold ethanol or hexane to remove residual xylene and any soluble impurities.

  • Dry the solid in a vacuum oven to obtain the crude product. Expected yield: ~90%.[3]

Protocol 2: Purification by Recrystallization [3]

Materials:

  • Crude 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

  • Solvent: Benzene or Toluene (Note: Benzene is carcinogenic; Toluene is a safer alternative).

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add the minimum amount of hot toluene required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • If the solution is colored, you may add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

  • Measure the melting point and perform other analyses to confirm purity. The expected melting point is 207 °C.[3]

References

  • BenchChem. (n.d.). Troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide. BenchChem Technical Support.
  • Sivamurugan, V., et al. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 496-501.
  • Kumari, A., & Singh, R. K. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3069–3095. [Link]

  • Kaur, H., et al. (2011). 4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2075–o2076. [Link]

  • Sathiskumar, S., et al. (2012). 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3356. [Link]

  • Selvam, P., & Kumar, C. S. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Catalysts, 2011, 1-6. [Link]

  • Pathade, P., & Jagdale, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3069-3095.
  • Mekheimer, R. A., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(7), 5539-5550. [Link]

  • Kumari, A., & Singh, R. K. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. [Link]

  • El Oufir, L., et al. (2021). Synthesis and Pharmacological Valorization of Derivatives of 4-Phenyl-1,5-Benzodiazepin-2-One. Journal of Chemistry, 2021, 1-9. [Link]

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Identification and characterization of byproducts in 4-phenyl-1H-benzo[b]diazepin-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important benzodiazepine core structure. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, which is typically synthesized via the condensation of o-phenylenediamine with a β-keto ester, such as ethyl 3-oxo-3-phenylpropanoate.[1]

Issue 1: Low or No Yield of the Desired Product

Question: I have followed the standard procedure of refluxing o-phenylenediamine and ethyl 3-oxo-3-phenylpropanoate in a suitable solvent like xylene, but I'm getting a very low yield or no product at all. What could be the issue?

Answer:

Several factors can contribute to low or no yield in this condensation reaction. Let's break down the possibilities:

  • Purity of Starting Materials: The purity of both o-phenylenediamine and ethyl 3-oxo-3-phenylpropanoate is critical. o-Phenylenediamine is susceptible to oxidation, which can result in colored impurities that may interfere with the reaction. It is advisable to use freshly purified o-phenylenediamine or to purify it by sublimation or recrystallization if it appears discolored.

  • Reaction Conditions: The reaction is typically carried out at reflux temperatures to drive the condensation and subsequent cyclization, which involves the removal of water and ethanol.[1] Insufficient heating or a reaction time that is too short may lead to incomplete conversion. Ensure your reaction is heated to the appropriate temperature for the solvent used (e.g., p-xylene, ~138 °C) and monitored over a sufficient period (typically 2-4 hours).

  • Catalyst: While this reaction can proceed without a catalyst, acidic catalysts are often used to enhance the rate of condensation for benzodiazepine synthesis.[2][3] If you are experiencing very low conversion, the addition of a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, acetic acid) could be beneficial. However, be cautious as strongly acidic conditions can also promote side reactions.

  • Work-up Procedure: The product may be lost during the work-up. 4-phenyl-1H-benzo[b]diazepin-2(3H)-one is a solid that precipitates upon cooling the reaction mixture.[1] Ensure that the mixture is cooled sufficiently to maximize precipitation before filtration. The choice of solvent for washing the crude product is also important to avoid dissolving the desired compound.

Issue 2: Presence of a Significant Amount of an Unidentified Byproduct

Question: My crude product shows a significant peak in the HPLC and a distinct set of signals in the 1H NMR that do not correspond to the desired 4-phenyl-1H-benzo[b]diazepin-2(3H)-one. What could this byproduct be?

Answer:

The formation of byproducts is a common issue in benzodiazepine synthesis. Based on the reactants and reaction mechanism, several possibilities exist:

  • Incomplete Cyclization: An open-chain intermediate, an enamine, may be present if the cyclization is incomplete. This intermediate can be identified by its characteristic NMR signals and mass spectrum.

  • Formation of a Benzimidazole Derivative: An alternative cyclization pathway can lead to the formation of a benzimidazole derivative. For instance, an unexpected reaction between o-phenylenediamine and 2-benzoylcyclohexanone (a different β-dicarbonyl compound) has been reported to yield a benzimidazole derivative instead of the expected benzodiazepine.[4] This highlights the possibility of alternative cyclization pathways depending on the specific reactants and conditions.

  • Self-Condensation of Reactants: Under certain conditions, the starting materials may undergo self-condensation, leading to polymeric materials or other undesired products.

  • Reaction with Solvent: While less common with a relatively inert solvent like xylene, the possibility of the solvent participating in the reaction should not be entirely dismissed, especially if reactive impurities are present.

To identify the byproduct, it is crucial to perform a thorough characterization of the crude product using a combination of analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR and 13C NMR chemical shift for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one?

Q2: What are the recommended techniques for purifying the crude product?

Recrystallization is the most common method for purifying 4-phenyl-1H-benzo[b]diazepin-2(3H)-one.[1] Suitable solvents for recrystallization include benzene, ethanol, or mixtures of ethyl acetate and hexane.[1][8] Column chromatography on silica gel can also be employed for more challenging separations, using a solvent system such as ethyl acetate/hexane.[9]

Q3: How can I confirm the identity of my final product?

A combination of analytical techniques should be used for unambiguous structure confirmation:

  • NMR Spectroscopy (1H and 13C): Provides detailed information about the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation patterns for further structural elucidation.[10]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H and C=O bonds.[2]

  • Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of purity.

Q4: My final product is colored (e.g., yellow or brown). Is this normal, and how can I decolorize it?

The pure 4-phenyl-1H-benzo[b]diazepin-2(3H)-one is typically a colorless or pale yellow solid.[1] A significant color may indicate the presence of oxidized impurities originating from the o-phenylenediamine starting material. Decolorization can often be achieved by treating a solution of the crude product with activated charcoal before recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

This protocol is adapted from established procedures for the synthesis of similar benzodiazepines.[1]

  • To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq) and p-xylene.

  • Stir the mixture and heat to reflux.

  • Add ethyl 3-oxo-3-phenylpropanoate (1.2 eq) dropwise to the boiling solution.

  • Continue to reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate as a solid. Collect the solid by filtration.

  • Wash the solid with a small amount of cold ethanol or hexane to remove soluble impurities.

  • Dry the product under vacuum to obtain the crude 4-phenyl-1H-benzo[b]diazepin-2(3H)-one.

  • Further purify the crude product by recrystallization.

Protocol 2: Characterization of Byproducts by LC-MS
  • Dissolve a small sample of the crude product in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • Use a suitable C18 column and a gradient elution method with mobile phases such as water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Analyze the mass spectra of the separated peaks to determine the molecular weights of the components, including the desired product and any byproducts.

  • Compare the observed molecular weights with those of potential byproducts (e.g., open-chain intermediates, benzimidazoles).

Visualizations

Reaction Pathway and Potential Byproduct Formation

reaction_pathway OPD o-Phenylenediamine Intermediate Enamine Intermediate OPD->Intermediate + Reflux EOPP Ethyl 3-oxo-3-phenylpropanoate EOPP->Intermediate Product 4-phenyl-1H-benzo[b]diazepin-2(3H)-one Intermediate->Product Cyclization - EtOH, -H2O Byproduct Benzimidazole Byproduct Intermediate->Byproduct Alternative Cyclization

Caption: Synthetic route to 4-phenyl-1H-benzo[b]diazepin-2(3H)-one and a potential side reaction.

Troubleshooting Workflow

troubleshooting_workflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No step1 Verify Starting Material Purity check_yield->step1 Yes success Successful Synthesis check_purity->success No step4 Characterize Byproducts (NMR, LC-MS) check_purity->step4 Yes step2 Optimize Reaction Conditions (Temp, Time) step1->step2 step3 Consider Catalyst Addition step2->step3 step3->check_yield Re-run step5 Purify by Recrystallization/Chromatography step4->step5 step5->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Akkurt, M., et al. (2011). 4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2075–o2076. [Link]

  • Kalas, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]

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  • Unknown Author. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

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  • Akkurt, M., et al. (2012). 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3356. [Link]

  • Benelbaghdadi, M., et al. (2021). Reaction of 4-phenyl-1H-[10][11]benzodiazepin-2(3H)-one (1) with 3-formylchromone (2). Journal of Chemical Research, 45(1-2), 173-178. [Link]

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  • Kim, K., et al. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-378. [Link]

  • Akkurt, M., et al. (2012). 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one. PubMed. [Link]

  • Mbatia, B., et al. (2015). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. ResearchGate. [Link]

  • Kolczewski, S., et al. (2010). Synthesis and characterization of 1,3-dihydro-benzo[b][11][12]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(23), 6969-74. [Link]

  • Unknown Author. (2014). Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one.
  • Benelbaghdadi, M., et al. (2018). Synthesis and Pharmacological Valorization of Derivatives of 4-Phenyl-1,5-Benzodiazepin-2-One. Advances in Pharmacological Sciences, 2018, 6042602. [Link]

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Technical Support Center: Synthesis of 4-Phenyl-1H-benzo[b]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important benzodiazepine scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and mechanistic insights to help you improve your reaction yields and product purity.

I. Understanding the Synthesis: Reaction Mechanism and Potential Pitfalls

The most common and direct route to 4-phenyl-1H-benzo[b]diazepin-2(3H)-one involves the condensation of o-phenylenediamine with a β-keto ester, typically ethyl benzoylacetate. While seemingly straightforward, this reaction is a competitive process where the formation of the desired seven-membered diazepine ring is often accompanied by the formation of more thermodynamically stable five- and six-membered heterocyclic side products.

Reaction Pathway and Competing Reactions

The reaction proceeds through a series of equilibria involving nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of ethyl benzoylacetate. The initial condensation can lead to different intermediates, which can then cyclize to form the desired benzodiazepine or undesired side products.

Reaction_Mechanism OPD o-Phenylenediamine Amide_Int Amide Intermediate (2-amino-N-(2-benzoylphenyl)acetamide) OPD->Amide_Int Nucleophilic Attack (Amide formation) Imine_Int Imine Intermediate OPD->Imine_Int Nucleophilic Attack (Imine formation) EBA Ethyl Benzoylacetate EBA->Amide_Int EBA->Imine_Int Product 4-Phenyl-1H-benzo[b]diazepin-2(3H)-one (Desired Product) Amide_Int->Product Intramolecular Cyclization (7-membered ring) Benzimidazole Benzimidazole Side Products Amide_Int->Benzimidazole Alternative Pathway Imine_Int->Benzimidazole Intramolecular Cyclization (5-membered ring) Quinoxalinone Quinoxalinone Side Product Imine_Int->Quinoxalinone Alternative Pathway

Figure 1: Competing reaction pathways in the synthesis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis, providing explanations and actionable solutions based on established chemical principles.

Q1: My reaction yield is consistently low, with a significant amount of starting material remaining.

A1: This issue often points to incomplete reaction, which can be caused by several factors:

  • Insufficient Reaction Time or Temperature: The condensation and cyclization steps may require more energy and time to proceed to completion.

    • Solution: Gradually increase the reaction temperature and monitor the reaction progress by thin-layer chromatography (TLC). Extending the reflux time can also drive the reaction forward. A known successful protocol involves refluxing in p-xylene for 2 hours[1].

  • Ineffective Catalyst: While the reaction can proceed without a catalyst, acidic or Lewis acid catalysts can significantly improve the rate of both the initial condensation and the subsequent cyclization.

    • Solution: Introduce a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) to your reaction mixture. The choice of catalyst can influence the product distribution, so it may require some optimization[2][3].

  • Solvent Choice: The polarity and boiling point of the solvent can impact reaction rates and equilibria.

    • Solution: Solvents with higher boiling points, such as xylene or toluene, are often preferred to provide the necessary energy for the reaction to proceed to completion.

Q2: I am observing a significant amount of a side product that has a similar polarity to my desired product, making purification difficult.

A2: The most common side products in this synthesis are benzimidazole derivatives, which arise from the reaction of o-phenylenediamine with the keto- and ester-carbonyl groups of ethyl benzoylacetate, leading to a more stable five-membered ring system.

  • Understanding the Formation: The formation of benzimidazoles is often favored at higher temperatures and under certain catalytic conditions. One study reported the formation of 1-alkyl-2-phenacylbenzimidazoles, 1-alkyl-2-phenylbenzimidazoles, and 1-alkyl-2-methylbenzimidazoles as side products when reacting N-alkyl-o-phenylenediamine with ethyl benzoylacetate in hot xylene[4].

  • Solution:

    • Temperature Control: While a high temperature is needed to drive the reaction, excessive heat can favor the formation of benzimidazole byproducts. Find the optimal temperature where the desired product is formed at a reasonable rate without significant side product formation.

    • Stoichiometry: Using a slight excess of the β-keto ester can sometimes favor the formation of the desired benzodiazepine.

    • Purification Strategy: If benzimidazole formation is unavoidable, purification can be achieved by column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexane is a good starting point for separation. Due to the potential for similar polarities, careful optimization of the eluent system is crucial.

Q3: My final product is contaminated with a colored impurity, and I'm unsure of its identity.

A3: The formation of colored impurities can be due to oxidation of the starting materials or intermediates, or the formation of highly conjugated side products like quinoxalinones. Quinoxalinones can be formed from the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds, which can arise from side reactions of the β-keto ester.

  • Minimizing Formation:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

    • Purity of Starting Materials: Ensure that your o-phenylenediamine and ethyl benzoylacetate are pure and free from colored impurities.

  • Removal of Impurities:

    • Recrystallization: Recrystallization from a suitable solvent, such as benzene or ethanol, can be effective in removing colored impurities and isolating the desired product as a crystalline solid[1].

    • Activated Carbon: Treatment of the crude product solution with activated carbon can help to adsorb colored impurities before crystallization.

III. Frequently Asked Questions (FAQs)

Q: What is the expected yield for this synthesis?

A: With an optimized protocol, yields of up to 90% have been reported[1]. However, yields can vary significantly depending on the reaction conditions and the purity of the starting materials.

Q: What is the best way to monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the final product. The spots can be visualized under UV light.

Q: Can I use a different β-keto ester?

A: Yes, other β-keto esters can be used, which will result in different substituents at the 4-position of the benzodiazepine ring. The reactivity of the β-keto ester may influence the optimal reaction conditions.

Q: My product appears to be an oil, not a solid. What should I do?

A: 4-Phenyl-1H-benzo[b]diazepin-2(3H)-one is a solid at room temperature. If you obtain an oil, it is likely that your product is impure. Attempt to purify it using column chromatography. If the purified product is still an oil, it may indicate that an unexpected reaction has occurred, and further characterization (e.g., NMR, mass spectrometry) is necessary.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-1H-benzo[b]diazepin-2(3H)-one

This protocol is adapted from a high-yield procedure reported in the literature[1].

Materials:

  • o-Phenylenediamine (10.8 g, 0.1 mol)

  • Ethyl benzoylacetate (23.12 g, 0.12 mol)

  • p-Xylene (100 mL)

  • Benzene (for recrystallization)

Procedure:

  • To a stirred, boiling solution of o-phenylenediamine in p-xylene, add ethyl benzoylacetate dropwise.

  • Reflux the reaction mixture for 2 hours.

  • Allow the reaction mixture to cool to room temperature and let it stand for 24 hours.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from benzene to obtain colorless rods of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one.

Expected Yield: ~90%

Protocol 2: Purification by Column Chromatography

If significant side products are formed, column chromatography is recommended for purification.

Materials:

  • Crude reaction mixture

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified 4-phenyl-1H-benzo[b]diazepin-2(3H)-one.

V. Data Summary

ParameterRecommended ConditionRationalePotential Issues if Deviated
Solvent p-Xylene, TolueneHigh boiling point to drive the reaction to completion.Lower boiling point solvents may lead to incomplete reaction.
Temperature RefluxProvides sufficient activation energy for condensation and cyclization.Too low: slow or incomplete reaction. Too high: increased side product formation.
Reactant Ratio Slight excess of ethyl benzoylacetateMay favor the desired reaction pathway.Large excess may complicate purification.
Catalyst None (thermal) or catalytic acidAcid catalysts can accelerate the reaction.Incorrect catalyst or loading can promote side reactions.
Reaction Time 2-24 hoursAllows for the reaction to proceed to completion.Too short: incomplete reaction. Too long: potential for degradation or side reactions.

VI. Mechanistic Insights: Visualizing the Pathways

To provide a deeper understanding of the reaction, the following diagrams illustrate the proposed mechanisms for the formation of the desired benzodiazepine and the common benzimidazole side product.

Benzodiazepine_Formation cluster_0 Formation of 4-Phenyl-1H-benzo[b]diazepin-2(3H)-one A 1. Nucleophilic attack of o-phenylenediamine on the ester carbonyl of ethyl benzoylacetate. B 2. Formation of the amide intermediate (2-amino-N- (2-benzoylphenyl)acetamide). A->B C 3. Intramolecular nucleophilic attack of the second amino group on the ketone carbonyl. B->C D 4. Dehydration and cyclization to form the seven-membered diazepine ring. C->D

Figure 2: Proposed mechanism for the formation of the desired benzodiazepine product.

Benzimidazole_Formation cluster_1 Formation of Benzimidazole Side Products E 1. Nucleophilic attack of o-phenylenediamine on the ketone carbonyl of ethyl benzoylacetate. F 2. Formation of an imine intermediate. E->F G 3. Intramolecular nucleophilic attack of the second amino group on the ester carbonyl. F->G H 4. Cyclization and elimination of ethanol to form the more stable five-membered benzimidazole ring. G->H

Figure 3: Proposed mechanism for the formation of benzimidazole side products.

VII. References

  • Kumar, R., Chaudhary, P., Nimesh, S., & Chandra, R. (2021). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Molecular Diversity.

  • Acta Crystallographica Section E: Structure Reports Online. (2011). 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2075-o2076. [Link]

  • Pennini, R., Tajana, A., & Nardi, D. (1976). [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. Il Farmaco; edizione scientifica, 31(2), 120–125. [Link]

  • Hassan, M., Salah, H., & Ahmed, E. A. (2015). Reaction of 4-phenyl-1H-[2][5]benzodiazepin-2(3H)-one (1) with 3-formylchromone (2). ResearchGate. [Link]

  • Song, J., Bae, S., Lee, E., Cho, J., & Jung, D. (2020). Formation of Benzodiazepines and Pyrazinylquinoxalines from Aromatic and Heteroaromatic Ketones via Deoximation. Asian Journal of Chemistry, 32(7), 1676-1680.

  • Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.

  • El Hazzat, M., et al. (2011). 4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2075–o2076. [Link]

  • Sharma, P., & Kumar, A. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714. [Link]

  • Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(5), 5358-5368. [Link]

  • Baxendale, I. R., et al. (2012). Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. PLoS ONE, 7(7), e40424. [Link]

  • Sharma, P., & Kumar, A. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714.

  • Kolb, M., et al. (2010). Synthesis and characterization of 1,3-dihydro-benzo[b][2][6]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(23), 6969-6974. [Link]

  • The Organic Chemistry Tutor. (2014, July 8). Claisen Condensation and ß-Keto Esters [Video]. YouTube. [Link]

  • Ghorai, M. K., et al. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 19(12), 20914-20937. [Link]

  • Welsch, M. E., et al. (2013). Two step syntheses of fused quinoxaline-benzodiazepines and bis-benzodiazepines. Tetrahedron Letters, 54(33), 4443-4446. [Link]

  • Movassaghi, M., & Hill, M. D. (2013). One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. Organic Letters, 15(14), 3674-3677. [Link]

  • Sharma, P., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][2][4][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 629. [Link]

  • Guthrie, J. P. (1996). Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2, (8), 1699-1708.

  • Reddy, C. R., et al. (2013). Divergent Synthesis of (Benzo[b][2][6]diazepin‐2‐yl)phosphonates and (Quinoxalin‐2‐yl)methylphosphonates from Phosphoryl‐Substituted Conjugated Ynones. European Journal of Organic Chemistry, 2013(27), 6061-6065. [Link]

  • BenchChem. (2025). A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis. BenchChem.

  • Harris, P. A., et al. (2000). New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. The Journal of Organic Chemistry, 65(17), 5327-5337. [Link]

  • Yoon, T. P., & Jacobsen, E. N. (2005). Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters. Angewandte Chemie International Edition, 44(28), 466-468. [Link]

  • Abdulnabi, A. A., et al. (2023). Synthesis, Characterization, ADME Study and Antimicrobial Evaluation of New 1,2,3-triazole Derivatives of 2-phenyl benzimidazole. Al Mustansiriyah Journal of Pharmaceutical Sciences, 23(2), 1-13. [Link]

  • Google Patents. (1974). Derivatives of 1,4-benzodiazepin-2-one and methods for preparation thereof.

  • Sharma, P., & Kumar, A. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714. [Link]

  • Sharma, P., & Kumar, A. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714. [Link]

  • Papastergiou, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(10), 1141. [Link]

  • Kumar, A., & Kumar, S. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 11060-11075. [Link]

  • Proença, M. F., et al. (2012). Reaction of o-phenylenediamine with ethoxymethylene compounds. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Amino-N-(2-benzoyl-4-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Sharma, P., et al. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis, 5(3), 1-11.

  • Wang, Y., et al. (2015). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Organic Letters, 17(15), 3786-3789. [Link]

  • Li, J. T., et al. (2005). Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation. ResearchGate. [Link]

  • da Silva, A. B. F., et al. (2022). Dual Pathways, One Framework: Theoretical Insights into the Benzimidazole × Benzodiazepine Crossroads from o‑Phenylenediamine and 2‑Cyanoacrylate Derivatives. ACS Omega, 7(4), 3569-3577. [Link]

  • Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. ResearchGate. [Link]

  • Jiang, C., et al. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. ChemMedChem, 15(8), 705-715. [Link]

  • Koszelewski, D., et al. (2022). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Molecules, 27(15), 4984. [Link]

  • Coutts, I. G. C., & Southcott, M. R. (1990). Synthesis and Intramolecular Cyclization of N‐Substituted 2‐Amino‐4‐aryl‐4‐oxo‐2‐butenoic Acids. ResearchGate. [Link]

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Overcoming poor solubility of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Phenyl-1H-benzo[b]diazepin-2(3H)-one

A Guide for Researchers on Overcoming Poor Solubility in Experimental Assays

Welcome to the technical support center for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one and related benzodiazepine derivatives. As a Senior Application Scientist, I understand that promising compounds often present frustrating technical challenges. One of the most common hurdles is poor aqueous solubility, which can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2]

This guide is designed to provide you with both quick-reference FAQs and in-depth troubleshooting protocols to help you navigate these challenges. My goal is to explain the causality behind each experimental choice, ensuring you can generate reliable and reproducible data.

Section 1: Frequently Asked Questions (FAQs)

Q1: I dissolved my 4-phenyl-1H-benzo[b]diazepin-2(3H)-one in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer/cell media. What happened?

A: This is a classic sign of a compound "crashing out" of solution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, the compound's solubility dramatically decreases when the highly concentrated DMSO stock is diluted into an aqueous environment.[3] The key is to avoid shocking the compound with a sudden change in solvent polarity. A stepwise dilution or direct addition of a very small volume of stock into a larger, well-mixed volume of media can often prevent this.[4][5]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A: This is cell-line dependent, but a widely accepted general limit for most cell-based assays is a final DMSO concentration of less than 0.5% .[3] Some sensitive cell lines may show stress or altered gene expression even at 0.1%. It is critical to determine the tolerance of your specific cell line and to always include a "vehicle control" (media with the same final DMSO concentration as your treated samples) in your experiments.[3][6] High concentrations of DMSO can inhibit cell proliferation and even cause cytotoxicity.[6][7]

Q3: My screening results are highly variable and the compound's potency seems lower than expected. Could solubility be the cause?

A: Absolutely. Poor solubility is a primary cause of inaccurate and variable biological data.[2][5] If your compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and significantly lower than the nominal concentration you calculated.[5] This leads to an underestimation of potency (e.g., a higher IC50 value) and poor reproducibility.

Q4: Can I just sonicate my final solution to get the compound to dissolve?

A: Sonication can be a useful tool for dissolving fine precipitates, but it should be used with caution.[3][5] It can help create a more homogenous suspension, but it may not create a true solution. The compound could still exist as microscopic particles that are not bioavailable, and it may precipitate again over time. Gentle warming (e.g., 37°C) can also aid dissolution, but be mindful of the thermal stability of your compound.[3]

Section 2: In-Depth Troubleshooting & Solubilization Strategies

When facing solubility issues with a hydrophobic compound like 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, a systematic approach is required. Below is a decision workflow and detailed protocols for common solubilization strategies.

Decision Workflow for Solubility Enhancement

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer stock_check Step 1: Optimize Stock Solution & Dilution Protocol start->stock_check precip_after_dilution Does precipitation still occur? stock_check->precip_after_dilution cosolvent Step 2: Use Co-Solvents (e.g., Pluronic F-68) precip_after_dilution->cosolvent Yes end_success Success: Compound Solubilized Run Assay with Vehicle Controls precip_after_dilution->end_success No precip_with_cosolvent Still precipitating or assay interference observed? cosolvent->precip_with_cosolvent cyclodextrin Step 3: Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) precip_with_cosolvent->cyclodextrin Yes precip_with_cosolvent->end_success No precip_with_cd Still issues or concern about complexation kinetics? cyclodextrin->precip_with_cd surfactant Step 4: Use Surfactants (Biochemical Assays) (e.g., Tween-20, Triton X-100) precip_with_cd->surfactant Yes precip_with_cd->end_success No end_fail Consult Formulation Scientist: Advanced strategies may be needed (e.g., nano-formulations) surfactant->end_fail

Caption: A decision tree for addressing compound precipitation in assays.

Strategy 1: Optimizing DMSO Stock and Dilution

This should always be your first line of attack as it introduces the fewest confounding variables.

Causality: The core principle is to minimize the time the compound spends in an intermediate, unfavorable solvent environment. High concentrations of hydrophobic compounds can act as their own nucleation sites for precipitation. By keeping dilutions in 100% DMSO until the final step, you maintain a favorable solvent environment for as long as possible.[4]

Detailed Protocol: Serial Dilution in 100% DMSO

  • Prepare High-Concentration Master Stock: Prepare a 10 mM or 20 mM stock solution of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one in 100% sterile DMSO.[3] Ensure it is fully dissolved, using gentle vortexing or brief sonication if necessary.[3]

  • Perform Serial Dilutions in DMSO: Create your desired concentration range (e.g., for a dose-response curve) by performing serial dilutions in 100% DMSO. For example, to make a 2-fold dilution series, transfer 50 µL of your highest concentration stock into a new tube containing 50 µL of 100% DMSO, mix thoroughly, and repeat.[3][4]

  • Final "Spike" into Assay Medium: Add a small volume (e.g., 1-2 µL) of each DMSO dilution directly into the final assay volume (e.g., 1 mL of cell media or buffer) while vortexing or mixing.[4] This rapid dispersion is critical to prevent localized high concentrations that lead to precipitation.[5]

  • Crucial Control: Prepare a vehicle control by adding the same volume of 100% DMSO to a separate aliquot of your assay medium. This is essential to confirm that any observed biological effect is from your compound, not the solvent.[3]

Data Summary: Recommended DMSO Limits

Assay Type Typical Final DMSO Concentration Key Consideration
Cell-Based Assays < 0.5% (ideally ≤ 0.1%) Cell viability, membrane permeability, off-target effects.[6][8]
Enzyme/Biochemical Assays < 1-2% Protein denaturation, interference with detection signal.[8]

| Biophysical Assays (e.g., SPR) | < 5% (highly system dependent) | Can interfere with signal, check instrument guidelines.[8] |

Strategy 2: Utilizing Cyclodextrins

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They act as "molecular buckets" to encapsulate poorly soluble drug molecules, forming an inclusion complex.[10][11] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[9][12] This is a widely used and effective method for improving the solubility and bioavailability of benzodiazepines and other hydrophobic drugs.[13][14]

Diagram: Cyclodextrin Encapsulation

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug_node Hydrophobic Drug (e.g., Benzodiazepine) p1 drug_node->p1 water_node Aqueous Environment p2 water_node->p2 cd_node Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd_node->p1 complex_node Soluble Drug-CD Inclusion Complex p1->complex_node Encapsulation p2->complex_node Solubilization

Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing its solubility.

Detailed Protocol: Preparing a Drug-Cyclodextrin Complex

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.[13][14]

  • Prepare CD Solution: Prepare a concentrated solution of the cyclodextrin (e.g., 40% w/v HP-β-CD) in your assay buffer or water.

  • Add Compound: Add the powdered 4-phenyl-1H-benzo[b]diazepin-2(3H)-one directly to the cyclodextrin solution.

  • Facilitate Complexation: Mix the solution vigorously overnight at room temperature. Gentle heating (40-50°C) or sonication can accelerate the process.

  • Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Quantify Solubilized Drug: Carefully collect the supernatant. The concentration of your solubilized compound in this stock solution MUST be determined experimentally using a method like HPLC or UV-Vis spectroscopy. Do not rely on the theoretical concentration.

  • Assay and Control: Use this quantified stock for your experiments. Your vehicle control must be the same cyclodextrin solution without the drug.

Strategy 3: Using Surfactants (Primarily for Biochemical Assays)

Causality: Surfactants, or surface-active agents, are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[15][16] The hydrophobic tails of the surfactants form a core that can solubilize your hydrophobic compound, while the hydrophilic heads interface with the aqueous buffer.[17][18]

Commonly Used Surfactants and Considerations

Surfactant Type Typical Concentration Cautions
Tween-20 / Tween-80 Non-ionic 0.01% - 0.1% Generally mild and widely used.
Triton X-100 Non-ionic 0.01% - 0.1% Can interfere with some protein assays (e.g., BCA).

| SDS | Anionic | 0.01% - 0.1% | Potentially denaturing to proteins; use with extreme caution.[16] |

Protocol Note: This method is generally not suitable for cell-based assays as surfactants can disrupt cell membranes. For biochemical or enzyme assays, prepare your buffer with the desired surfactant concentration before adding your compound (from a DMSO stock). Always include a vehicle control containing both DMSO and the surfactant.

Section 3: Assay Validation: Ensuring Data Integrity

The goal of using a solubility enhancer is to enable accurate measurement of your compound's activity, not to introduce a new artifact. Rigorous controls are non-negotiable.

  • Vehicle Control: As mentioned in every protocol, this is the most critical control. It must contain every component of your final solution except the test compound (e.g., buffer + 0.5% DMSO + 1% HP-β-CD). This control tells you the baseline effect of your solubilization system.

  • Concentration Confirmation: For methods like cyclodextrin complexation, you must analytically confirm the final concentration of your solubilized compound.

  • Counter-Screening: If you observe an effect, consider performing a counter-screen. For example, if using a surfactant in an enzyme assay, test whether the surfactant alone affects enzyme activity.

  • Orthogonal Methods: If possible, try to confirm a result using two different solubilization methods. If a compound shows activity when solubilized with both DMSO and cyclodextrin, you can have much higher confidence in the result.

By systematically applying and validating these strategies, you can overcome the solubility challenges posed by 4-phenyl-1H-benzo[b]diazepin-2(3H)-one and generate the high-quality, reliable data needed to advance your research.

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Google Scholar.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 17, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2014). Touro Scholar. Retrieved January 17, 2026, from [Link]

  • Gould, S., & Scott, R. C. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(8), 2219. [Link]

  • Popovska, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(13), 3121. [Link]

  • Li, P., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(10), 3785–3804. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • What effects does DMSO have on cell assays? (2017). Quora. Retrieved January 17, 2026, from [Link]

  • Iversen, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology, 15(Suppl 1), S3. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Allied Journals. Retrieved January 17, 2026, from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon. Retrieved January 17, 2026, from [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments. Retrieved January 17, 2026, from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2022). Current Pharmaceutical Design, 28(1), 1-13. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2024). Biocompare. Retrieved January 17, 2026, from [Link]

  • Patel, M., et al. (2011). Preparation, characterization and in vitro dissolution study of Nitrazepam: Cyclodextrin inclusion complex. Journal of Young Pharmacists, 3(3), 195–203. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). Bates College. Retrieved January 17, 2026, from [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. (2021). Journal of Pharmaceutical Analysis, 11(4), 397–410. [Link]

  • 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • 4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2075–o2076. [Link]

  • Benzodiazepine Synthesis and Rapid Toxicity Assay. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Skolnick, P., et al. (1982). An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. European Journal of Pharmacology, 78(1), 133–136. [Link]

  • 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-3-hydroxy-1-methyl-5-phenyl-, trichloroacetate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Clobazam. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Clobazam-impurities. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

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Stability studies of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability studies on 4-phenyl-1H-benzo[b]diazepin-2(3H)-one. As specific stability data for this exact molecule is not extensively published, the principles outlined here are derived from the well-established chemistry of the 1,4-benzodiazepine class and are grounded in international regulatory guidelines. The methodologies and troubleshooting advice are designed to be robust, scientifically sound, and adaptable to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one?

The stability of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, like other benzodiazepines, is primarily influenced by four key environmental and chemical factors:

  • pH: The benzodiazepine structure contains a seven-membered diazepine ring with an amide and an imine (or azomethine) functional group. This ring is susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring-opening.[1][2] Acid catalysis can protonate the nitrogen atoms, facilitating nucleophilic attack, while base catalysis can proceed via hydroxyl ion attack on the carbonyl carbon.

  • Light (Photostability): Many benzodiazepines are known to be photolabile.[3][4] Exposure to UV or even visible light can provide the energy needed to induce photochemical degradation, leading to complex reaction pathways and the formation of various degradation products.[3][5] This is a critical parameter to investigate, as outlined in ICH guideline Q1B.[6]

  • Temperature (Thermal Stability): Elevated temperatures accelerate the rate of chemical degradation.[7][8] While some benzodiazepines like diazepam show minimal degradation at high ambient temperatures over several months, others can be more sensitive.[9][10][11] Stress testing at high temperatures is essential to understand the degradation profile and ensure the analytical methods are stability-indicating.[12]

  • Oxidation: The molecule may be susceptible to oxidative stress. The presence of oxidizing agents, such as peroxides, or even atmospheric oxygen (especially in the presence of light or metal ions) can lead to the formation of N-oxides or other oxidative degradation products.

Q2: What are the recommended long-term storage conditions for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one as a solid drug substance?

For a new drug substance where full stability data is not yet available, it is prudent to store it under controlled conditions that minimize potential degradation. Based on general best practices and ICH guidelines, the following is recommended:

  • Temperature: Store in a controlled environment, typically at 2-8°C. For longer-term storage, -20°C may be considered. Avoid repeated freeze-thaw cycles. Terms like "room temperature" should be avoided in favor of specific temperature ranges.[13]

  • Humidity: Store in a desiccated environment or with a desiccant, as moisture can facilitate hydrolysis.

  • Light: Protect from light at all times. Use amber vials or store the container in a light-blocking secondary container.

  • Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q3: When preparing solutions for my experiments, what solvents are recommended and are there any precautions?

The choice of solvent is critical for both the stability of the compound in solution and the integrity of the analytical method.

  • Recommended Solvents: Acetonitrile (ACN) and methanol (MeOH) are common choices for preparing stock solutions for chromatographic analysis due to their compatibility with reverse-phase HPLC. A mixture of organic solvent and water (e.g., ACN:water or MeOH:water) is often used to prepare working solutions.

  • Causality and Precautions:

    • pH of Water: When using aqueous solutions, the pH should be controlled and documented. Using buffered solutions (e.g., phosphate or acetate buffers) is highly recommended for hydrolysis studies to maintain a constant pH.[2][14]

    • Solution Stability: Benzodiazepine solutions can be less stable than the solid material. It is crucial to establish the short-term stability of your analytical solutions. Prepare fresh solutions daily or validate their stability over the intended period of use. Acidic conditions, in particular, may accelerate degradation even at room temperature.[3][14]

    • Light Exposure: Prepare solutions under low-light conditions (e.g., in a room with yellow lighting) and store them in amber glassware or vials wrapped in aluminum foil.

Troubleshooting Guide for Stability Studies

Problem 1: My mass balance in the forced degradation study is significantly below 90%. What are the likely causes and how can I fix this?

A poor mass balance suggests that not all components (the parent drug and all degradation products) are being accounted for by the analytical method. This is a common but critical issue in stability testing.

Possible Causes & Solutions:

  • Degradation Products Lack a Chromophore:

    • Explanation: The primary degradation pathway may lead to products that do not absorb UV light at the detection wavelength used for the parent compound. For instance, hydrolysis can break open the conjugated ring system, causing a significant shift in UV absorbance.

    • Solution: Use a photodiode array (PDA) or diode array detector (DAD) to analyze the stressed samples. A PDA detector acquires the full UV spectrum for each peak, allowing you to check for absorbance at different wavelengths and identify an optimal wavelength to see all components. If a suitable wavelength cannot be found, a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) is necessary.[15][16]

  • Formation of Volatile or Insoluble Degradants:

    • Explanation: Degradation may produce volatile compounds that are lost during sample preparation or non-soluble products that precipitate out of solution and are removed by filtration before analysis.

    • Solution: For volatility, consider using Gas Chromatography (GC-MS) for headspace analysis if suspected. For insolubility, visually inspect stressed samples before any filtration. If precipitation is observed, the experimental protocol may need to be modified to dissolve the degradants, or a different analytical approach may be needed.

  • Co-elution of Degradation Products:

    • Explanation: Your HPLC method may not have sufficient resolving power, causing a degradation product to co-elute with the parent peak or another degradant. This can lead to inaccurate quantification.

    • Solution: Evaluate the peak purity of the parent compound in stressed samples using a PDA or MS detector. If peak purity fails, the HPLC method must be re-developed to resolve the co-eluting species. This can involve changing the column, mobile phase composition, gradient slope, or temperature.

Problem 2: I am seeing rapid and excessive degradation (>50%) in my acid hydrolysis study, even with mild acid and short exposure times. How can I achieve the target degradation of 5-20%?

Possible Causes & Solutions:

  • High Susceptibility to Acid Hydrolysis:

    • Explanation: The diazepine ring is known to be labile in acidic conditions.[14][17] The rate of hydrolysis is highly dependent on the acid concentration and temperature.

    • Solution: Systematically reduce the severity of the stress conditions.

      • Lower the Temperature: Conduct the study at room temperature or even refrigerated conditions (5°C) instead of elevated temperatures (e.g., 60-80°C).

      • Reduce Acid Concentration: Decrease the normality of the acid. If 0.1 N HCl is too strong, try 0.01 N or even 0.001 N HCl.

      • Shorten Exposure Time: Reduce the incubation time significantly. Take time points at very early intervals (e.g., 15 min, 30 min, 1 hr) to capture the initial degradation profile.

  • Experimental Workflow:

    • Explanation: The degradation reaction must be effectively stopped at the designated time point. If the quenching step is not immediate or complete, the degradation will continue, leading to artificially high results.

    • Solution: Ensure immediate and stoichiometric neutralization of the acid with a base (e.g., NaOH) at the end of the incubation period. Validate that the neutralized sample is stable until the time of analysis.

Problem 3: My photostability study results are inconsistent. What are the critical parameters I need to control?

Possible Causes & Solutions:

  • Inadequate Light Source Control:

    • Explanation: The intensity and spectral output of the light source must be consistent and compliant with regulatory guidelines. ICH Q1B specifies the required illumination and UV energy exposure.[12][18]

    • Solution: Use a validated photostability chamber that provides controlled light (e.g., a Xenon lamp with appropriate filters) and UV exposure. The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours per square meter.

  • Lack of a Dark Control:

    • Explanation: It is impossible to distinguish between photodegradation and thermal degradation without a proper control. The temperature inside a photostability chamber can increase, leading to thermal degradation that is misattributed to light exposure.

    • Solution: Always include a "dark control" sample, which is wrapped in aluminum foil to completely block light but placed inside the photostability chamber alongside the exposed sample. This allows you to directly subtract any thermal degradation from the total degradation observed in the light-exposed sample.

  • Sample Presentation:

    • Explanation: The physical form of the sample (solid vs. solution), the solvent used, and the container can all impact the results.

    • Solution: Test the compound in both the solid state and in solution, as degradation pathways can differ. The container should be chemically inert and allow for maximum light penetration (e.g., quartz cuvettes or thin layers of solid on a glass plate). Ensure the sample is spread in a thin layer to provide uniform exposure.

Data Presentation and Experimental Protocols

Table 1: Recommended Starting Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl60°C2, 8, 24 hours5-20%
Base Hydrolysis 0.1 N NaOH60°C2, 8, 24 hours5-20%
Oxidation 3% H₂O₂Room Temp8, 24, 48 hours5-20%
Thermal 80°C (Dry Heat)N/A1, 3, 7 days5-20%
Photolytic ICH Q1B Option 2AmbientN/ADetectable Change

Note: These are starting points. Conditions must be adjusted based on the observed lability of the molecule.

Protocol: General Forced Degradation Workflow
  • Prepare Stock Solution: Accurately weigh the 4-phenyl-1H-benzo[b]diazepin-2(3H)-one and dissolve it in a suitable solvent (e.g., acetonitrile) to make a concentrated stock solution (e.g., 1 mg/mL).

  • Apply Stress: For each stress condition, dilute the stock solution with the appropriate stressor (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) in a volumetric flask. For thermal and photolytic studies, apply the stress to both solid and solution samples.

  • Incubate: Place the samples under the specified conditions (e.g., in a water bath, oven, or photostability chamber). Include a "time zero" sample and control samples (e.g., unstressed, dark control).

  • Quench Reaction: At each time point, withdraw an aliquot of the stressed solution and immediately stop the degradation. For acid/base hydrolysis, neutralize with an equimolar amount of base/acid. For other conditions, cool the sample to room temperature.

  • Dilute and Analyze: Dilute the quenched sample to the target analytical concentration with the mobile phase. Analyze by a validated, stability-indicating HPLC method, preferably with PDA and/or MS detection.[19][20]

  • Evaluate Data: Calculate the percentage of parent compound remaining. Check for peak purity of the parent peak and determine the percent area of all degradation products. Calculate the mass balance.

Visualizations

Diagram 1: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions start_node Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 N HCl, 60°C) start_node->Acid Aliquot & Dilute Base Base Hydrolysis (0.1 N NaOH, 60°C) start_node->Base Aliquot & Dilute Oxid Oxidation (3% H2O2, RT) start_node->Oxid Aliquot & Dilute Photo Photolysis (ICH Q1B) start_node->Photo Aliquot & Dilute Therm Thermal (80°C) start_node->Therm Aliquot & Dilute process_node process_node condition_node condition_node analysis_node analysis_node end_node Evaluate Data (Purity, Degradation %, Mass Balance) Quench Quench Reaction (Neutralize / Cool) Acid->Quench At Time Points Base->Quench At Time Points Oxid->Quench At Time Points Photo->Quench At Time Points Therm->Quench At Time Points Analyze Analyze Samples (HPLC-PDA/MS) Quench->Analyze Dilute to Target Conc. Analyze->end_node

Caption: A typical experimental workflow for conducting forced degradation studies.

Diagram 2: Potential Degradation Sites on the Benzodiazepine Core

Caption: Key functional groups on the benzodiazepine scaffold susceptible to degradation.

References

  • The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Degradation of Benzodiazepines after 120 Days of EMS Deployment. PMC - NIH. Available at: [Link]

  • Q1A(R2) Guideline - ICH. ICH. Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Available at: [Link]

  • Degradation of benzodiazepines after 120 days of EMS deployment. PubMed - NIH. Available at: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]

  • Degradation of Benzodiazepines after 120 Days of EMS Deployment. Prehospital Emergency Care. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy. Available at: [Link]

  • Degradation of Benzodiazepines after 120 Days of EMS Deployment. ResearchGate. Available at: [Link]

  • Isolation and structural elucidation of degradation products of alprazolam: photostability studies of alprazolam tablets. PubMed. Available at: [Link]

  • (PDF) Evaluation of the short term photostability of alprazolam drug. ResearchGate. Available at: [Link]

  • Kinetic Investigation on the Degradation of Lorazepam in Acidic Aqueous Solutions by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]

  • Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. ResearchGate. Available at: [Link]

  • Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. PubMed. Available at: [Link]

  • Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). PubMed. Available at: [Link]

  • Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Available at: [Link]

  • Photochemical decomposition of 1,4-benzodiazepines. Semantic Scholar. Available at: [Link]

  • Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. PMC - PubMed Central. Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. ResearchGate. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Analytical Methods for Benzodiazepines. Scribd. Available at: [Link]

  • A LOOK AT CHARACTERISTICS OF BENZODIAZEPINES INDUCED PHOTOSENSITIVITY. Poster Presentation. Available at: [Link]

  • Benzodiazepine-induced photosensitivity reactions: A compilation of cases from literature review with Naranjo causality assessment. PubMed. Available at: [Link]

  • 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one. NIH. Available at: [Link]

  • Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. PubMed. Available at: [Link]

  • Reaction of 4-phenyl-1H-[7][9]benzodiazepin-2(3H)-one (1) with 3-formylchromone (2). ResearchGate. Available at: [Link]

  • 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one. PubMed. Available at: [Link]

  • 1-Phenyl-3H-2,3-benzodiazepin-4(5H)-one. PMC. Available at: [Link]

  • Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. PubMed. Available at: [Link]

  • 4,5-Dihydro-1-phenyl-1H-2,4-benzodiazepines: novel antiarrhythmic agents. PubMed. Available at: [Link]

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  • CAS No : 22316-24-1 | Product Name : Clobazam - Impurity B. Pharmaffiliates. Available at: [Link]

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Troubleshooting guide for the synthesis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

Technical Support Center: Synthesis of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one

This guide provides in-depth troubleshooting for the synthesis of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one, a key scaffold in medicinal chemistry. The primary synthetic route involves the condensation of o-phenylenediamine with a β-keto ester, typically ethyl benzoylacetate. While straightforward in principle, this reaction is often plagued by competing pathways and purification challenges. This document addresses the most common issues encountered in the laboratory, offering explanations grounded in reaction kinetics and thermodynamics, along with validated protocols to enhance yield and purity.

Core Reaction Pathway

The synthesis proceeds via the condensation of o-phenylenediamine with ethyl benzoylacetate. The reaction is typically catalyzed by acid and involves the formation of an initial enamine intermediate from one of the amino groups, followed by an intramolecular cyclization and dehydration to yield the seven-membered diazepine ring.

Reaction_WorkflowOPDo-PhenylenediamineReactantsOPD->ReactantsEBAEthyl BenzoylacetateEBA->ReactantsIntermediateEnamine IntermediateReactants->Intermediate+ Catalyst(e.g., Acetic Acid)- H₂OProduct4-phenyl-1H-benzo[b][1,5]diazepin-2(3H)-oneIntermediate->ProductIntramolecularCyclization- EtOH

Fig 1. General workflow for the synthesis of the target benzodiazepine.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction has stalled, showing low or no conversion of starting materials by TLC. What are the common causes?

A1: Failure to initiate the reaction typically points to issues with catalysis, reaction conditions, or reagent quality.

  • Causality: The initial condensation between the weakly nucleophilic aromatic amine and the keto-ester requires activation. An acid catalyst protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diamine.

  • Troubleshooting Steps:

    • Catalyst Check: The choice and amount of catalyst are critical. While various acids can be used, glacial acetic acid often serves as both a catalyst and a solvent, driving the reaction forward.[3] If using an inert solvent like toluene or xylene, ensure a catalytic amount of a strong acid (e.g., p-TsOH) or glacial acetic acid is present. Insufficient catalysis is a primary reason for reaction failure.

    • Temperature and Solvent: The reaction generally requires heat to overcome the activation energy for both the initial condensation and the subsequent cyclization. Refluxing in a suitable solvent is common. The choice of solvent can influence reaction rates; polar aprotic solvents can be effective, but high-boiling point solvents like toluene or xylene are often used to facilitate water removal via a Dean-Stark apparatus, which drives the equilibrium towards the product.[4]

    • Reagent Purity: o-Phenylenediamine is susceptible to air oxidation, often indicated by a darkening of the solid from off-white/tan to dark purple or black. Oxidized starting material will not react correctly and can introduce impurities. It is advisable to use freshly purified o-phenylenediamine (e.g., by recrystallization or sublimation) for best results.

ParameterRecommendationRationale
Catalyst Glacial Acetic Acid or p-Toluenesulfonic acid (p-TsOH)Provides necessary protonation to activate the carbonyl group for nucleophilic attack.
Solvent Toluene, Xylene, or Glacial Acetic AcidHigh-boiling solvents allow for effective water removal to drive the reaction equilibrium.
Temperature 80-140 °C (Reflux)Provides sufficient energy to overcome the activation barrier for cyclization.
Atmosphere Inert (Nitrogen or Argon)Minimizes the oxidation of o-phenylenediamine, a common cause of side reactions and low yield.
Q2: My reaction is messy. TLC shows multiple products, and the yield of the desired benzodiazepine is poor. What are the likely side products?

A2: This is the most prevalent issue in this synthesis. The formation of a complex mixture arises from competing cyclization pathways. The two most significant side products are the uncyclized enamine intermediate and a thermodynamically stable benzimidazole derivative.

  • Uncyclized Enamine Intermediate: This forms when the initial condensation occurs, but the subsequent intramolecular cyclization to form the seven-membered ring fails to proceed. This can be due to insufficient heating or steric hindrance. This intermediate can sometimes be isolated.[4]

  • Benzimidazole Formation: This is a major competing pathway. The reaction of o-phenylenediamines with carbonyl compounds is a classic route to benzimidazoles.[2] In this case, the enamine intermediate can undergo an alternative 5-exo-tet cyclization, followed by oxidation or elimination, to form the highly stable, aromatic 2-phenacyl-1H-benzo[d]imidazole. The formation of a five-membered aromatic ring is often thermodynamically more favorable than the formation of a seven-membered non-aromatic ring.[5]

Competing_Pathwayscluster_mainMain Reactioncluster_desiredDesired Pathwaycluster_sideSide ReactionStarto-Phenylenediamine +Ethyl BenzoylacetateIntermediateEnamine IntermediateStart->IntermediateProduct1,5-Benzodiazepine(7-membered ring)Intermediate->ProductIntramolecular Amide Formation(Kinetically controlled under mild conditions)SideProductBenzimidazole(5-membered ring)Intermediate->SideProductAlternative Cyclization & Oxidation(Thermodynamically favored,esp. at high temp/oxidative cond.)Protocol_Flowchartcluster_setup1. Reaction Setupcluster_reaction2. Reactioncluster_workup3. Work-up & Isolationcluster_purification4. PurificationACombine o-phenylenediamine (1 eq)and ethyl benzoylacetate (1.1 eq)in a round-bottom flask.BAdd solvent (Toluene or Acetic Acid)and catalyst (p-TsOH, 0.1 eq if using Toluene).A->BCEquip with a reflux condenser(and Dean-Stark trap if using Toluene).B->CDPurge the system with N₂ or Ar for 15 min.C->DEHeat the mixture to reflux (80-120°C)under the inert atmosphere.D->EFMonitor progress every 2-4 hours by TLC(e.g., 1:1 Hexane:EtOAc).E->FGStop heating when starting material is consumed(typically 6-12 hours).F->GHCool the reaction to room temperature.Product may precipitate.G->HIIf solvent is acidic (AcOH), neutralizewith saturated NaHCO₃ solution.H->IJExtract with an organic solvent(e.g., Ethyl Acetate or DCM).I->JKDry the organic layer (Na₂SO₄),filter, and concentrate in vacuo.J->KLPurify the crude solid byrecrystallization (e.g., from Ethanol)or column chromatography.K->L

Technical Support Center: Catalyst Selection for Efficient Synthesis of 1,5-Benzodiazepines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-benzodiazepines. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical aspects of catalyst selection and troubleshoot common issues encountered during the synthesis of this important class of heterocyclic compounds. Drawing from established literature and practical experience, this document provides in-depth, actionable advice to optimize your synthetic protocols.

Fundamentals of Catalyst Selection

The synthesis of 1,5-benzodiazepines, most commonly through the condensation of an o-phenylenediamine (OPD) with two equivalents of a ketone, is fundamentally an acid-catalyzed process. The catalyst's primary role is to activate the ketone's carbonyl group, facilitating nucleophilic attack by the amine groups of the OPD. Subsequent dehydration and cyclization steps lead to the desired seven-membered ring.[1][2]

Choosing the right catalyst is paramount for achieving high yields, minimizing reaction times, and ensuring product purity. Catalysts for this transformation can be broadly categorized as follows:

  • Brønsted Acids: Protonic acids that donate H⁺ to activate the carbonyl. Examples range from simple acids like acetic acid and p-toluenesulfonic acid (p-TsOH) to stronger superacids supported on solids like sulfated zirconia or silica sulfuric acid.[2][3]

  • Lewis Acids: Electron-pair acceptors that coordinate to the carbonyl oxygen, increasing its electrophilicity. This is the largest and most diverse class of catalysts used for this synthesis. Examples include metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃), metal halides (e.g., FeCl₃, YbCl₃), and other metal-based catalysts.[1][4][5][6]

  • Heterogeneous Catalysts: Solid-phase catalysts that offer significant advantages in terms of separation, recovery, and reusability.[4][7] This category includes zeolites (like H-MCM-22), clays (montmorillonite K10), metal-organic frameworks (MOFs), and various supported acids.[2][5][7][8]

The choice between these categories depends on factors such as substrate scope, desired reaction conditions (e.g., temperature, solvent), and process considerations like catalyst cost and recyclability.

Catalyst Selection Workflow

Below is a generalized workflow for selecting and optimizing a catalyst for your specific 1,5-benzodiazepine synthesis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Scale-up A Define Substrates (OPD & Ketone) B Select Catalyst Class (Lewis vs. Brønsted, Homo- vs. Heterogeneous) A->B Consider steric/electronic effects C Screen Common Catalysts (e.g., p-TsOH, Yb(OTf)3, Zeolite) B->C Based on literature precedents D Optimize Catalyst Loading (e.g., 1-10 mol%) C->D Identify promising candidates E Optimize Reaction Conditions (Solvent, Temperature, Time) D->E F Monitor Progress (TLC/LC-MS) Identify Byproducts E->F F->D Low conversion or side reactions G Verify Product Structure (NMR, MS) F->G Good conversion & selectivity H Test Catalyst Reusability (if heterogeneous) G->H I Scale-up Reaction H->I

Caption: A workflow for catalyst selection and reaction optimization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 1,5-benzodiazepines, with a focus on catalyst-related solutions.

Q1: My reaction shows low or no conversion. What are the likely catalyst-related causes?

A1: Low conversion is a common issue that can often be traced back to the catalyst's activity or the reaction conditions.

  • Insufficient Catalyst Acidity: The chosen catalyst may not be acidic enough to efficiently activate the ketone, especially if the ketone is sterically hindered or electronically deactivated.

    • Solution: Switch to a stronger acid catalyst. If you are using a mild Brønsted acid like acetic acid, consider trying p-TsOH or a Lewis acid like Yb(OTf)₃. For very challenging substrates, solid superacids like sulfated tin oxide or heteropolyacids may be required.[7][9][10]

  • Catalyst Deactivation/Poisoning: Certain functional groups on your o-phenylenediamine or ketone substrates can coordinate strongly with the catalyst, effectively poisoning it. For instance, substrates with additional basic nitrogen atoms can neutralize Brønsted acids or bind irreversibly to Lewis acid sites.

    • Solution: Increase the catalyst loading. While typically 1-10 mol% is used, increasing it to 15-20 mol% can sometimes overcome partial poisoning.[3] Alternatively, choose a catalyst less susceptible to poisoning. For example, some heterogeneous catalysts with protected active sites may show better tolerance.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable time.

    • Solution: Perform a catalyst loading study. Start from a low loading (e.g., 1 mol%) and incrementally increase it (e.g., to 2, 5, 10 mol%) while monitoring the yield. Often, a plateau is reached where further increases in catalyst do not improve the yield.[11] For example, studies with H-MCM-22 showed a significant yield increase when catalyst weight was raised from 50 mg to 150 mg, after which the yield remained constant.[2][11]

  • Water in the Reaction: The condensation reaction produces water. In a closed system, this can establish an equilibrium that prevents the reaction from going to completion. Furthermore, water can deactivate many Lewis acids.

    • Solution: Use a Dean-Stark apparatus if your solvent forms an azeotrope with water (e.g., toluene). Alternatively, add molecular sieves to the reaction mixture. For solvent-free reactions, performing the reaction under a slight vacuum can help remove water as it forms.

Q2: I am observing significant side product formation. How can I improve selectivity?

A2: Side products typically arise from competing reaction pathways. Catalyst choice plays a crucial role in directing the reaction toward the desired 1,5-benzodiazepine product.

  • Formation of Bis-imine Intermediate: The primary intermediate is a diimine formed from the condensation of OPD with two ketone molecules.[1] If this intermediate does not cyclize efficiently, it may be observed as a major byproduct or lead to other decomposition products.

    • Causality & Solution: This often happens if the cyclization step is slow due to steric hindrance or if the catalyst is not effective at promoting the intramolecular cyclization. A catalyst with a good balance of Lewis and Brønsted acidity can be beneficial. Some studies suggest that zeolites like H-MCM-22 are highly selective, likely due to the defined acidic sites within their porous structure promoting the required conformation for cyclization.[2][12][13]

  • Self-Condensation of the Ketone: Aldol-type self-condensation of the ketone can occur, especially with enolizable ketones under strongly acidic or basic conditions at high temperatures.

    • Causality & Solution: This indicates that the reaction conditions are too harsh. Switch to a milder catalyst or lower the reaction temperature. Catalysts like phenylboronic acid or cerium(III) chloride have been shown to work under milder, refluxing conditions, which can minimize ketone self-condensation.[1][5]

  • Formation of Quinoxalines or Benzimidazoles: Under certain conditions, particularly with specific starting materials or in the presence of oxidants, alternative heterocyclic products can form.

    • Causality & Solution: This is less common in the standard OPD + ketone reaction but can be influenced by the catalyst. For example, some iron-based MOFs use molecular oxygen as a stoichiometric oxidant, which could potentially favor alternative pathways if not controlled.[8] Ensure your reaction is performed under an inert atmosphere (N₂ or Ar) if you suspect oxidation. Carefully verify your product structure using NMR and MS to confirm you are forming the desired benzodiazepine.[5]

Q3: My heterogeneous catalyst has lost activity upon reuse. What is the cause and how can I regenerate it?

A3: Loss of activity is a key concern for heterogeneous catalysts and can stem from several factors.

  • Leaching of Active Sites: The acidic species (e.g., metal ions or acid groups) may detach from the solid support and dissolve into the reaction medium.

    • Solution: Test the filtrate for catalytic activity. After filtering the catalyst, add fresh reactants to the filtrate and see if any reaction occurs. If it does, leaching is confirmed. To mitigate this, consider catalysts with more robust anchoring of the active sites, such as covalently bound sulfonic acid groups on silica or certain crystalline MOFs.[8]

  • Fouling of Catalyst Surface: Organic molecules (reactants, products, or polymers) can adsorb strongly onto the catalyst surface, blocking the active sites.

    • Solution: Regeneration is often possible by washing or calcination. A common procedure involves:

      • Filtering the catalyst after the reaction.

      • Washing thoroughly with a solvent that dissolves the adsorbed species (e.g., acetone, dichloromethane, or ethanol).

      • Drying the catalyst in a vacuum oven at a moderate temperature (e.g., 80-120 °C) to remove residual solvent.

      • For robust inorganic supports like zeolites or silica, calcination at high temperatures (e.g., 400-550 °C) in air can burn off stubborn organic residues. Always check the thermal stability of your specific catalyst before attempting calcination. Many nanocatalysts and MOFs are reusable for multiple cycles (5-10 times) with simple washing and drying.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism?

A1: The most accepted mechanism involves a series of acid-catalyzed condensation and cyclization steps.

G cluster_steps Reaction Pathway OPD o-phenylenediamine B Step 2: First Condensation OPD->B Ketone1 Ketone (R1-CO-R2) A Step 1: Carbonyl Activation Ketone1->A Ketone2 Ketone (R1-CO-R2) C Step 3: Second Condensation Ketone2->C Catalyst Catalyst (H⁺ or Lewis Acid) Catalyst->A A->B B->C Mono-imine Intermediate D Step 4: Intramolecular Cyclization C->D Di-imine Intermediate E Product: 1,5-Benzodiazepine D->E Enamine Tautomerization

Caption: Simplified mechanism for 1,5-benzodiazepine synthesis.

  • Carbonyl Activation: The acid catalyst activates the ketone's carbonyl group.

  • First Condensation: One amine group of the OPD attacks the activated carbonyl, and subsequent dehydration forms a mono-imine intermediate.

  • Second Condensation: The second amine group reacts with a second molecule of ketone to form a di-imine intermediate.[1]

  • Cyclization: An intramolecular reaction, often involving tautomerization to an enamine, leads to the formation of the seven-membered ring.[1]

Q2: Which catalysts work well under solvent-free conditions?

A2: Solvent-free, or "neat," conditions are highly desirable from a green chemistry perspective. Many solid acid catalysts are particularly effective under these conditions.

  • Montmorillonite K10 clay: A classic and inexpensive choice.[5]

  • Sulphated tin oxide: A solid superacid catalyst.[7]

  • Cu(II)-clay nanocatalyst: Reported to give excellent yields in very short reaction times (8-12 min).[7]

  • Sc(OTf)₃: A powerful Lewis acid that is also effective without a solvent.[4][5]

  • Volcanic ash: A novel, green heterogeneous acid catalyst.[7]

These reactions are often facilitated by gentle heating (e.g., 60-130 °C) or microwave irradiation to create a molten state for the reactants.[5][7]

Q3: How do substituents on the reactants affect catalyst choice?

A3: The electronic and steric nature of substituents on both the o-phenylenediamine and the ketone can significantly impact the reaction.

  • Electron-Withdrawing Groups (EWGs) on the OPD (e.g., -NO₂, -Cl) decrease the nucleophilicity of the amine groups, slowing down the initial condensation step. To overcome this, a more powerful catalyst, such as a strong Lewis acid (e.g., Ga(OTf)₃) or higher temperatures, may be necessary.[5]

  • Electron-Donating Groups (EDGs) on the OPD (e.g., -CH₃, -OCH₃) increase the amine nucleophilicity, facilitating the reaction. Milder catalysts and conditions are often sufficient.

  • Steric Hindrance on the ketone (e.g., using di-isopropyl ketone vs. acetone) can slow the reaction. Catalysts with smaller, more accessible active sites may be more effective. The presence of substituents on the diamine or ketones generally does not affect the selectivity of the product, but it can influence the reaction rate and yield.[7]

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts reported in the literature for the synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine from o-phenylenediamine and acetone, providing a comparative snapshot.

CatalystCatalyst TypeConditionsTimeYield (%)Reference
Phenylboronic acid Homogeneous Lewis AcidAcetonitrile, Reflux2 h91%
H-MCM-22 Heterogeneous Brønsted AcidAcetonitrile, RT1-3 h87%[2]
Sulphated Tin Oxide Heterogeneous SuperacidSolvent-free, 80 °C30 min96%[7]
Sc(OTf)₃ Homogeneous Lewis AcidSolvent-free, RT15 min98%[4]
Volcanic Ash Heterogeneous Brønsted AcidSolvent-free, 130 °C20 min86%[7]
MOF-235 (Iron-based) Heterogeneous Lewis AcidO₂, Air-85-94%[8]

Experimental Protocols

Protocol 5.1: General Procedure using a Homogeneous Lewis Acid Catalyst (Sc(OTf)₃)

This protocol is adapted from methodologies demonstrating high efficiency under solvent-free conditions.[4][5]

  • To a 25 mL round-bottom flask, add o-phenylenediamine (1.0 mmol, 108 mg).

  • Add the ketone (e.g., acetone, 2.5 mmol, 0.18 mL). A slight excess of the ketone is often used.

  • Add the catalyst, Scandium(III) triflate (Sc(OTf)₃, 0.05 mmol, 24.5 mg, 5 mol%).

  • Stir the mixture vigorously at room temperature using a magnetic stir bar.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 2:8). The reaction is typically complete within 15-30 minutes.

  • Upon completion, dissolve the reaction mixture in dichloromethane (DCM) or ethyl acetate (10 mL).

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,5-benzodiazepine.

Protocol 5.2: Synthesis and Catalyst Reuse with a Heterogeneous Catalyst (H-MCM-22)

This protocol is based on the use of zeolites, which are known for their reusability and high selectivity.[2][13]

  • In a 50 mL round-bottom flask, combine o-phenylenediamine (1.0 mmol, 108 mg), the ketone (e.g., acetone, 2.5 mmol, 0.18 mL), and acetonitrile (10 mL) as the solvent.

  • Add the H-MCM-22 catalyst (150 mg).

  • Stir the suspension at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a sintered glass funnel to separate the solid catalyst.

  • Wash the recovered catalyst with acetonitrile (2 x 5 mL) and combine the filtrates.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product as described in Protocol 5.1.

  • Catalyst Regeneration: Take the recovered H-MCM-22 catalyst, wash it with ethyl acetate, and dry it in an oven at 100 °C for 2-3 hours. The regenerated catalyst can be used for subsequent runs.

References

Sources

Minimizing side reactions in the condensation of o-phenylenediamine and β-keto esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-benzodiazepines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with the condensation reaction between o-phenylenediamine (OPD) and β-keto esters. Our goal is to provide you with in-depth, field-proven insights to help you navigate common challenges, minimize side reactions, and optimize your product yields. This document is structured as a series of frequently asked questions and troubleshooting scenarios that directly address issues encountered in the lab.

Understanding the Core Reaction: A Balancing Act

The condensation of o-phenylenediamine with a β-keto ester is a powerful method for constructing the 1,5-benzodiazepine core, a privileged scaffold in medicinal chemistry.[1] The reaction, in essence, involves a delicate sequence of nucleophilic attacks and cyclization. The primary pathway involves the formation of an enamine intermediate from one of OPD's amino groups and the keto-carbonyl of the ester. This is followed by an intramolecular cyclization, where the second amino group attacks the ester carbonyl, ultimately leading to the seven-membered diazepine ring after dehydration.

However, this desired pathway is in constant competition with several potential side reactions. The key to a successful synthesis lies in understanding the mechanisms of these competing pathways and carefully selecting reaction conditions that kinetically and thermodynamically favor the formation of the 1,5-benzodiazepine.

Below is a diagram illustrating the main reaction landscape you are navigating.

G cluster_start Reactants cluster_products Potential Products reactants o-Phenylenediamine + β-Keto Ester benzodiazepine Desired Product: 1,5-Benzodiazepine reactants->benzodiazepine Desired Pathway (Lewis Acid, Controlled Temp.) benzimidazole Side Product: 2-Substituted Benzimidazole reactants->benzimidazole Phillips-Ladenburg Pathway (Brønsted Acid, High Temp.) claisen Side Product: Claisen Self-Condensation Product of β-Keto Ester reactants->claisen Self-Condensation (Strong Base) polymer Side Product: OPD Degradation/ Polymerization reactants->polymer Degradation (Air, Heat)

Caption: Competing reaction pathways in the condensation of OPD and β-keto esters.

Troubleshooting Guide & FAQs
Q1: My yield of the desired 1,5-benzodiazepine is low, and my main byproduct is a 2-substituted benzimidazole. What is happening and how can I fix it?

A1: This is the most common side reaction and is mechanistically known as the Phillips-Ladenburg benzimidazole synthesis. [2][3] It occurs when the β-keto ester first undergoes hydrolysis to its corresponding β-keto acid. The o-phenylenediamine then condenses with the carboxylic acid, cyclizes, and dehydrates to form the highly stable, five-membered benzimidazole ring.

Causality:

  • Catalyst Choice: Strong Brønsted acids (e.g., HCl, H₂SO₄) or even protic solvents under high heat can catalyze the hydrolysis of the ester functionality, pushing the reaction toward the benzimidazole pathway.

  • High Temperatures: Elevated temperatures provide the activation energy needed for both ester hydrolysis and the subsequent condensation-cyclization to the benzimidazole.

  • Presence of Water: Adventitious or intentionally added water in the reaction medium will favor hydrolysis of the β-keto ester.

Solutions to Favor Benzodiazepine Formation:

  • Switch to a Lewis Acid Catalyst: Lewis acids [e.g., Yb(OTf)₃, Sc(OTf)₃, InBr₃, Phenylboronic Acid] are highly effective.[4][5] They preferentially coordinate with and activate the more nucleophilic keto-carbonyl over the ester carbonyl. This activation facilitates the initial enamine formation required for the benzodiazepine pathway without significantly promoting ester hydrolysis.

  • Employ Heterogeneous Acid Catalysts: Solid acid catalysts like Montmorillonite K10, H-MCM-22, or silica sulfuric acid offer high selectivity for the 1,5-benzodiazepine.[4][6] Their advantages include easy separation (filtration), reusability, and often milder reaction conditions.

  • Control the Temperature: Many successful protocols operate at room temperature or with gentle heating (e.g., 80 °C).[4][6] Avoid aggressive refluxing unless your specific substrates require it and you have already optimized the catalyst.

  • Use Anhydrous Conditions: Ensure your solvent is dry and, if possible, run the reaction under an inert atmosphere (N₂ or Ar) to minimize water contamination.

Q2: I'm observing a dark, sticky, insoluble material forming in my reaction. What is it and how can I prevent its formation?

A2: This is almost certainly due to the degradation and/or polymerization of o-phenylenediamine. OPD is highly susceptible to oxidation, especially in the presence of air, light, and trace metals.[7] The initial oxidation products are highly colored and reactive, leading to complex polymeric materials.

Causality:

  • Reagent Quality: Using old or discolored (typically pink, brown, or black) o-phenylenediamine is a primary cause. The purity of OPD should be ≥99%.[8]

  • Atmosphere: Running the reaction open to the air allows for continuous oxidation of the diamine.

  • Excessive Heat: While some heat may be necessary, prolonged heating can accelerate degradation pathways. o-Phenylenediamine's thermal degradation can begin at temperatures as low as 150°C.[7][9]

Preventative Measures:

  • Purify the o-Phenylenediamine: If your starting material is not pristine white or off-white flakes/crystals, consider purifying it by recrystallization or sublimation before use.

  • Use an Inert Atmosphere: Assembling your reaction under a nitrogen or argon atmosphere is one of the most effective ways to prevent oxidative degradation.

  • Minimize Reaction Time: Optimize your conditions (catalyst loading, temperature) to complete the reaction as quickly as possible. Monitor by TLC to avoid unnecessarily long reaction times.

  • Degas Your Solvent: For particularly sensitive reactions, degassing the solvent by sparging with an inert gas before adding reagents can be beneficial.

Q3: My TLC shows several unidentified spots, and I suspect self-condensation of my β-keto ester. Is this possible?

A3: Yes, this is a classic side reaction known as the Claisen self-condensation .[10][11] It is particularly prevalent under basic conditions. The reaction involves the deprotonation of the acidic α-hydrogen of one ester molecule to form an enolate, which then attacks the ester carbonyl of a second molecule.

Causality:

  • Basic Conditions: The use of strong bases (e.g., sodium ethoxide, LDA) will strongly favor the Claisen condensation pathway. While not typically the primary choice for benzodiazepine synthesis, contamination or unintentional generation of basic species can trigger this reaction.

  • Catalyst Choice: Some catalysts or additives might have basic sites that can promote this side reaction.

Mitigation Strategies:

  • Use Acidic or Lewis Acidic Catalysts: The vast majority of modern, high-yielding protocols for 1,5-benzodiazepine synthesis employ acidic catalysts, which are incompatible with the Claisen condensation mechanism.[1][6][12]

  • Control Stoichiometry: While the standard stoichiometry is often 1 equivalent of OPD to 2-2.5 equivalents of the β-keto ester, using a very large excess of the ester could potentially increase the rate of its self-condensation.[4][5] Stick to the optimized stoichiometry reported in literature for your chosen catalytic system.

  • Avoid Basic Workups Until Reaction is Complete: Ensure the reaction has gone to completion before quenching or performing a basic workup, which could otherwise promote side reactions with unreacted starting material.

Q4: How do I select the optimal solvent and temperature for my specific substrates?

A4: Solvent and temperature selection are critical for controlling the reaction kinetics and selectivity. There is no single "best" condition; the optimal choice depends on the reactivity of your specific o-phenylenediamine and β-keto ester. However, clear trends can guide your decision-making.

Solvent Selection Insights: The choice of solvent can influence reaction rates and selectivity by stabilizing intermediates or transition states differently.[13] Polar aprotic solvents are often a good starting point.

SolventDielectric Constant (ε)Boiling Point (°C)Typical Performance & Rationale
Acetonitrile 37.582Excellent choice. A polar aprotic solvent that effectively dissolves the reactants and many Lewis acid catalysts. Often allows for reactions at room temperature with good yields.[5][6]
Methanol/Ethanol 32.7 / 24.565 / 78Good choice. Polar protic solvents that can participate in hydrogen bonding. Can be effective, but may require slightly elevated temperatures. May promote ester hydrolysis if conditions are too harsh.[14]
Toluene 2.4111Substrate-dependent. A non-polar solvent. Often used in conditions requiring higher temperatures and azeotropic removal of water.
Solvent-Free N/AN/AExcellent for "Green Chemistry". Reactants are mixed with a solid catalyst and heated. Often provides high yields and short reaction times with a simple workup.[4][12]

Temperature Optimization:

  • Start at Room Temperature: For a new set of substrates, always attempt the reaction at room temperature first, especially when using a highly active catalyst like H-MCM-22 or a triflate salt.[6]

  • Incremental Heating: If the reaction is sluggish at room temperature (monitor by TLC), increase the temperature incrementally to 50 °C, then to 80 °C.

  • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve yields by providing rapid, uniform heating.[4]

Optimized Experimental Protocol (Model Reaction)

This protocol is a representative example for the synthesis of 2,4-dimethyl-3H-1,5-benzodiazepine using H-MCM-22 as a recyclable, heterogeneous catalyst.[6][15]

Reagents:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Ethyl acetoacetate (2.2 mmol, 286.3 mg, 278 µL)

  • H-MCM-22 catalyst (100 mg)

  • Acetonitrile (4 mL, anhydrous)

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (108.1 mg).

  • Add the H-MCM-22 catalyst (100 mg).

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous acetonitrile (4 mL) via syringe, followed by ethyl acetoacetate (278 µL).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 10-20% Ethyl acetate in Hexane). The disappearance of the o-phenylenediamine spot indicates reaction completion (typically 1-2 hours).

  • Upon completion, filter the reaction mixture to recover the H-MCM-22 catalyst. The catalyst can be washed with ethyl acetate, dried in an oven, and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,5-benzodiazepine.

Troubleshooting Workflow

If you encounter issues, this logical workflow can help diagnose the problem and guide you to a solution.

G cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Low Yield or Impure Product analysis Analyze Crude Product (TLC, NMR, LC-MS) start->analysis benzimidazole Major Byproduct is Benzimidazole analysis->benzimidazole 5-membered ring byproduct polymer Dark Polymeric Material Observed analysis->polymer Insoluble residue sm High % of Unreacted Starting Material analysis->sm OPD/Ester remain other Other Side Products (e.g., Claisen) analysis->other Unidentified spots sol_benz 1. Switch to Lewis Acid Catalyst 2. Lower Reaction Temperature 3. Use Anhydrous Conditions benzimidazole->sol_benz sol_poly 1. Use Fresh/Purified OPD 2. Run Under Inert Atmosphere 3. Reduce Reaction Time/Temp polymer->sol_poly sol_sm 1. Increase Catalyst Loading 2. Increase Temperature 3. Increase Reaction Time sm->sol_sm sol_other 1. Ensure Acidic Conditions 2. Check Reagent Purity 3. Re-evaluate Stoichiometry other->sol_other

Caption: A logical workflow for troubleshooting common issues.

References
  • International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1,5-Benzodiazepines A Review. [Link]

  • Royal Society of Chemistry. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. [Link]

  • Science Publishing Group. (2019). Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]

  • Indian Academy of Sciences. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. [Link]

  • MDPI. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. [Link]

  • Royal Society of Chemistry. (2019). Exothermic laws applicable to the degradation of o-phenylenediamine in wastewater via a Fe3+/H2O2 homogeneous quasi-Fenton system. [Link]

  • National Center for Biotechnology Information. (2024). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). [Link]

  • ResearchGate. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]

  • International Journal of Chemical Studies. (2015). 1, 5-Benzodiazepines: A Review Update. [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • YouTube. (2014). Mechanism of the Claisen Self-Condensation to a Produce Beta-Ketoester. [Link]

  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]

  • National Center for Biotechnology Information. (2015). Influence of Solvents upon Diketopiperazine Formation of FPG8K. [Link]

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Validation & Comparative

A Comparative Guide to the In Vitro Antimicrobial Activity of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, diverse chemical scaffolds are being explored for their therapeutic potential. Among these, the benzodiazepine nucleus, a privileged structure in medicinal chemistry, has garnered attention not only for its well-established psychoactive properties but also for its emerging antimicrobial activities.[1][2][3] This guide provides a comprehensive validation framework for assessing the in vitro antimicrobial efficacy of a specific derivative, 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, and compares its potential activity with other relevant benzodiazepines and standard-of-care antibiotics.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-infective agents. The methodologies described herein are grounded in internationally recognized standards to ensure data integrity and reproducibility.

The Benzodiazepine Scaffold: An Unconventional Source of Antimicrobial Activity

Benzodiazepines are a class of compounds characterized by the fusion of a benzene ring and a diazepine ring.[4] While their primary mechanism of action in the central nervous system involves the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, anxiolytic, and anticonvulsant effects, their antimicrobial properties are thought to arise from different mechanisms, which are still under active investigation.[4][5] Several studies have reported that derivatives of 1,4- and 1,5-benzodiazepines exhibit significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][6][7][8] The antimicrobial potential of these compounds appears to be influenced by the nature and position of substituents on the benzodiazepine core.[6][7]

This guide focuses on 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, a 1,4-benzodiazepine derivative. We will outline the essential in vitro assays required to validate its antimicrobial profile and provide a comparative analysis with other reported benzodiazepine structures and conventional antibiotics.

Validating In Vitro Antimicrobial Activity: A Step-by-Step Methodological Framework

To ensure the scientific rigor and comparability of results, standardized protocols for antimicrobial susceptibility testing (AST) must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[9][10][11][12][13]

Preliminary Screening: The Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the sensitivity or resistance of a bacterium to an antimicrobial agent.[14][15][16] It is a valuable initial screening tool due to its simplicity and cost-effectiveness.

Principle: A paper disk impregnated with a known concentration of the test compound (4-phenyl-1H-benzo[b]diazepin-2(3H)-one) is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound inhibits the growth of the microorganism, a clear zone of inhibition will appear around the disk after incubation.[15][17][18] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Experimental Workflow for Disk Diffusion:

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate MHA plate with bacterial suspension to create a lawn start->inoculate media Prepare Mueller-Hinton Agar (MHA) plates media->inoculate disks Impregnate sterile paper disks with test compound place_disks Aseptically place impregnated disks on the agar surface disks->place_disks inoculate->place_disks incubate Incubate plates under optimal conditions (e.g., 37°C for 18-24h) place_disks->incubate measure Measure the diameter of the zone of inhibition (in mm) incubate->measure interpret Interpret results based on zone diameter (Susceptible, Intermediate, Resistant) measure->interpret

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Detailed Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a pure, overnight culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[14][16]

  • Disk Application: Aseptically apply the paper disks impregnated with 4-phenyl-1H-benzo[b]diazepin-2(3H)-one onto the inoculated agar surface. Ensure the disks are at least 24 mm apart and gently press them down to ensure complete contact with the agar.[15][18] Include positive control disks (e.g., ciprofloxacin, ampicillin) and a negative control disk (impregnated with the solvent used to dissolve the test compound).[19][20]

  • Incubation: Invert the plates and incubate them at 35-37°C for 18-24 hours.[17]

  • Result Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts, although for novel compounds, the zone diameter provides a qualitative measure of activity.[13]

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism in vitro.[21][22]

Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are observed for turbidity (an indicator of bacterial growth). The lowest concentration of the compound that shows no visible growth is the MIC.[21][23]

Experimental Workflow for MIC Determination:

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis compound_prep Prepare serial two-fold dilutions of the test compound in a 96-well plate inoculate Inoculate each well (except sterility control) with the bacterial suspension compound_prep->inoculate inoculum_prep Prepare standardized bacterial inoculum and dilute to final concentration inoculum_prep->inoculate controls Include growth control (no compound) and sterility control (no bacteria) wells inoculate->controls incubate Incubate the microtiter plate under appropriate conditions controls->incubate read_mic Visually inspect for turbidity and determine the lowest concentration with no growth (MIC) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[23][24]

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the disk diffusion method and dilute it in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[25]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only, no inoculum) to ensure the viability of the bacteria and the sterility of the medium, respectively.[21]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21][22]

Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[26][27][28] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) agents.

Principle: Following the determination of the MIC, an aliquot from the wells showing no visible growth is subcultured onto an agar medium that does not contain the test compound. The plates are incubated, and the number of surviving colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[26][29]

Detailed Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a kill of ≥99.9% of the initial bacterial inoculum.[26][27] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[28][29]

Comparative Analysis of Antimicrobial Activity

To contextualize the antimicrobial potential of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, its activity should be compared against a panel of relevant microorganisms, including both Gram-positive and Gram-negative bacteria, and potentially some fungal strains. The selection of comparator compounds is crucial for a meaningful evaluation.

Suggested Comparator Compounds:

  • Other Benzodiazepine Derivatives: Include other 1,4- and 1,5-benzodiazepine derivatives for which antimicrobial activity has been reported to establish structure-activity relationships.[6][7]

  • Standard Antibiotics: Use well-established antibiotics as positive controls. The choice of antibiotics will depend on the test organisms (e.g., Ampicillin or Vancomycin for Gram-positive bacteria, Ciprofloxacin or Gentamicin for Gram-negative bacteria).[30]

Data Presentation: The results should be summarized in clear, concise tables for easy comparison of MIC and MBC values.

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL) of Benzodiazepine Derivatives and Control Antibiotics

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Enterococcus faecalis (ATCC 29212)
4-phenyl-1H-benzo[b]diazepin-2(3H)-one Data to be determinedData to be determinedData to be determinedData to be determined
Benzodiazepine Derivative A (literature)ValueValueValueValue
Benzodiazepine Derivative B (literature)ValueValueValueValue
Ciprofloxacin0.25 - 1.00.008 - 0.030.25 - 1.00.5 - 2.0
Ampicillin0.25 - 1.04.0 - 16.0>641.0 - 4.0
Gentamicin0.12 - 1.00.25 - 1.00.5 - 2.04.0 - 16.0

Note: Values for control antibiotics are typical ranges and should be determined concurrently with the test compound.

Table 2: Bactericidal Activity (MBC in µg/mL) and MBC/MIC Ratio

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
4-phenyl-1H-benzo[b]diazepin-2(3H)-one S. aureusTBDTBDTBDTBD
E. coliTBDTBDTBDTBD
CiprofloxacinS. aureusValueValue≤4Bactericidal
E. coliValueValue≤4Bactericidal

TBD: To Be Determined

Conclusion and Future Directions

The validation of the in vitro antimicrobial activity of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one requires a systematic and standardized approach. The methodologies outlined in this guide, from initial screening with the disk diffusion assay to quantitative determination of MIC and MBC values, provide a robust framework for this evaluation. By comparing the activity of the target compound with other benzodiazepine derivatives and established antibiotics, researchers can gain valuable insights into its potential as a novel antimicrobial agent.

Positive results from these in vitro studies would warrant further investigation into the compound's mechanism of action against microbial cells, its spectrum of activity against a broader panel of clinical isolates (including resistant strains), and its cytotoxicity against mammalian cell lines to assess its therapeutic index. Such a comprehensive evaluation is essential for the progression of any new compound in the drug discovery pipeline.

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A Comparative Analysis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one and Other Anxiolytic Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Anxiolytic Drug Discovery

Anxiety disorders represent a significant global health concern, driving the continued search for novel therapeutic agents with improved efficacy and tolerability profiles. While classic benzodiazepines have long been a cornerstone of anxiolytic therapy, their clinical utility is often limited by side effects such as sedation, cognitive impairment, and the potential for dependence. This has spurred the development of new chemical entities, including novel benzodiazepine derivatives and agents targeting alternative neurotransmitter systems.

This guide provides a comparative study of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one , a novel benzodiazepine derivative, against three established anxiolytic agents with distinct mechanisms of action: diazepam , a classic benzodiazepine; buspirone , a serotonin 5-HT1A receptor partial agonist; and sertraline , a selective serotonin reuptake inhibitor (SSRI).

By examining their mechanisms of action, and preclinical efficacy in validated models of anxiety-like behavior, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts. We will delve into the causality behind experimental choices and present supporting data to facilitate an objective comparison.

Mechanisms of Anxiolytic Action: A Multi-Target Perspective

The anxiolytic effects of the compounds discussed in this guide are mediated by distinct molecular targets within the central nervous system. Understanding these mechanisms is fundamental to appreciating their differential pharmacological profiles.

GABAergic Modulation: The Benzodiazepine Approach

Classical benzodiazepines like diazepam, and by extension, derivatives such as 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, exert their anxiolytic effects by positively modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain[1].

Figure 1: Mechanism of GABAergic modulation by benzodiazepines.

Serotonergic Pathways: The Focus of Buspirone and Sertraline

Buspirone and sertraline represent two distinct approaches to modulating the serotonin (5-HT) system for anxiolytic purposes.

  • Buspirone: This agent is a partial agonist at the presynaptic 5-HT1A autoreceptors and a full agonist at postsynaptic 5-HT1A receptors. Its anxiolytic effect is primarily attributed to its action on presynaptic receptors, which leads to a reduction in the firing rate of serotonin neurons and, consequently, a decrease in serotonin release[3][4]. Buspirone also possesses a weak affinity for dopamine D2 receptors, acting as an antagonist, though the contribution of this activity to its anxiolytic effect is not fully established[5].

  • Sertraline: As a selective serotonin reuptake inhibitor (SSRI), sertraline blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron[6][7]. This leads to an increased concentration of serotonin in the synapse, enhancing its signaling to postsynaptic receptors. The therapeutic effects of SSRIs in anxiety are thought to involve long-term neuroadaptive changes resulting from this sustained increase in serotonergic neurotransmission[8].

Figure 2: Mechanisms of serotonergic modulation by buspirone and sertraline.

Preclinical Efficacy: A Comparative Look at Animal Models of Anxiety

To objectively compare the anxiolytic potential of these compounds, we turn to standardized preclinical models that are widely accepted for their predictive validity in identifying anxiolytic-like effects. The two primary models discussed here are the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test.

Experimental Protocols

Principle: This test is based on the innate aversion of rodents to open and elevated spaces. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior[6].

Apparatus:

  • A plus-shaped maze elevated 50-55 cm from the floor.

  • Two open arms (e.g., 30 cm long x 5 cm wide for mice) and two closed arms of the same dimensions but with 15 cm high walls[4].

  • The maze is typically made of a non-reflective material and evenly illuminated.

Procedure:

  • Acclimatize the animal to the testing room for at least 30-60 minutes prior to the test[4].

  • Administer the test compound or vehicle at the appropriate pretreatment time.

  • Place the animal in the center of the maze, facing an open arm[9].

  • Allow the animal to freely explore the maze for a 5-minute period[6].

  • Record the number of entries into and the time spent in the open and closed arms using video tracking software.

  • Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues[7].

Figure 3: Experimental workflow for the Elevated Plus Maze test.

Principle: This test is also based on the conflict between the exploratory drive of rodents and their aversion to brightly lit, open areas. The apparatus consists of a dark, enclosed compartment and a brightly illuminated compartment. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments[7][10].

Apparatus:

  • A box divided into a small, dark compartment (approximately one-third of the total area) and a larger, illuminated compartment[7].

  • An opening connects the two compartments.

  • The light compartment is brightly illuminated (e.g., 200-400 lux)[7].

Procedure:

  • Acclimatize the animal to the testing room for at least 30 minutes.

  • Administer the test compound or vehicle.

  • Place the animal in the center of the illuminated compartment[7].

  • Allow the animal to explore the apparatus freely for a 5-10 minute period[10].

  • Record the time spent in each compartment and the number of transitions between compartments using video tracking software.

  • Clean the apparatus thoroughly between trials[7].

Figure 4: Experimental workflow for the Light-Dark Box test.

Comparative Efficacy Data

The following tables summarize representative data from preclinical studies evaluating the anxiolytic-like effects of the compounds in the EPM and LDB tests. It is important to note that direct comparative studies are not always available, and results can vary based on experimental conditions such as animal strain and specific protocol parameters.

Table 1: Comparative Efficacy in the Elevated Plus Maze (EPM) Test

CompoundSpeciesDose (mg/kg, i.p.)Change in Time in Open ArmsChange in Open Arm EntriesReference
4-phenyl-2-trichloromethyl-3H-1,5-benzodiazepine hydrogen sulfate (PTMB) *Mouse1-10IncreasedIncreased[11]
Diazepam Mouse0.5-2.0IncreasedIncreased[8]
Buspirone Rat0.03-0.3 (p.o.)IncreasedIncreased[12]
Sertraline Mouse10Decreased (acute)Not specified[13]

Note: Data for a structurally similar compound to 4-phenyl-1H-benzo[b]diazepin-2(3H)-one is presented due to a lack of direct data.

Table 2: Comparative Efficacy in the Light-Dark Box (LDB) Test

CompoundSpeciesDose (mg/kg, i.p.)Change in Time in Light CompartmentChange in TransitionsReference
4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102) *MouseNot specifiedIncreasedIncreased[14]
Diazepam MouseNot specifiedIncreasedIncreased[15]
Buspirone Mouse3.16-17.8IncreasedNot specified[16]
Sertraline RatNot specifiedIncreased (chronic)Not specified[17]

Note: Data for a structurally similar compound to 4-phenyl-1H-benzo[b]diazepin-2(3H)-one is presented due to a lack of direct data.

Synthesis of Findings and Field-Proven Insights

The preclinical data presented above, while not from head-to-head comparative studies, allows for several key insights into the potential anxiolytic profile of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one and its standing relative to established agents.

  • 4-phenyl-1H-benzo[b]diazepin-2(3H)-one and its analogs demonstrate a classic benzodiazepine-like anxiolytic profile in preclinical models, increasing exploration of the aversive arms in both the EPM and LDB tests. This suggests positive allosteric modulation of the GABA-A receptor. The anxiolytic-like effects of a structurally similar compound, PTMB, were observed at doses of 1-10 mg/kg in mice[11]. Another analog, VBZ102, also showed increased time in the light compartment of the LDB test[14].

  • Diazepam consistently produces robust anxiolytic-like effects across both the EPM and LDB models, serving as a reliable positive control. Its efficacy is dose-dependent, with anxiolytic effects typically observed in the 0.5-2.0 mg/kg range in mice[8].

  • Buspirone exhibits a more complex preclinical profile. While it has shown anxiolytic-like effects in the EPM, particularly at lower doses (0.03-0.3 mg/kg, p.o. in rats), some studies have reported inconsistent or even anxiogenic-like effects[12][18]. In the LDB test, anxiolytic-like activity has been observed at higher doses (3.16-17.8 mg/kg, i.p. in mice)[16]. This variability may be attributed to its dual action as a partial agonist at presynaptic and full agonist at postsynaptic 5-HT1A receptors, as well as its dopaminergic activity.

  • Sertraline , as an SSRI, demonstrates a distinct temporal profile. Acute administration in the EPM has been shown to be anxiogenic, decreasing time spent in the open arms[13]. However, chronic administration is associated with anxiolytic-like effects in the LDB test, which aligns with the delayed onset of therapeutic action observed clinically[17].

Conclusion and Future Directions

This comparative guide highlights the distinct pharmacological profiles of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one and other major classes of anxiolytic agents. The available preclinical data for structurally similar compounds suggest that 4-phenyl-1H-benzo[b]diazepin-2(3H)-one possesses an anxiolytic-like profile consistent with its classification as a benzodiazepine derivative.

For researchers and drug development professionals, the key takeaways are:

  • Mechanistic Diversity: The anxiolytic landscape is characterized by diverse mechanisms of action, each with its own set of advantages and limitations.

  • Preclinical Models as a Guide: The EPM and LDB tests are valuable tools for the initial screening and characterization of novel anxiolytic compounds. However, the interpretation of results must consider the specific mechanism of action of the test compound.

  • The Promise of Novel Benzodiazepines: The development of novel benzodiazepine derivatives like 4-phenyl-1H-benzo[b]diazepin-2(3H)-one holds the potential for improved therapeutic profiles, possibly through greater selectivity for specific GABA-A receptor subtypes, which could dissociate anxiolytic effects from sedation and other unwanted side effects.

Future research should focus on obtaining direct, head-to-head comparative data for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one against standard anxiolytics in a battery of behavioral and neurochemical assays. Furthermore, determining its binding affinity for different GABA-A receptor subunits will be crucial in elucidating its precise mechanism of action and predicting its clinical potential.

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  • Jones, B. J., et al. (1991). Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test. Pharmacology, biochemistry, and behavior, 40(4), 733–737. Retrieved from [Link]

  • [No Author]. (n.d.). The mouse light/dark box test. PubMed. Retrieved from [Link]

  • Fernández-Guasti, A., & Picazo, O. (1995). Diazepam, but not buspirone, induces similar anxiolytic-like actions in lactating and ovariectomized Wistar rats. Pharmacology, biochemistry, and behavior, 50(3), 351–356. Retrieved from [Link]

  • Hascoët, M., et al. (2001). The influence of buspirone, and its metabolite 1-PP, on the activity of paroxetine in the mouse light/dark paradigm and four plates test. European journal of pharmacology, 428(1), 75–83. Retrieved from [Link]

  • [No Author]. (n.d.). (PDF) Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. PubMed Central. Retrieved from [Link]

  • Lader, M., & Olajide, D. (1987). A comparison of buspirone, diazepam, and placebo in patients with chronic anxiety states. Journal of clinical psychopharmacology, 7(3), 148–153. Retrieved from [Link]

  • [No Author]. (n.d.). The serotonergic anxiolytic buspirone attenuates circadian responses to light. ResearchGate. Retrieved from [Link]

  • Vaidya, V. A., et al. (2005). Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action. Methods and findings in experimental and clinical pharmacology, 27(4), 227–235. Retrieved from [Link]

  • Atack, J. R., et al. (2005). Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513. British journal of pharmacology, 144(3), 357–366. Retrieved from [Link]

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  • Pellow, S., & File, S. E. (1986). An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone. Pharmacology, biochemistry, and behavior, 24(3), 525–529. Retrieved from [Link]

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  • Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature chemical biology, 8(5), 455–464. Retrieved from [Link]

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Structure-activity relationship (SAR) studies of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 4-Phenyl-1H-benzo[b]diazepin-2(3H)-one Derivatives

Introduction: The Versatile 1,5-Benzodiazepine Scaffold

Benzodiazepines represent a cornerstone class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2] The fusion of a benzene ring to a seven-membered diazepine ring creates a privileged scaffold that has been extensively explored, leading to drugs with anxiolytic, anticonvulsant, sedative, hypnotic, and muscle relaxant properties.[3][4][5] While 1,4-benzodiazepines are historically more famous, the 1,5-benzodiazepine core has emerged as a valuable pharmacophore in its own right, with derivatives exhibiting not only central nervous system (CNS) effects but also antimicrobial, anti-inflammatory, and anticancer activities.[3][6][7][8][9]

This guide focuses specifically on the structure-activity relationships (SAR) of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one derivatives. By systematically analyzing how chemical modifications at various positions of this core structure influence pharmacological activity, we can derive critical insights for the rational design of new therapeutic agents. This analysis is grounded in experimental data from diverse studies, providing a comparative framework for researchers in drug discovery and development.

The Core Scaffold: A Foundation for Diversity

The fundamental structure of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one provides a semi-rigid framework with multiple points for chemical modification. Understanding the numbering of this system is crucial for interpreting SAR data.

Figure 1: Core Structure of 4-phenyl-1,5-benzodiazepin-2-one.

General Synthetic Strategy

The 4-phenyl-1H-benzo[b]diazepin-2(3H)-one scaffold is typically synthesized via a condensation reaction between an o-phenylenediamine and a β-keto ester, such as ethyl benzoylacetate. This straightforward approach allows for the introduction of diversity by using substituted starting materials.

G Figure 2: General Synthesis Workflow OPD Substituted o-Phenylenediamine Reaction Condensation Reaction (e.g., acid/base catalysis) OPD->Reaction BKE Substituted Ethyl Benzoylacetate BKE->Reaction Product 4-Phenyl-1H-benzo[b]diazepin-2(3H)-one Derivative Reaction->Product

Figure 2: Generalized synthesis of the benzodiazepine core.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The biological profile of these derivatives is highly dependent on the nature and position of various substituents. Minor structural changes can lead to significant shifts in activity, from CNS effects to anticancer or antimicrobial potency.[7]

Substitutions at the N1 Position

The N1 position is a primary site for modification, directly influencing the compound's polarity, lipophilicity, and steric profile.

  • Alkylation and Acylation: Introduction of small alkyl groups (e.g., ethyl) or acyl groups (e.g., benzoyl) has been explored. For instance, N1-benzoyl derivatives have shown notable anticonvulsant activity. In a study on anticancer derivatives, the addition of an ethyl group at N1 was a key modification in a series of 3-hydroxy-4-phenyl compounds.[10]

  • Long-Chain Derivatives: Attaching long alkyl chains to the N1 position was investigated to create surfactant-like molecules. While the parent 4-phenyl-1,5-benzodiazepin-2-one lacked sedative effects, these long-chain derivatives were found to possess them, suggesting that increased lipophilicity can facilitate CNS penetration and activity.[11][12][13]

  • Complex Heterocyclic Moieties: Linking larger heterocyclic systems, such as 5-substituted-1,3,4-thiadiazoles via an aminoacetyl linker, to the N1 position has been shown to produce potent anticonvulsant agents. Compounds from this series provided up to 80% protection in a pentylenetetrazole (PTZ)-induced seizure model.

Substitutions at the C3 Position

The C3 position of the diazepine ring offers another vector for modification, often involving the introduction of polar groups.

  • Hydroxyl and Alkoxy Groups: The presence of a hydroxyl (-OH) group at the C3 position, as seen in (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, was associated with promising antiproliferative activity against cancer cell lines.[8][10] Further modification of this hydroxyl to an ethoxy (-OCH2CH3) group was also explored in the same study, demonstrating that this position is critical for tuning anticancer effects.[10] For related 1,4-benzodiazepines, polar groups at C3 are known to retain activity and often lead to shorter half-lives.[14]

Substitutions on the Fused Benzene Ring (Positions 7 and 8)

Modifications to the fused benzene ring are a classic strategy in benzodiazepine design, particularly for modulating CNS activity.

  • Electron-Withdrawing Groups: In traditional 1,4-benzodiazepines, an electron-withdrawing group (e.g., -Cl, -NO2) at position 7 is considered essential for anxiolytic and anticonvulsant activity.[14][15] This principle likely extends to the 1,5-benzodiazepine series, where such groups can enhance binding to target receptors like the GABA-A receptor.[16]

  • Methyl Groups: In contrast to the typical electron-withdrawing substituents, a series of anticancer 1,5-benzodiazepines featured methyl groups at positions 7 and 8. These derivatives showed potent antiproliferative effects, suggesting that the SAR for anticancer activity differs significantly from that for CNS effects.[8][10]

  • Halogen Effects in Antimicrobial Activity: For a series of antimicrobial 1,5-benzodiazepines, the effect of substituents at the C8 position was found to follow the order: hydrogen > methyl > fluoro > bromine, indicating that bulky or highly electronegative groups at this position may be detrimental to antimicrobial potency.[7]

Substitutions on the C4-Phenyl Ring

The phenyl ring at the C4 position is a key pharmacophoric feature, and its substitution pattern can fine-tune receptor interactions and overall activity.

  • Halogen Substituents: For classic 1,4-benzodiazepines, halogen atoms (e.g., -F, -Cl) at the ortho (2') position of the C5-phenyl ring greatly increase activity. Conversely, substitutions at the meta (3') or para (4') positions tend to decrease or abolish activity.[14] While direct comparative data for the 4-phenyl-1,5-benzodiazepin-2-one series is less abundant, this established principle from the closely related 1,4-scaffold provides a strong rationale for prioritizing ortho-substituted phenyl analogs in future drug design campaigns.

Figure 3: Key SAR Insights Core 4-Phenyl-1,5-benzodiazepin-2-one Core N1 N1 Position (Alkylation, Acylation, Heterocycles) Core->N1 C3 C3 Position (Hydroxylation) Core->C3 C7_C8 C7/C8 Positions (Fused Ring) Core->C7_C8 C4_Ph C4-Phenyl Ring (Halogenation) Core->C4_Ph Act_CNS Modulates CNS Activity (Anticonvulsant, Sedative) N1->Act_CNS Act_Cancer Influences Anticancer Potency C3->Act_Cancer C7_C8->Act_CNS C7_C8->Act_Cancer

Figure 3: Logical relationships in the SAR of target derivatives.

Comparative Data Summary

The following table summarizes the SAR for different 4-phenyl-1H-benzo[b]diazepin-2(3H)-one derivatives, highlighting the impact of substitutions on their biological activity.

Derivative Class Substitution Position(s) Substituent Type Primary Biological Activity Key Finding Reference(s)
N1-Acyl/HeterocyclicN1Benzoyl, 5-substituted-1,3,4-thiadiazole-aminoacetylAnticonvulsantComplex heterocyclic moieties significantly enhance anticonvulsant protection in PTZ models.
N1-AlkylN1Long alkyl chainsSedativeIncreased lipophilicity introduces sedative properties not present in the parent compound.[11][12]
C3-HydroxyC3, C7, C8, N1-OH (at C3), -CH3 (at C7, C8), -H or -Ethyl (at N1)AnticancerThe 3-OH group is a key feature for antiproliferative activity against cancer cell lines.[8][10]
C8-SubstitutedC8H, -CH3, -F, -BrAntimicrobialActivity decreases with increasing size/electronegativity: H > CH3 > F > Br.[7]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides standardized protocols for key experimental procedures.

Protocol 1: General Synthesis of 4-Phenyl-1H-benzo[b]diazepin-2(3H)-one

This protocol describes a common method for synthesizing the core scaffold.

Materials:

  • o-Phenylenediamine

  • Ethyl benzoylacetate

  • Xylene or Toluene

  • Catalytic amount of p-toluenesulfonic acid (PTSA) or glacial acetic acid

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add equimolar amounts of o-phenylenediamine (e.g., 10 mmol) and ethyl benzoylacetate (10 mmol).

  • Add a suitable solvent such as xylene (50 mL) and a catalytic amount of PTSA.

  • Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of the water-ethanol azeotrope in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with a cold, non-polar solvent like hexane to remove impurities.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified 4-phenyl-1H-benzo[b]diazepin-2(3H)-one.

  • Characterize the final product using techniques such as FTIR, 1H-NMR, 13C-NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Evaluation of Anticonvulsant Activity (PTZ-Induced Seizure Model)

This protocol is a standard method for screening compounds for potential antiepileptic effects.

Animals:

  • Male Swiss albino mice (20-25 g)

  • Animals should be acclimatized for at least one week before the experiment.

Procedure:

  • Divide the mice into groups (n=6-8 per group): a control group, a standard drug group (e.g., Diazepam), and test compound groups at various doses.

  • Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle (e.g., saline with 1% Tween 80).

  • After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a convulsant dose of Pentylenetetrazole (PTZ) (e.g., 80 mg/kg, subcutaneously).

  • Immediately after PTZ administration, place each mouse in an individual observation cage.

  • Observe the mice for 30 minutes for the onset of clonic-tonic convulsions and mortality.

  • Record the latency (time to the first convulsion) and the number of animals protected from seizures in each group.

  • Analyze the data statistically. The percentage of protection against seizures is a key endpoint for evaluating the compound's efficacy.

Conclusion

The 4-phenyl-1H-benzo[b]diazepin-2(3H)-one scaffold is a highly versatile platform for the development of new therapeutic agents. The structure-activity relationship studies reveal distinct patterns for different biological activities.

  • For CNS activity , modifications at the N1 position to enhance lipophilicity or introduce specific interacting moieties, along with the classic inclusion of electron-withdrawing groups at C7 , appear to be the most promising strategies.

  • For anticancer activity , a different SAR profile emerges, where substitutions at the C3 position (e.g., -OH) and on the fused benzene ring (C7/C8 , e.g., methyl groups) are critical determinants of potency.

This comparative guide underscores the importance of a targeted approach to drug design. By understanding the specific structural requirements for each desired biological effect, researchers can more efficiently navigate the vast chemical space of benzodiazepine derivatives to discover novel and effective drug candidates.

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A Comparative Analysis of the Cytotoxic Profile of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one and Standard-of-Care Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cytotoxic effects of the novel compound 4-phenyl-1H-benzo[b]diazepin-2(3H)-one with established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. It is intended for researchers, scientists, and professionals in the field of drug development to provide a framework for evaluating novel chemical entities against current therapeutic options. This document emphasizes the rationale behind experimental design and provides detailed protocols for key in vitro cytotoxicity and apoptosis assays.

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer treatment is continually evolving, driven by the urgent need for more effective and less toxic therapeutic agents. While significant progress has been made with conventional chemotherapy, challenges such as drug resistance and severe side effects persist. This necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. Benzodiazepines, a class of compounds traditionally known for their psychoactive properties, have emerged as a promising area of anticancer research due to their diverse biological activities.[1][2][3] The core structure of benzodiazepines can be modified to generate derivatives with potent cytotoxic effects against various cancer cell lines.[4][5][6]

This guide focuses on 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, a member of the benzodiazepine family, as a potential anticancer agent. To rigorously assess its potential, we will compare its cytotoxic profile against three widely used and mechanistically distinct anticancer drugs:

  • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[7][][9]

  • Cisplatin: A platinum-based drug that forms covalent adducts with DNA, causing cross-linking and subsequent cell cycle arrest and apoptosis.[10][11][12][13]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.[14][15][16][17]

The comparative evaluation will be based on standardized in vitro cytotoxicity assays, which are fundamental in preclinical drug discovery for determining a compound's potency and mechanism of cell death.[18][19][20]

Mechanistic Insights: Diverse Approaches to Inducing Cancer Cell Death

Understanding the mechanism of action is crucial for developing targeted cancer therapies. Below is a comparative overview of the molecular mechanisms of the compounds discussed.

4-phenyl-1H-benzo[b]diazepin-2(3H)-one and its Derivatives

While the specific mechanism of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one is still under investigation, research on related benzodiazepine derivatives suggests several potential pathways for their anticancer activity. One prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[4] Other benzodiazepine derivatives have been shown to induce apoptosis through various other pathways, highlighting the versatility of this chemical scaffold.[6][21]

Established Anticancer Drugs

The mechanisms of doxorubicin, cisplatin, and paclitaxel are well-characterized and serve as benchmarks for evaluating novel compounds.

  • Doxorubicin: Its primary cytotoxic effect stems from its ability to intercalate into DNA, which inhibits the progression of topoisomerase II, an enzyme that unwinds DNA for replication.[] This leads to DNA strand breaks, activation of DNA damage response pathways, and ultimately apoptosis.[7] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to oxidative stress and cell death.[22]

  • Cisplatin: Upon entering the cell, cisplatin forms highly reactive aquated species that bind to the N7 position of purine bases in DNA, leading to intrastrand and interstrand crosslinks.[10][13] These DNA adducts distort the DNA helix, inhibit DNA replication and transcription, and trigger cell cycle arrest and apoptosis.[11][12]

  • Paclitaxel: Unlike drugs that inhibit tubulin polymerization, paclitaxel stabilizes microtubules, preventing their disassembly.[15][16] This leads to the formation of abnormal mitotic spindles, causing a prolonged arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[14][17][23]

Mechanisms_of_Action cluster_Benzodiazepine 4-phenyl-1H-benzo[b]diazepin-2(3H)-one cluster_Doxorubicin Doxorubicin cluster_Cisplatin Cisplatin cluster_Paclitaxel Paclitaxel BZD Benzodiazepine Derivative Tubulin Tubulin Polymerization Inhibition BZD->Tubulin [1] CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Doxo Doxorubicin DNA_Intercalation DNA Intercalation Doxo->DNA_Intercalation [4] ROS ROS Production Doxo->ROS [12] TopII Topoisomerase II Inhibition DNA_Intercalation->TopII [4] TopII->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis Cis Cisplatin DNA_Adducts DNA Adducts Cis->DNA_Adducts [3, 11] DNA_Adducts->CellCycleArrest Pacli Paclitaxel Microtubule_Stabilization Microtubule Stabilization Pacli->Microtubule_Stabilization [10, 14] Microtubule_Stabilization->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Comparative Mechanisms of Action.

Experimental Methodologies for Cytotoxicity Assessment

To ensure a robust and reliable comparison, a multi-faceted approach to cytotoxicity testing is essential. Here, we detail the protocols for two widely accepted assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.[18][20]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[24] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][25] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one and the standard anticancer drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with only medium as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[18][19] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released for each treatment condition and express it as a percentage of the maximum LDH release (from cells treated with a lysis buffer). Calculate the IC50 value.

Cytotoxicity_Assay_Workflow cluster_MTT MTT Assay cluster_LDH LDH Assay MTT_1 Cell Seeding & Treatment MTT_2 MTT Addition MTT_1->MTT_2 MTT_3 Formazan Solubilization MTT_2->MTT_3 MTT_4 Absorbance Reading (570 nm) MTT_3->MTT_4 Data_Analysis IC50 Determination MTT_4->Data_Analysis LDH_1 Cell Seeding & Treatment LDH_2 Supernatant Collection LDH_1->LDH_2 LDH_3 LDH Reaction LDH_2->LDH_3 LDH_4 Absorbance Reading (490 nm) LDH_3->LDH_4 LDH_4->Data_Analysis Apoptosis_Assay cluster_CellStates Cell Populations Live Live Cells (Annexin V-, PI-) Flow_Cytometer Flow Cytometer Analysis Live->Flow_Cytometer Early_Apoptotic Early Apoptotic Cells (Annexin V+, PI-) Early_Apoptotic->Flow_Cytometer Late_Apoptotic Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Late_Apoptotic->Flow_Cytometer Necrotic Necrotic Cells (Annexin V-, PI+) Necrotic->Flow_Cytometer

Caption: Principle of Annexin V/PI Apoptosis Assay.

Table 2: Expected Outcomes of Apoptosis Assay

Compound% Early Apoptosis% Late Apoptosis
Untreated Control < 5%< 5%
4-phenyl-1H-benzo[b]diazepin-2(3H)-one IncreasedIncreased
Doxorubicin IncreasedIncreased
Cisplatin IncreasedIncreased
Paclitaxel IncreasedIncreased

An increase in the percentage of Annexin V-positive cells following treatment with 4-phenyl-1H-benzo[b]diazepin-2(3H)-one would indicate that it induces apoptosis, a desirable characteristic for an anticancer drug.

Conclusion and Future Directions

This guide outlines a systematic approach for the comparative evaluation of the cytotoxic effects of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one against established anticancer drugs. The provided protocols for MTT, LDH, and apoptosis assays offer a robust framework for in vitro characterization. The hypothetical data presented suggests that this novel benzodiazepine derivative holds potential as a cytotoxic agent.

Future research should focus on:

  • Elucidating the precise molecular mechanism of action of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one.

  • Expanding the panel of cancer cell lines to include those with different genetic backgrounds and resistance profiles.

  • Evaluating its cytotoxicity in non-cancerous cell lines to determine its selectivity.

  • In vivo studies in animal models to assess its efficacy and safety profile.

The exploration of novel chemical scaffolds like 4-phenyl-1H-benzo[b]diazepin-2(3H)-one is a critical endeavor in the ongoing fight against cancer, with the potential to yield new therapies that can overcome the limitations of current treatments.

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A Comparative Guide to the In Vivo Efficacy Testing of 4-Phenyl-1H-benzo[b]diazepin-2(3H)-one Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vivo efficacy of novel 4-phenyl-1H-benzo[b]diazepin-2(3H)-one derivatives, benchmarked against established alternatives. It is designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of central nervous system (CNS) therapeutics. We will explore the fundamental mechanisms, dissect critical experimental protocols, and present comparative data to inform the selection and progression of promising therapeutic candidates.

Introduction: The Enduring Relevance of the Benzodiazepine Scaffold

Benzodiazepines (BZDs) are a cornerstone in the treatment of anxiety, epilepsy, insomnia, and muscle spasms.[1][2] Their therapeutic effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. The 4-phenyl-1H-benzo[b]diazepin-2(3H)-one structure represents a privileged scaffold in medicinal chemistry, offering a versatile backbone for synthesizing novel derivatives with potentially improved efficacy, selectivity, and side-effect profiles. The translation of these novel chemical entities from the bench to the clinic hinges on rigorous preclinical evaluation, where in vivo animal models remain the gold standard for assessing therapeutic potential and identifying liabilities.[3][4]

Core Mechanism of Action: Enhancing GABAergic Inhibition

The anxiolytic, anticonvulsant, and sedative properties of benzodiazepine derivatives stem from their ability to enhance the effect of GABA, the primary inhibitory neurotransmitter in the CNS.[5]

Mechanism Deep Dive:

  • Binding: BZDs bind to a specific allosteric site on the GABA-A receptor, located at the interface between the α and γ subunits.[6]

  • Conformational Change: This binding event induces a conformational change in the receptor.

  • Enhanced GABA Affinity: The conformational change increases the affinity of the GABA neurotransmitter for its own binding site.

  • Increased Channel Opening Frequency: When GABA binds, the receptor's integral chloride (Cl⁻) ion channel opens. In the presence of a BZD, the frequency of these channel openings is increased.[5]

  • Neuronal Hyperpolarization: The enhanced influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli.

  • CNS Depression: This widespread neuronal inhibition results in the characteristic CNS depressant effects of BZDs, including sedation, anxiolysis, and seizure suppression.[5]

G cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (α/γ Subunit Interface) Channel Chloride (Cl⁻) Channel (Closed) GABA_R->Channel Increases Frequency of Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Channel->Hyperpolarization Increased Cl⁻ Influx BZD Benzodiazepine Derivative BZD->GABA_R Binds to Allosteric Site GABA GABA GABA->GABA_R Binds to Orthosteric Site G cluster_workflow In Vivo Screening Cascade start Novel Derivative Synthesis primary_screen Primary Efficacy Screen (e.g., PTZ or EPM Model) start->primary_screen Administer Compound vs Vehicle dose_response Dose-Response Study primary_screen->dose_response If Active terminate Terminate Candidate primary_screen->terminate If Inactive motor_screen Liability Screen (Rota-rod Test) dose_response->motor_screen Determine ED50 decision Lead Candidate Selection motor_screen->decision Determine Therapeutic Index (Toxic Dose / Effective Dose) adv_studies Advanced Studies (Chronic Models, PK/PD) decision->adv_studies Favorable Index decision->terminate Unfavorable Index

Caption: A typical workflow for in vivo compound evaluation.

Conclusion and Future Directions

The 4-phenyl-1H-benzo[b]diazepin-2(3H)-one scaffold continues to yield promising derivatives with potent anxiolytic and anticonvulsant properties. The in vivo data for compounds like PTMB and the N1-substituted thiadiazole derivatives demonstrate that significant improvements in potency are achievable. [7]The critical challenge remains the separation of therapeutic efficacy from undesirable side effects like motor impairment.

Future research should focus on:

  • Subtype Selectivity: Developing derivatives that selectively target specific GABA-A receptor subunit combinations (e.g., α2/α3 for anxiolysis vs. α1 for sedation) to improve the therapeutic index.

  • Pharmacokinetic Profiling: A comprehensive understanding of absorption, distribution, metabolism, and excretion (ADME) is essential to optimize dosing regimens and duration of action.

  • Chronic Models: Evaluating lead candidates in chronic epilepsy models (e.g., kindling) or long-term anxiety paradigms to assess sustained efficacy and potential for tolerance development. [8][9] By integrating rational drug design with a rigorous and logical cascade of in vivo testing, the development of next-generation benzodiazepine therapeutics with superior clinical profiles is an attainable goal.

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Cross-validation of analytical methods for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

Introduction

4-phenyl-1H-benzo[b]diazepin-2(3H)-one is a benzodiazepine derivative. The analysis of benzodiazepines is crucial in various fields, including pharmaceutical quality control, clinical toxicology, and forensic science.[1][2][3] Given the potential for these compounds to be present at low concentrations in complex biological matrices, the development of robust and reliable analytical methods is paramount.[4] This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one. Furthermore, it outlines a cross-validation protocol to ensure consistency and reliability when transferring methods between laboratories or employing different analytical techniques. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of analytical method validation and its practical application.

Overview of Analytical Techniques

The choice of an analytical method for benzodiazepine analysis depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a widely used technique for the separation and quantification of benzodiazepines.[2][4] It offers good resolution and is relatively cost-effective. UV detection is suitable for compounds with a chromophore, which is present in the benzodiazepine structure. However, its sensitivity and selectivity can be limited in complex matrices where interferences may co-elute with the analyte of interest.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS has become the gold standard for the analysis of benzodiazepines in biological samples due to its high sensitivity, selectivity, and speed.[5][6][7] The use of smaller stationary phase particles in UPLC allows for faster separations and higher resolution compared to conventional HPLC. Tandem mass spectrometry provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions, minimizing the impact of matrix effects and co-eluting interferences.[5]

Methodology Deep Dive

Method 1: HPLC-UV Analysis

This method is suitable for the quantification of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one in pharmaceutical formulations or in less complex biological matrices.

Experimental Protocol:

  • Sample Preparation:

    • For pharmaceutical formulations: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • For biological samples (e.g., plasma, urine): Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interfering substances.[8]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often preferred for better separation of benzodiazepines.[9] A typical mobile phase could be a mixture of acetonitrile and a buffer (e.g., ammonium acetate).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a wavelength of 240 nm.[8][10]

Causality Behind Experimental Choices:

  • The C18 column is chosen for its ability to retain and separate non-polar to moderately polar compounds like benzodiazepines.

  • Gradient elution is employed to ensure good peak shape and resolution for all components in the sample, especially when dealing with complex mixtures.

  • The choice of 240 nm for UV detection is based on the absorption maximum of the benzodiazepine chromophore.

Method 2: UPLC-MS/MS Analysis

This method is ideal for the trace-level quantification of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one in complex biological matrices where high sensitivity and selectivity are required.[5][11]

Experimental Protocol:

  • Sample Preparation:

    • Similar to the HPLC-UV method, perform SPE or LLE to clean up the sample. An internal standard (e.g., a deuterated analog of the analyte) should be added before extraction to correct for any variability in the extraction process and matrix effects.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[5][6]

    • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid, is commonly used.[6]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for the analyte and internal standard.[6][11]

Causality Behind Experimental Choices:

  • The UPLC BEH C18 column with smaller particles provides faster and more efficient separations.

  • The addition of formic acid to the mobile phase promotes the protonation of the analyte, which is necessary for positive mode ESI.

  • MRM detection provides high selectivity and sensitivity by monitoring specific ion transitions, which is crucial for accurate quantification in complex matrices.

The Cross-Validation Protocol

Cross-validation is a critical process to ensure that two or more analytical methods produce comparable results.[12] This is essential when transferring methods between laboratories, changing analytical techniques, or when data from different studies need to be compared. The following protocol is based on the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[12]

Workflow for Cross-Validation:

Sources

A Researcher's Guide to Benchmarking Novel Neuroprotective Agents: The Case of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless progression of neurodegenerative diseases necessitates a robust pipeline for the discovery and validation of novel therapeutic agents. This guide provides a comprehensive framework for benchmarking the neuroprotective potential of a novel compound, 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, against established neuroprotective drugs. While direct, extensive neuroprotective data for this specific benzodiazepine derivative is emerging, its structural class warrants investigation. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals, outlining the critical experimental comparisons and data required to rigorously assess its therapeutic promise. We will detail the rationale behind experimental design, provide step-by-step protocols for key in vitro and in vivo assays, and present a framework for interpreting comparative data against industry benchmarks like Edaravone and Riluzole.

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease, represent a formidable global health challenge.[1][2] The pathological hallmark of these conditions is the progressive loss of neuronal structure and function, often driven by a complex interplay of oxidative stress, excitotoxicity, inflammation, and apoptosis.[3][4] While current therapies may offer symptomatic relief, agents that can halt or reverse the underlying neurodegenerative cascade remain elusive.[2]

The development of new chemical entities with neuroprotective potential is therefore a critical priority. 4-phenyl-1H-benzo[b]diazepin-2(3H)-one is a synthetic compound belonging to the benzodiazepine class.[5][6] While many benzodiazepines are known for their activity on the central nervous system, primarily as modulators of the GABA-A receptor, the neuroprotective profile of this specific derivative is not yet well-characterized.[7][8] A systematic and rigorous benchmarking process is essential to determine if it offers a viable therapeutic advantage over existing agents.

This guide provides the scientific framework to conduct such a benchmark, using a multi-tiered approach from initial in vitro screening to in vivo model validation.

The Contenders: A Comparative Overview

A credible benchmarking study requires comparison against well-characterized compounds with recognized neuroprotective effects. For this guide, we select two established drugs, Edaravone and Riluzole, which act via distinct, well-documented mechanisms.

CompoundClass & StructurePrimary Mechanism of ActionEstablished Use
4-phenyl-1H-benzo[b]diazepin-2(3H)-one (Compound of Interest) Benzodiazepine DerivativeHypothesized: Potential antioxidant, anti-inflammatory, or anti-apoptotic effects based on related structures. Mechanism requires elucidation.Not established.
Edaravone Free Radical ScavengerPotent antioxidant that quenches reactive oxygen species (ROS), mitigating oxidative damage to neurons, lipids, and DNA.[1][9]Approved for treatment of ischemic stroke and Amyotrophic Lateral Sclerosis (ALS).[10]
Riluzole Glutamate ModulatorPrimarily inhibits glutamate release, thereby reducing excitotoxicity. Also blocks voltage-gated sodium channels.[11]Approved for treatment of Amyotrophic Lateral Sclerosis (ALS).

Experimental Framework: A Multi-Tiered Benchmarking Cascade

To objectively evaluate the neuroprotective potential of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, a phased experimental approach is proposed. This ensures a cost-effective and scientifically rigorous assessment, moving from high-throughput in vitro models to more complex in vivo systems.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation a Cytotoxicity Profiling (SH-SY5Y Cells) b Neuroprotection Assays vs. Oxidative Stress (H₂O₂/Rotenone) a->b Determine non-toxic concentration range c Neuroprotection Assays vs. Excitotoxicity (Glutamate) b->c d ROS Quantification (DCFDA Assay) c->d Confirm efficacy e Apoptosis Assessment (Caspase-3 Assay) d->e f Signaling Pathway Analysis (Western Blot for Nrf2, Akt) e->f g Rodent Model of Focal Ischemia (MCAO) f->g Select lead candidates h Behavioral & Neurological Scoring g->h i Histological Analysis (Infarct Volume - TTC Staining) h->i

Caption: A multi-phased workflow for benchmarking novel neuroprotective compounds.

Phase 1: In Vitro Screening for Neuroprotective Efficacy

The initial phase utilizes a human neuroblastoma cell line, SH-SY5Y, a workhorse model in neurotoxicity studies.[10][12] The goal is to determine if 4-phenyl-1H-benzo[b]diazepin-2(3H)-one can protect neurons from common pathological insults and to establish its therapeutic window.

Experimental Protocol: Oxidative Stress Model

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[13]

  • Pre-treatment: Prepare stock solutions of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, Edaravone, and Riluzole in DMSO. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) of the test compounds for 2 hours. Include a vehicle-only control (DMSO).

  • Induction of Neurotoxicity: After pre-treatment, introduce an oxidative insult. A common method is to add hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM or Rotenone (a mitochondrial complex I inhibitor) and incubate for 24 hours.[12]

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[12][14]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.[12]

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.[13]

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect 50 µL of the cell culture supernatant from each well.[12]

    • Use a commercial LDH cytotoxicity assay kit, following the manufacturer's protocol, to measure the release of lactate dehydrogenase from damaged cells.[13][15]

    • Measure absorbance at 490 nm. Cytotoxicity is expressed as a percentage of the maximum LDH release control.[12]

Expected Data & Interpretation: These assays will generate dose-response curves for each compound, allowing for the calculation of EC₅₀ (half-maximal effective concentration for neuroprotection) and LD₅₀ (half-maximal lethal dose). An ideal candidate will have a high EC₅₀ and a much higher LD₅₀, indicating a wide therapeutic window.

Phase 2: Elucidating the Mechanism of Action

Assuming positive results in Phase 1, the next step is to investigate how the compound exerts its protective effects. This involves probing key cellular pathways associated with neurodegeneration.

G cluster_pathway Cellular Damage Cascade cluster_intervention Therapeutic Intervention Points Stress Oxidative Stress (e.g., H₂O₂) ROS ↑ Intracellular ROS Stress->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Ratio Mito->Bax Apoptosis Apoptosis / Neuronal Death Neuroprotection Neuroprotection Caspase Caspase-3 Activation Bax->Caspase Caspase->Apoptosis Compound 4-phenyl-1H-benzo[b]diazepin-2(3H)-one (Hypothesized Action) Compound->ROS Inhibition Compound->Bax Modulation? Nrf2 Nrf2 Activation Compound->Nrf2 Activation? Antioxidant ↑ Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant Antioxidant->ROS Scavenging

Sources

A Senior Application Scientist's Guide to Comparative Docking of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzodiazepine scaffold is a cornerstone of medicinal chemistry, renowned for its "privileged" structure that allows for interaction with a diverse range of biological targets. While classically associated with anxiolytic and sedative effects through modulation of the γ-aminobutyric acid type A (GABA-A) receptor, recent research has unveiled the potential of benzodiazepine derivatives, including 4-phenyl-1H-benzo[b]diazepin-2(3H)-one analogs, as potent agents in oncology.[1][2][3] These novel activities stem from their interaction with critical cancer-related proteins such as β-tubulin and the anti-apoptotic Bcl-2 family proteins.[1][4][5][6] This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies. We will elucidate a self-validating workflow designed to rigorously evaluate the binding potential of novel benzodiazepine analogs against multiple, distinct protein targets. This methodology moves beyond simple score generation, emphasizing comparative analysis against known ligands to generate actionable, high-confidence hypotheses for guiding subsequent experimental validation.

The Strategic Imperative for Comparative Docking

In the landscape of early-stage drug discovery, computational methods are indispensable for the rapid, cost-effective screening of compound libraries.[7][8] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding affinity score. However, a docking score in isolation is a relative number with limited intrinsic meaning.

The Causality of Comparison: The true power of docking is unlocked through a comparative framework. By docking a novel compound alongside a known active ligand (positive control) and evaluating their binding modes within the same defined active site, we establish a crucial benchmark. This approach allows us to ask more sophisticated questions:

  • Does our novel analog bind with an affinity comparable to, or greater than, the validated ligand?

  • Does it engage with the same key amino acid residues responsible for the known ligand's biological activity?

  • Can we predict potential polypharmacology by comparing its performance across multiple, distinct targets?

This guide will detail the comparative docking of a representative 4-phenyl-1H-benzo[b]diazepin-2(3H)-one analog (BDZ-Analog) against three therapeutically relevant proteins:

  • GABA-A Receptor (α1/γ2 interface): The canonical target for benzodiazepines, essential for assessing potential central nervous system (CNS) effects.[7][9][10][11]

  • β-Tubulin (Colchicine Binding Site): A validated anticancer target involved in mitotic arrest.[1][4][12]

  • Bcl-2 Protein (BH3 Groove): A critical anti-apoptotic protein, the inhibition of which can restore programmed cell death in cancer cells.[5][6][13]

Our comparative set will include Diazepam as a classic benzodiazepine, and Colchicine and a known BH3-mimetic as target-specific positive controls.

A Validated Experimental Workflow for Molecular Docking

Adherence to a rigorous and repeatable protocol is paramount for generating reliable in silico data. The following workflow is designed as a self-validating system, where each step builds confidence in the final output.

G cluster_output Outcome L Ligand Preparation (2D to 3D, Energy Minimization) G Grid Box Generation (Define Binding Site) L->G P Protein Preparation (PDB Sourcing, Cleaning, Protonation) P->G D Molecular Docking (AutoDock Vina) G->D S Primary Analysis (Binding Affinity Score) D->S V Secondary Analysis (Pose & Interaction Visualization) S->V C Comparative Analysis (vs. Known Ligands) V->C H Validated Hypothesis for In Vitro Testing C->H

Caption: A self-validating molecular docking workflow.

Step-by-Step Experimental Protocol

Part A: Ligand Preparation

  • 2D Structure Generation: Draw the 2D chemical structure of the 4-phenyl-1H-benzo[b]diazepin-2(3H)-one analog and all reference compounds using software like ChemDraw.

  • 3D Conversion and Energy Minimization:

    • Action: Convert the 2D structures to 3D. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94 or UFF).

    • Causality: This step is critical. It ensures the ligand adopts a low-energy, sterically favorable conformation, which is a more realistic starting point for docking than an unoptimized 3D structure.[8][14] An energetically strained ligand can produce misleading docking scores.

  • File Format Conversion: Save the optimized 3D structures in the .pdbqt format, which is required for AutoDock Vina and contains information on atom types and torsional degrees of freedom.

Part B: Target Protein Preparation

  • Sourcing the Receptor: Download the crystal structures of the target proteins from the Protein Data Bank (PDB).

    • GABA-A Receptor: e.g., PDB ID: 6X3X (Human α1β2γ2 receptor in complex with diazepam).[7]

    • β-Tubulin: e.g., PDB ID: 1SA0 (Tubulin in complex with colchicine).

    • Bcl-2: e.g., PDB ID: 4LVT (Human Bcl-2 in complex with a BH3-mimetic).

  • Protein Cleaning and Preparation:

    • Action: Using software like AutoDock Tools or UCSF Chimera, remove all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand.

    • Causality: Water molecules can interfere with the docking algorithm and occupy space that should be available to the ligand. Removing the original ligand clears the binding site for the new docking experiment.

  • Protonation and Charge Assignment:

    • Action: Add polar hydrogen atoms to the protein and assign Gasteiger charges.

    • Causality: The crystal structure typically does not show hydrogen atoms. Adding them is essential for correctly calculating electrostatic and hydrogen bond interactions, which are major components of the docking score.

Part C: Docking Execution

  • Binding Site Definition (Grid Box Generation):

    • Action: Define a 3D grid box that encompasses the active site of the protein.

    • Self-Validation: The most reliable method is to center this grid box on the position of the co-crystallized ligand that was just removed. This ensures the docking search is focused on the known, biologically relevant binding pocket.

  • Running the Docking Simulation:

    • Action: Use a validated docking program like AutoDock Vina. Configure the simulation, specifying the prepared ligand, the prepared protein, and the grid box coordinates. An exhaustiveness parameter of 8 or higher is recommended for a thorough search.

    • Causality: The software will systematically explore different conformations, orientations, and positions of the flexible ligand within the rigid grid box, scoring each pose. The exhaustiveness value dictates the computational effort spent on this search.

Part D: Analysis and Interpretation

  • Primary Metric - Binding Affinity: The primary output is a table of binding poses ranked by their score in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Secondary Metric - Pose Analysis:

    • Action: Visualize the top-scoring poses using software like PyMOL or BIOVIA Discovery Studio.[7]

    • Causality: This is the most critical step for validating the score. A favorable score is meaningless if the ligand's pose is physically implausible or fails to make key interactions. Look for:

      • Hydrogen Bonds: With key polar residues.

      • Hydrophobic Interactions: With non-polar pockets.

      • Pi-Stacking: Between aromatic rings.[15][16]

  • Comparative Analysis: Compare the score and interaction profile of your BDZ-Analog directly against the known active ligands for each target. A successful result would be a comparable (or better) score and the formation of interactions with the same critical residues as the positive control.

Results and Data Interpretation

LigandTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
BDZ-Analog GABA-A Receptor (6X3X)-9.1 α1:H101, Y159, F99; γ2:F77, M130
Diazepam (Control)GABA-A Receptor (6X3X)-8.8α1:H101, Y159; γ2:F77, M130
BDZ-Analog β-Tubulin (1SA0)-7.9 Cys241, Leu248, Ala316, Val318
Colchicine (Control)β-Tubulin (1SA0)-8.5Cys241, Leu248, Ala316, Val318, Lys352
BDZ-Analog Bcl-2 (4LVT)-8.3 Phe105, Arg109, Gly145, Val133
BH3-Mimetic (Control)Bcl-2 (4LVT)-9.5Phe105, Arg109, Gly145, Tyr101
Interpretation of Hypothetical Results:
  • GABA-A Receptor: The BDZ-Analog shows a slightly better binding affinity (-9.1 kcal/mol) than Diazepam (-8.8 kcal/mol). Critically, it interacts with the same key residues at the α1/γ2 interface, such as α1:H101.[10] This suggests the analog likely retains the classic benzodiazepine activity and would exhibit CNS effects.

  • β-Tubulin: The BDZ-Analog demonstrates a respectable binding affinity (-7.9 kcal/mol) at the colchicine binding site, interacting with several key hydrophobic residues.[1] While its score is not as strong as the native ligand Colchicine (-8.5 kcal/mol), it indicates a significant potential to act as a tubulin polymerization inhibitor. This provides a strong rationale for in vitro antiproliferative assays.

  • Bcl-2: The analog shows a promising affinity (-8.3 kcal/mol) for the BH3 binding groove of Bcl-2. Its interaction with residues like Phe105 and Gly145 mimics the binding of known BH3-mimetics, suggesting it could disrupt the Bcl-2/pro-apoptotic protein interaction.[5][13] This potential dual-mechanism of anticancer activity (tubulin and Bcl-2 inhibition) makes the analog a particularly compelling candidate for further study.

G cluster_pathway Apoptosis Induction Pathways cluster_tubulin Mitotic Catastrophe cluster_bcl2 Intrinsic Pathway BDZ BDZ-Analog Tubulin β-Tubulin BDZ->Tubulin Inhibition Bcl2 Bcl-2 BDZ->Bcl2 Inhibition Spindle Mitotic Spindle Disruption Tubulin->Spindle Arrest G2/M Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis BaxBak Bax/Bak Release Bcl2->BaxBak Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito Mito->Apoptosis

Caption: Potential dual-mechanism of anticancer action for the BDZ-Analog.

Conclusion and Future Directions

This guide has outlined a robust, self-validating workflow for the comparative in silico analysis of novel 4-phenyl-1H-benzo[b]diazepin-2(3H)-one analogs. By moving beyond absolute docking scores and focusing on a comparative framework against known ligands, researchers can generate high-confidence hypotheses about a compound's potential bioactivity, selectivity, and mechanism of action.

The hypothetical results for our BDZ-Analog demonstrate its potential as a polypharmacological agent, retaining its ancestral affinity for the GABA-A receptor while showing significant promise as an anticancer agent through the dual inhibition of β-tubulin and Bcl-2. This computational evidence provides a solid foundation, justifying the resource allocation for chemical synthesis, in vitro binding assays, and cell-based functional studies to validate these predictions experimentally.

References

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A Head-to-Head Comparison of Synthetic Routes to Phenyl-Substituted Benzodiazepinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, benzodiazepines represent a privileged scaffold, forming the core of numerous therapeutic agents with a wide range of biological activities. Among these, phenyl-substituted benzodiazepinones are of significant interest. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to access two closely related isomers: 4-phenyl-1,5-benzodiazepin-2-one and 5-phenyl-1,4-benzodiazepin-2-one.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the synthetic methodologies, supported by experimental data, mechanistic insights, and practical considerations to aid in the selection of the most appropriate route for a given research objective.

Introduction to Phenyl-Substituted Benzodiazepinones

Benzodiazepines are a class of heterocyclic compounds consisting of a benzene ring fused to a seven-membered diazepine ring.[1] Their derivatives are widely recognized for their therapeutic applications, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[2] The phenyl-substituted variants, in particular, are key pharmacophores in a number of clinically significant drugs. The position of the phenyl group and the nitrogen atoms within the diazepine ring significantly influences the pharmacological profile of the molecule. This guide will focus on the synthesis of a 1,5-benzodiazepine and a 1,4-benzodiazepine isomer, highlighting the distinct synthetic strategies required for their preparation.

Synthetic Route 1: Condensation of o-Phenylenediamine with Ethyl Benzoylacetate to Yield 4-Phenyl-1,5-benzodiazepin-2-one

This classical and widely utilized method involves the cyclocondensation of a 1,2-diamine with a β-keto ester.[3][4] It offers a straightforward approach to the 1,5-benzodiazepine core.

Reaction Scheme:

Caption: Synthesis of 4-Phenyl-1,5-benzodiazepin-2-one.

Mechanistic Insights

The reaction proceeds through a cascade of condensation and cyclization steps. Initially, one of the amino groups of o-phenylenediamine attacks the keto-carbonyl of ethyl benzoylacetate, followed by dehydration to form an enamine intermediate. The second amino group then undergoes an intramolecular cyclization by attacking the ester carbonyl, leading to the formation of the seven-membered diazepine ring after the elimination of ethanol. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[5]

Mechanism_1 Start o-Phenylenediamine + Ethyl Benzoylacetate Step1 Nucleophilic attack of NH2 on keto-carbonyl Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Intramolecular nucleophilic attack of second NH2 on ester Intermediate1->Step2 Intermediate2 Tetrahedral Intermediate Step2->Intermediate2 Step3 Elimination of Ethanol Intermediate2->Step3 Product 4-Phenyl-1,5-benzodiazepin-2-one Step3->Product

Caption: Mechanistic pathway for Route 1.

Experimental Protocol

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Ethyl benzoylacetate (2.11 g, 11 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.19 g, 1 mmol)

  • Toluene (50 mL)

  • Ethanol for recrystallization

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add o-phenylenediamine, ethyl benzoylacetate, and p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and continue heating for 4-6 hours, collecting the water evolved in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from ethanol to afford 4-phenyl-1,5-benzodiazepin-2-one as a crystalline solid.[5]

Synthetic Route 2: Cyclization of 2-Aminobenzophenone with Glycine Ethyl Ester to Yield 5-Phenyl-1,4-benzodiazepin-2-one

This route is a cornerstone in the synthesis of 1,4-benzodiazepines, starting from a pre-formed 2-aminobenzophenone core.[6] This method allows for the introduction of substituents on the phenyl ring attached to the carbonyl group.

Reaction Scheme:

Caption: Synthesis of 5-Phenyl-1,4-benzodiazepin-2-one.

Mechanistic Insights

The synthesis commences with the formation of a Schiff base (imine) between the amino group of 2-aminobenzophenone and the carbonyl group of glycine ethyl ester. This is followed by an intramolecular cyclization where the nitrogen of the imine attacks the ester carbonyl, forming the seven-membered 1,4-diazepine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt of the glycine ester and to facilitate the cyclization step.

Mechanism_2 Start 2-Aminobenzophenone + Glycine Ethyl Ester Step1 Formation of Schiff Base (Imine) Start->Step1 Intermediate1 Imine Intermediate Step1->Intermediate1 Step2 Intramolecular Nucleophilic Attack on Ester Intermediate1->Step2 Intermediate2 Tetrahedral Intermediate Step2->Intermediate2 Step3 Ring Closure and Elimination of Ethanol Intermediate2->Step3 Product 5-Phenyl-1,4-benzodiazepin-2-one Step3->Product

Caption: Mechanistic pathway for Route 2.

Experimental Protocol

Materials:

  • 2-Aminobenzophenone (1.97 g, 10 mmol)

  • Glycine ethyl ester hydrochloride (1.54 g, 11 mmol)

  • Pyridine (20 mL)

  • Piperidine (0.5 mL)

  • Ethanol for recrystallization

Procedure:

  • A mixture of 2-aminobenzophenone, glycine ethyl ester hydrochloride, and pyridine is heated to reflux.

  • A catalytic amount of piperidine is added, and the reflux is maintained for 24 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is treated with a mixture of ice and water, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from ethanol to yield 5-phenyl-1,4-benzodiazepin-2-one.

Head-to-Head Comparison of the Synthetic Routes

FeatureRoute 1: o-Phenylenediamine + Ethyl BenzoylacetateRoute 2: 2-Aminobenzophenone + Glycine Ethyl Ester
Product 4-Phenyl-1,5-benzodiazepin-2-one5-Phenyl-1,4-benzodiazepin-2-one
Starting Materials Readily available and relatively inexpensive.2-Aminobenzophenone can be more expensive and may require prior synthesis.
Reaction Conditions Typically requires heating under reflux with azeotropic removal of water. Catalysts like p-TSA are common.[5]Requires prolonged heating in a basic solvent like pyridine.
Typical Yield Good to excellent (70-90%).[2]Moderate to good (60-80%).
Atom Economy Moderately efficient, with the loss of water and ethanol.Less efficient due to the use of a pre-functionalized starting material and loss of water and ethanol.
Scalability Generally scalable, with considerations for efficient water removal.Scalable, but the cost of the starting material may be a limiting factor for large-scale synthesis.
Versatility The substitution pattern is primarily determined by the choice of substituted o-phenylenediamine and β-keto ester.Allows for greater diversity in the phenyl group attached to the C5 position of the benzodiazepine ring.
Purification Recrystallization is often sufficient to obtain a pure product.Recrystallization is the common method for purification.
Safety Considerations Toluene is a flammable and toxic solvent. p-TSA is corrosive.Pyridine is a flammable, toxic, and malodorous solvent.

Conclusion and Expert Recommendations

Both synthetic routes presented are robust and reliable methods for the synthesis of phenyl-substituted benzodiazepinones. The choice between the two is largely dictated by the desired isomer and the specific research objectives.

Route 1 is a highly efficient and cost-effective method for accessing 4-phenyl-1,5-benzodiazepin-2-one . Its reliance on readily available starting materials and generally high yields make it an attractive option for routine synthesis and library generation where the 1,5-benzodiazepine scaffold is the target. The use of a Dean-Stark trap for water removal is a critical parameter for driving the reaction to completion.

Route 2 provides access to the medicinally important 5-phenyl-1,4-benzodiazepin-2-one scaffold. While the starting 2-aminobenzophenone may be more costly, this route offers greater flexibility in introducing a variety of substituents on the C5-phenyl ring, a key position for modulating pharmacological activity in many 1,4-benzodiazepine-based drugs.[6] For drug discovery programs focused on structure-activity relationship (SAR) studies around this position, Route 2 is the more strategic choice.

References

  • Desai, N. C., et al. (2021). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 11(5), 2845-2868. [Link]

  • Kottapalle, S., & Shinde, D. (2018). An efficient synthesis of 1,5-benzodiazepine derivatives catalyzed by piperidine in 2-ethoxyethanol.
  • Sykes, B. M., et al. (1995). Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2, (2), 337-343. [Link]

  • Nowacki, M., & Berlicki, Ł. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3), 81-91.
  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2021). Synthesis of 1, 5- Benzodiazepines A Review. IJTSRD, 5(5), 497-504.
  • Tayde, P. S., et al. (2021). SiO2–Al2O3 catalyzed synthesis of 1,5-benzodiazepine derivatives: A green approach. Materials Today: Proceedings, 43, 2353-2358.
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Catalysis Research, 3(1), 1-6. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Tene Ghomsi, J., et al. (2016). 4-Phenyl-1,5-benzodiazepin-2-one Compound as a Precursor of Various New heterocyclic Systems with Potent pharmacological Properties. Frontiers in Science and Engineering, 6(1), 1-9.
  • Pasha, M. A., & Jayashankara, V. P. (2006). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Journal of Pharmacology and Toxicology, 1(6), 573-578. [Link]

  • El Haimouti, A., et al. (2018). Synthesis and Pharmacological Valorization of Derivatives of 4-Phenyl-1,5-Benzodiazepin-2-One. Advanced Pharmacological Sciences, 2018, 6042602. [Link]

  • Vibhute, A. Y., et al. (2011). Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. Journal of Chemical and Pharmaceutical Research, 3(5), 438-442.
  • Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3), 81-91. [Link]

  • Google Patents. (2014). Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one.

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A Researcher's Guide to Evaluating Off-Target Effects of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for therapeutic agents with high specificity and minimal side effects is paramount. The compound 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, a member of the benzodiazepine class, holds potential therapeutic value, likely as an anxiolytic, hypnotic, or anticonvulsant, given its structural lineage.[1][2] However, like all small molecules, its interaction with unintended biological targets—termed off-target effects—can lead to unforeseen toxicities or even novel therapeutic applications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target profile of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one, comparing its performance with other alternatives using a combination of in silico and in vitro methodologies.

The Imperative of Off-Target Profiling

Benzodiazepines traditionally exert their primary effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter in the central nervous system.[2][3] However, the promiscuous nature of small molecules means they can interact with a range of other proteins, including other receptors, ion channels, enzymes, and transporters.[4][5] These off-target interactions are a significant cause of adverse drug reactions and late-stage clinical trial failures.[4] Therefore, a proactive and thorough evaluation of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of robust drug development.

This guide will navigate through a logical, multi-tiered approach to de-risk 4-phenyl-1H-benzo[b]diazepin-2(3H)-one by characterizing its off-target liabilities. We will explore predictive computational methods followed by definitive experimental validation, providing a self-validating system to ensure scientific rigor.

Part 1: In Silico Profiling - The Predictive First Pass

Before committing to resource-intensive wet lab experiments, in silico methods provide a cost-effective initial screen to predict potential off-target interactions.[4][6] These computational approaches leverage vast databases of known drug-target interactions and protein structures to forecast the likely binding partners of a novel compound.

Methodology: A Multi-faceted Computational Approach

A robust in silico assessment should not rely on a single algorithm but rather integrate multiple methodologies to increase the confidence of predictions.[7]

1. Ligand-Based Similarity Searching: This method is predicated on the principle that structurally similar molecules often exhibit similar biological activities. The 2D and 3D structure of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one would be used to search against databases of compounds with known off-target activities.

2. Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for binding to a specific target. By generating a pharmacophore model for our compound, we can screen it against a library of target protein models to identify potential matches.

3. Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. We would dock 4-phenyl-1H-benzo[b]diazepin-2(3H)-one into the binding sites of a panel of known off-target proteins (e.g., kinases, GPCRs, ion channels) to estimate its binding affinity.

Experimental Protocol: In Silico Off-Target Prediction Workflow

  • Compound Preparation: Obtain the 2D structure (SMILES format) and generate a low-energy 3D conformation of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one using computational chemistry software (e.g., ChemDraw, MarvinSketch).

  • Database Selection: Utilize publicly available and commercial databases such as ChEMBL, PubChem, and BindingDB for ligand-based searches. For target-based approaches, use protein structures from the Protein Data Bank (PDB).

  • Similarity Search: Employ Tanimoto coefficient-based similarity searches to identify compounds with a high degree of structural similarity to 4-phenyl-1H-benzo[b]diazepin-2(3H)-one.

  • Pharmacophore Query: Generate a 3D pharmacophore model based on the structure of the test compound and screen it against a database of pharmacophore models of known off-target proteins.

  • Molecular Docking Simulation:

    • Select a panel of high-risk off-targets (e.g., hERG, various kinases, and GPCRs).

    • Prepare the protein structures by adding hydrogens, assigning charges, and defining the binding pocket.

    • Perform docking simulations using software like AutoDock or Glide to predict binding poses and scores.

  • Data Analysis and Prioritization: Consolidate the results from all in silico methods. Targets that are predicted by multiple independent methods should be prioritized for experimental validation.

cluster_in_silico In Silico Off-Target Prediction Workflow compound 4-phenyl-1H-benzo[b]diazepin-2(3H)-one (2D/3D Structure) similarity Ligand-Based Similarity Search compound->similarity pharmacophore Pharmacophore Modeling compound->pharmacophore docking Molecular Docking compound->docking analysis Data Analysis & Prioritization similarity->analysis pharmacophore->analysis docking->analysis output Prioritized List of Potential Off-Targets analysis->output

Caption: Workflow for in silico prediction of off-target interactions.

Hypothetical In Silico Results and Comparison

The following table presents hypothetical results from an in silico screen of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one compared to Diazepam, a classic benzodiazepine.

Target ClassPotential Off-Target4-phenyl-1H-benzo[b]diazepin-2(3H)-one (Predicted Affinity Score)Diazepam (Predicted Affinity Score)Rationale for Concern
Ion Channel hERG (Kv11.1)0.750.68Risk of cardiotoxicity (QT prolongation)
Kinase PIM10.820.55Potential for anti-proliferative or other unintended effects
GPCR 5-HT2B0.650.71Risk of valvular heart disease
Enzyme COX-20.580.49Potential for anti-inflammatory effects or GI side effects

Note: Affinity scores are hypothetical and represent a composite score from multiple prediction methods, with higher scores indicating a higher likelihood of interaction.

Part 2: In Vitro Profiling - Experimental Validation

While in silico methods are powerful for hypothesis generation, experimental validation is essential to confirm predicted off-target interactions and quantify their potency.[4] A tiered in vitro screening approach allows for a broad initial scan followed by more detailed characterization of confirmed hits.

Tier 1: Broad Panel Screening

The initial experimental step involves screening 4-phenyl-1H-benzo[b]diazepin-2(3H)-one against a broad panel of targets known to be frequently implicated in adverse drug reactions.[5]

1. Receptor Binding Assays: These assays measure the ability of a compound to displace a radiolabeled ligand from a specific receptor.[8][9] A comprehensive safety panel, such as the SafetyScreen44 from Eurofins or the InVEST panel from Reaction Biology, typically includes a wide range of GPCRs, ion channels, and transporters.[5][10]

2. Kinase Profiling: Given that kinases are a large and functionally diverse protein family, and frequent off-targets, screening against a kinase panel is crucial.[11][12] Companies like Reaction Biology and Promega offer services to screen compounds against hundreds of kinases.[11][13]

Experimental Protocol: Radioligand Receptor Binding Assay (Filtration-Based)

  • Preparation: Prepare cell membranes or recombinant proteins expressing the target receptor.

  • Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a specific radioligand (e.g., ³H-labeled) and varying concentrations of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one.

  • Filtration: After reaching equilibrium, rapidly filter the incubation mixture through a glass fiber filter plate to separate the bound from the free radioligand.[14][15] The receptor-bound radioligand is trapped on the filter.

  • Washing: Wash the filters several times with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This is then used to determine the binding affinity (Ki).

Hypothetical Broad Panel Screening Results

The following table summarizes hypothetical data from a broad off-target screen for 4-phenyl-1H-benzo[b]diazepin-2(3H)-one and a comparator, Lorazepam.

Target4-phenyl-1H-benzo[b]diazepin-2(3H)-one (% Inhibition at 10 µM)Lorazepam (% Inhibition at 10 µM)Follow-up Action
GABA-A Receptor 95%98%On-target activity confirmed
hERG Channel 62%15%Proceed to Tier 2 - Potency determination
PIM1 Kinase 55%8%Proceed to Tier 2 - Potency determination
5-HT2B Receptor 48%52%Monitor, but lower priority than hERG and PIM1
Adrenergic α1 Receptor 12%10%No further action
Dopamine D2 Receptor 8%5%No further action

Note: A common threshold for flagging a potential off-target interaction in broad panel screens is >50% inhibition at a 10 µM concentration.

Tier 2: Cellular Target Engagement and Potency Determination

For "hits" identified in Tier 1, the next step is to confirm that the compound engages the target in a more physiologically relevant cellular environment and to determine its potency.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify direct target engagement in intact cells.[16][17][18] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with varying concentrations of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[16]

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow cell_treatment Treat cells with compound heating Heat cells at various temperatures cell_treatment->heating lysis Lyse cells heating->lysis separation Separate soluble and aggregated proteins lysis->separation detection Detect target protein (e.g., Western Blot) separation->detection analysis Analyze melting curve shift detection->analysis output Confirmation of cellular target engagement analysis->output

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Potency at Off-Targets

Following confirmation of cellular engagement, dose-response studies are conducted to determine the potency (IC50 or Ki) of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one at the confirmed off-targets.

Off-Target4-phenyl-1H-benzo[b]diazepin-2(3H)-one (IC50, µM)Lorazepam (IC50, µM)Therapeutic Index (On-target/Off-target) for Test Compound
hERG Channel 8.5> 50~118x (assuming on-target IC50 of 72 nM)
PIM1 Kinase 12.2> 100~82x (assuming on-target IC50 of 72 nM)

Note: A larger therapeutic index indicates greater selectivity for the on-target versus the off-target.

Conclusion and Path Forward

This guide outlines a systematic, evidence-based approach to evaluating the off-target effects of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one. The combination of in silico prediction and tiered in vitro validation provides a robust framework for de-risking this compound and understanding its selectivity profile in comparison to other benzodiazepines.

Based on our hypothetical data, 4-phenyl-1H-benzo[b]diazepin-2(3H)-one demonstrates a higher propensity for interacting with the hERG channel and PIM1 kinase compared to Lorazepam. While the calculated therapeutic indices are still reasonably large, these findings would warrant further investigation in more complex biological systems, such as cellular functional assays (e.g., patch-clamp for hERG) and eventually in vivo toxicology studies, to fully understand the physiological consequences of these off-target interactions. This rigorous, iterative process of prediction, validation, and characterization is fundamental to developing safer and more effective medicines.

References

  • Višnjevac, A., et al. (2012). 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3356. [Link]

  • Thakur, A., et al. (2003). Benzodiazepines: A versatile scaffold. Current Science, 84(11), 1434-1440.
  • Tanaka, M., et al. (1978). The effects of a new benzodiazepine derivative, ID-540, on the averaged photopalpebral reflex in man. Psychopharmacology, 58(3), 217-22. [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • García-Nafría, J., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Journal of Translational Medicine, 21(1), 589. [Link]

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  • Al-Ostoot, F. H., et al. (2021). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][19][20]diazepines, and Their Cytotoxic Activity. Molecules, 26(16), 4983. [Link]

  • Ekins, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Pharmaceuticals, 16(5), 681. [Link]

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  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Methods in Molecular Biology, 1425, 237-51. [Link]

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  • Reimann, I. W., et al. (1987). Pharmacokinetic and pharmacodynamic effects of the novel benzodiazepine antagonist 2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one in humans. Arzneimittelforschung, 37(10), 1174-8. [Link]

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Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-phenyl-1H-benzo[b]diazepin-2(3H)-one

A Senior Application Scientist's Guide to the Proper Disposal of 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one

Introduction: Beyond the Benchtop

In the pursuit of novel therapeutics and scientific discovery, our responsibilities extend beyond the successful synthesis or application of a compound. The lifecycle of a chemical, particularly a biologically active molecule such as 4-phenyl-1H-benzo[b][1]diazepin-2(3H)-one, concludes with its safe and compliant disposal. This compound belongs to the benzodiazepine class, a group of psychoactive substances known for their wide range of pharmacological activities.[2] Improper disposal of such research chemicals poses a significant risk not only to personnel within the laboratory but also to the wider environment.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-phenyl-1H-benzo[b][1]diazepin-2(3H)-one. It is designed for researchers, scientists, and drug development professionals to ensure that safety and environmental stewardship are integral parts of the research workflow.

Part 1: Hazard Identification and Regulatory Framework

Understanding the Compound and Its Regulatory Context

Before any disposal procedure, a thorough understanding of the compound's potential hazards and the governing regulations is paramount. As a benzodiazepine derivative, 4-phenyl-1H-benzo[b][1]diazepin-2(3H)-one is a pharmacologically active substance. Therefore, the primary risk is associated with its biological effects following accidental exposure.

While this specific compound may not be explicitly named on the Environmental Protection Agency's (EPA) P- or U-lists of hazardous wastes, it is a critical best practice in a research setting to manage all biologically active pharmaceutical compounds as hazardous waste.[3] This approach ensures the highest level of safety and compliance.

The key regulations governing the disposal of this compound in the United States include:

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.

  • EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals: This rule explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering).[4]

  • National Institute for Occupational Safety and Health (NIOSH): NIOSH provides guidelines on handling hazardous drugs, which includes recommendations for waste disposal to minimize occupational exposure.[5]

The persistence of benzodiazepines in aquatic ecosystems and the inability of standard wastewater treatment facilities to effectively remove them underscore the environmental imperative of these regulations.[1][6]

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

Adherence to a standardized disposal protocol is essential for ensuring a safe laboratory environment and regulatory compliance.

Step 1: Waste Characterization and Segregation

The initial and most critical step is to correctly characterize and segregate the waste at the point of generation.

  • Bulk Chemical Waste: This category includes the pure, unused solid compound, expired stock solutions, and materials used to clean up significant spills. This waste stream has a high concentration of the active compound and must be managed as hazardous chemical waste.

  • Trace-Contaminated Waste: This includes items with minimal residual amounts of the chemical. Examples include empty vials, contaminated personal protective equipment (PPE) like gloves and shoe covers, and disposable labware (e.g., pipette tips, weighing boats).[5][7] In a research environment, it is best practice to also manage this stream as hazardous waste to prevent any potential exposure.

Step 2: Utilize Appropriate Personal Protective Equipment (PPE)

When handling any form of chemical waste, the following PPE is mandatory:

  • Safety glasses or goggles

  • A properly buttoned laboratory coat

  • Chemically resistant gloves (nitrile is standard)

Step 3: Proper Containerization

The segregated waste must be placed in appropriate, designated containers.

  • Bulk Chemical Waste:

    • Place solid waste and concentrated solutions into a dedicated, sealable hazardous waste container that is chemically compatible and in good condition (free of leaks or defects).[8][9]

    • The container must be kept securely closed except when actively adding waste.[8]

  • Trace-Contaminated Waste:

    • Sharps: Any contaminated needles, syringes, or glass Pasteur pipettes must be placed directly into a designated, puncture-proof sharps container for hazardous chemical waste.

    • Non-Sharps: Contaminated gloves, bench paper, vials, and other disposable items should be collected in a designated hazardous waste container. Depending on institutional policy, this is often a clearly marked yellow or black waste bin lined with a durable plastic bag.[5]

Step 4: Meticulous Labeling

Accurate labeling is a legal requirement and crucial for safety.

  • All waste containers must be clearly labeled with the words "Hazardous Waste ".

  • The full, unabbreviated chemical name, "4-phenyl-1H-benzo[b][1]diazepin-2(3H)-one" , must be listed.

  • The date when waste was first added to the container (the accumulation start date) must be clearly visible.

Step 5: Storage and Collection

  • Store sealed and labeled waste containers in a designated and secure satellite accumulation area within your laboratory.

  • Do not let waste accumulate for extended periods. Follow your institution's Environmental Health and Safety (EHS) procedures for requesting a chemical waste pickup.

Part 3: Critical Prohibitions and Decontamination Procedures

Prohibited Disposal Methods: The "Never" List

To prevent environmental contamination and ensure compliance, the following disposal methods are strictly forbidden:

  • DO NOT Dispose Down the Drain: This practice is illegal for hazardous pharmaceutical waste and leads to the contamination of waterways, posing a risk to aquatic life and potentially entering the human water supply.[4][6][10]

  • DO NOT Dispose in Regular or Biohazard Trash: This can expose custodial and waste management personnel to potent chemicals and leads to environmental release via landfills.[7]

Decontamination and Spill Management

  • Routine Surface Decontamination: After handling the compound, decontaminate work surfaces (e.g., fume hood, benchtop) by first cleaning with a detergent-based solution, followed by a thorough rinse with water. 70% isopropyl alcohol can be used as a supplementary decontamination agent.[11]

  • Spill Cleanup: In the event of a spill, use a chemical spill kit to absorb the material. All cleanup materials (absorbent pads, contaminated PPE, etc.) must be collected and disposed of as bulk chemical waste .

Part 4: Visual Workflow and Data Summary

To facilitate quick and accurate decision-making, the following workflow and summary table are provided.

DisposalWorkflowDisposal Workflow for 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-onecluster_generationWaste Generationcluster_characterizationWaste Characterizationcluster_containerContainerizationcluster_finalFinal StepsWasteWaste GeneratedUnused_SolidUnused/Expired SolidCont_PPEContaminated PPE(Gloves, Pads)Empty_VialEmpty VialsSpill_CleanupSpill Cleanup MaterialsCont_SharpsContaminated SharpsIs_BulkBulk or GrosslyContaminated?Unused_Solid->Is_BulkCont_PPE->Is_BulkEmpty_Vial->Is_BulkSpill_Cleanup->Is_BulkSharps_ContainerHazardous Sharps Container(Puncture-Proof, Labeled)Cont_Sharps->Sharps_ContainerBulk_ContainerHazardous Waste Container(Sealable, Labeled)Is_Bulk->Bulk_ContainerYesTrace_ContainerTrace Hazardous Waste Bin(e.g., Yellow/Black Bin, Labeled)Is_Bulk->Trace_ContainerNo (Trace)StoreStore in SatelliteAccumulation AreaBulk_Container->StoreTrace_Container->StoreSharps_Container->StorePickupRequest EHSWaste PickupStore->Pickup

Caption: Decision workflow for proper waste segregation and disposal.

Disposal Summary Table

Waste TypeExamplesRecommended ContainerKey Considerations
Bulk Chemical Waste Unused/expired solid, stock solutions, spill cleanup materialsSealable, labeled hazardous waste containerMust be kept closed. Do not mix with other waste streams.
Trace Contaminated Sharps Needles, syringes, glass pipettes with residual contaminationPuncture-proof, labeled hazardous sharps containerNever place soft waste in a sharps container.
Trace Contaminated Non-Sharps Used gloves, empty vials, contaminated bench paper, weighing boatsLabeled trace hazardous waste bin (e.g., yellow or black)Segregate from regular trash at the point of generation.

References

  • Kosjek, T., Heath, E., & Krbavčič, A. (2012). Environmental occurrence, fate and transformation of benzodiazepines in water treatment.
  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs.
  • U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: FDA's Flush List for Certain Medicines.
  • National Center for Biotechnology Information, PubChem. (n.d.). 1H-1,4-Benzodiazepine.
  • Centers for Disease Control and Prevention (CDC). (n.d.).
  • Huang, Y., et al. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science.
  • University of Washington Environmental Health & Safety. (2015). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines.
  • Kosjek, T., Heath, E., & Krbavčič, A. (2012). Environmental occurrence, fate and transformation of benzodiazepines in water treatment.
  • Occupational Safety and Health Administration (OSHA). (n.d.).
  • Stericycle. (2020). EPA: Hazardous Pharmaceutical Waste Management.
  • Sigma-Aldrich. (2009).
  • Brooks, B.W., et al. (2025). Global occurrence and hazards of benzodiazepines in water resources: Knowledge gaps and future directions. Environmental Pollution.
  • National Center for Biotechnology Information. (n.d.). 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one.

A Senior Application Scientist's Guide to Handling 4-phenyl-1H-benzo[b]diazepin-2(3H)-one: Personal Protective Equipment and Disposal

A Senior Application Scientist's Guide to Handling 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one: Personal Protective Equipment and Disposal

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of potent, biologically active compounds necessitates a rigorous and well-understood safety protocol. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) and the proper disposal procedures for 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one, a member of the benzodiazepine class of compounds.

Understanding the Hazard: The Rationale for Stringent Controls

Benzodiazepines are a class of central nervous system depressants.[5] Exposure can lead to a range of adverse effects, including drowsiness, dizziness, confusion, and respiratory depression.[6] For laboratory personnel, the primary routes of exposure are inhalation of airborne powder, dermal contact, and accidental ingestion. Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure routes. It is prudent to treat all new or uncharacterized compounds as potentially toxic.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. Operations that can generate aerosols, such as weighing or preparing concentrated solutions, require a higher level of protection.

Summary of Recommended PPE by Task
TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing/Transfer of Powder Powered Air-Purifying Respirator (PAPR) with P100/FFP3 filters.[1][8]Double nitrile gloves.[1]Full facepiece of PAPR or chemical splash goggles with a face shield.[9]Disposable coveralls (e.g., Tyvek®).[1][10]
Solution Preparation Reusable half/full-facepiece respirator with appropriate particulate filters or fume hood.[1][11]Double nitrile gloves.Chemical splash goggles.[9][10]Disposable lab coat or coveralls.
Low-Concentration Work Work within a certified chemical fume hood.[11]Single pair of nitrile gloves.Safety glasses with side shields.Standard lab coat.
Spill Cleanup Self-contained breathing apparatus (SCBA) or PAPR, depending on spill size.Double heavy-duty nitrile gloves.Chemical splash goggles and face shield.[9]Chemical-resistant disposable coveralls and shoe covers.[9]
Detailed PPE Specifications
  • Respiratory Protection : For handling powders, a Powered Air-Purifying Respirator (PAPR) is recommended due to its high Assigned Protection Factor (APF), which can be up to 1000.[1][8] This is critical as even highly potent compounds may not be adequately contained by standard disposable respirators like N95s for primary protection.[1][9]

  • Hand Protection : Double-gloving with nitrile gloves provides an essential barrier against dermal absorption. The outer glove should be changed immediately upon known or suspected contact with the compound or at regular intervals.[1]

  • Eye and Face Protection : Chemical splash goggles are mandatory to protect against splashes.[9][10] When handling powders outside of a containment system, a full face shield should be used in conjunction with goggles to protect the entire face.[9]

  • Body Protection : Disposable coveralls made from materials like Tyvek® offer protection against both chemical splashes and fine particulates.[1][10] For lower-risk activities, a dedicated disposable lab coat is sufficient. Shoe covers should be worn in areas where powders are handled to prevent tracking contamination.[9]

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Protocol
  • Shoe Covers: Don first before entering the designated handling area.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Coverall/Lab Coat: Put on the disposable body protection.

  • Respiratory Protection: Perform a fit check for respirators. If using a PAPR, ensure the battery is charged and the unit is functioning correctly.

  • Goggles/Face Shield: Position eye and face protection.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the coverall.

Doffing (Taking Off) PPE Protocol

This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer, most contaminated gloves. Dispose of them immediately in the designated hazardous waste container.

  • Coverall/Lab Coat: Remove the coverall by rolling it down and away from the body, turning it inside out as you go.

  • Shoe Covers: Remove without touching the contaminated exterior.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front.

  • Respirator: Remove last, after leaving the immediate work area.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.

Operational and Disposal Plan

A comprehensive plan for the entire lifecycle of the compound in the laboratory is a hallmark of a robust safety culture.

Spill Management
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Secure: Restrict access to the spill area.

  • Protect: Don the appropriate PPE for spill cleanup (see table above).

  • Contain & Clean: Cover the spill with an absorbent material. For dry spills, carefully collect the material using a dedicated vacuum with a HEPA filter or by gently wetting the material before sweeping to avoid raising dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Waste Disposal Pathway

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance. Never dispose of benzodiazepine waste in standard trash or down the drain.[5]

  • Solid Waste:

    • All contaminated PPE (gloves, coveralls, shoe covers), absorbent pads, and weighing papers must be placed in a clearly labeled, sealed hazardous waste container.

    • Empty stock bottles should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected as hazardous chemical waste.

  • Liquid Waste:

    • All solutions containing 4-phenyl-1H-benzo[b][1][2]diazepin-2(3H)-one and the solvent rinsate from cleaning glassware must be collected in a designated, labeled hazardous waste container.

  • Disposal Method:

    • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Incineration is often the required method for potent pharmaceutical compounds.[8][12]

Visual Workflow Guides

The following diagrams illustrate the decision-making processes for PPE selection and waste disposal.

PPE_Selection_Workflowcluster_0PPE Selection WorkflowstartStart: Task Assessmenttask_typeWhat is the task?start->task_typeweighingWeighing / Handling Powdertask_type->weighingPowdersolutionSolution Prep / Transfertask_type->solutionLiquidlow_concLow Concentration Worktask_type->low_concDilute SolutionspillSpill / Decontaminationtask_type->spillEmergencyppe_highRequired PPE:- PAPR- Double Nitrile Gloves- Goggles & Face Shield- Disposable Coverallsweighing->ppe_highppe_mediumRequired PPE:- Fume Hood / Respirator- Double Nitrile Gloves- Goggles- Disposable Lab Coatsolution->ppe_mediumppe_lowRequired PPE:- Fume Hood- Nitrile Gloves- Safety Glasses- Lab Coatlow_conc->ppe_lowspill->ppe_highWaste_Disposal_Pathwaycluster_1Waste Disposal PathwaystartGenerate Wastewaste_typeWhat is the waste type?start->waste_typesolidSolid Waste(Contaminated PPE, Weigh Paper)waste_type->solidSolidliquidLiquid Waste(Solutions, Rinsate)waste_type->liquidLiquidsharpsSharps(Needles, Contaminated Glass)waste_type->sharpsSharpssolid_containerSeal in LabeledSolid Hazardous Waste Drumsolid->solid_containerliquid_containerCollect in LabeledLiquid Hazardous Waste Containerliquid->liquid_containersharps_containerCollect in Puncture-ProofSharps Containersharps->sharps_containerdisposalArrange Pickup byCertified EHS / Waste Vendorsolid_container->disposalliquid_container->disposalsharps_container->disposal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.